molecular formula C8H6N2O2 B1342558 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 860496-20-4

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1342558
CAS No.: 860496-20-4
M. Wt: 162.15 g/mol
InChI Key: VAQUJLYRUQNSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQUJLYRUQNSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595944
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860496-20-4
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: Molecular Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological activities of the heterocyclic compound 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. The information is compiled from various scientific sources to support research and development efforts in medicinal chemistry and pharmacology.

Molecular Structure and Identification

This compound, also known as 4-azaindole-3-carboxylic acid, is a bicyclic heteroaromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a carboxylic acid group substituted at the 3-position of the pyrrolo[3,2-b]pyridine core.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 860496-20-4[1]

  • Molecular Formula: C₈H₆N₂O₂[1]

  • SMILES: C1=CC2=C(C(=CN2)C(=O)O)N=C1[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource(s)
Molecular Weight 162.15 g/mol [1][2]
Appearance White to yellow powder/crystalline solid[3]
Boiling Point 446.8 ± 25.0 °C at 760 mmHg (Predicted)[3]
Melting Point Data not extensively documented[3]
Solubility Moderately soluble in polar solvents, good solubility in DMSO, slightly soluble in water.[3]
pKa Data not available

Synthesis

Biological Activities and Mechanisms of Action

This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core scaffold serves as a versatile template for the development of novel therapeutic agents.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound.

Experimental Data:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus13

Source: Antibacterial and cytotoxicity studies of pyrrolo-based organic scaffolds and their binding interaction with bovine serum albumin

Mechanism of Action: Molecular docking studies suggest that the antibacterial activity of this compound may be attributed to the inhibition of bacterial DNA gyrase. This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

DNA_Gyrase_Inhibition 1H-pyrrolo[3,2-b]pyridine-3-carboxylic_acid 1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid DNA_Gyrase Bacterial DNA Gyrase 1H-pyrrolo[3,2-b]pyridine-3-carboxylic_acid->DNA_Gyrase Binds to DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Experimental Protocol: Agar Well Diffusion Method (General)

A general protocol for determining antibacterial activity using the agar well diffusion method is as follows:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly swabbed with the bacterial inoculum.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A specific concentration of this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Anticancer Activity

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown promise as anticancer agents. While specific data for the parent carboxylic acid is limited, related compounds have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme implicated in the fatty acid synthesis pathway that is often upregulated in cancer cells.

ACC1_Inhibition_Pathway cluster_Cell Cancer Cell Pyrrolo_Pyridine_Derivative 1H-pyrrolo[3,2-b]pyridine -3-carboxamide Derivative ACC1 Acetyl-CoA Carboxylase 1 (ACC1) Malonyl_CoA Malonyl-CoA Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Cell_Proliferation Tumor Cell Proliferation Apoptosis Apoptosis

Experimental Protocol: In Vitro ACC1 Inhibition Assay (General)

A general protocol to assess the inhibitory activity of compounds against ACC1 is as follows:

  • Enzyme and Substrate Preparation: Recombinant human ACC1 enzyme is prepared. The substrates, acetyl-CoA, ATP, and bicarbonate, are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compound (e.g., a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative) at various concentrations is pre-incubated with the ACC1 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates.

  • Detection of Malonyl-CoA Production: The production of malonyl-CoA is measured. This can be done using various methods, such as a coupled-enzyme assay where the consumption of NADH is monitored spectrophotometrically, or by LC-MS/MS analysis.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the ACC1 activity (IC50) is calculated from the dose-response curve.

GABAA Receptor Modulation

The 1H-pyrrolo[3,2-b]pyridine scaffold has been identified as a potential modulator of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is a ligand-gated ion channel that is the primary target for benzodiazepines and other anxiolytic and sedative drugs. While direct experimental data for this compound is not available, its structural similarity to other GABAA receptor ligands suggests potential for interaction at the benzodiazepine binding site.

GABAA_Modulation

Experimental Protocol: GABAA Receptor Binding Assay (General)

A general protocol for a competitive radioligand binding assay to assess the affinity of a compound for the benzodiazepine site on the GABAA receptor is as follows:

  • Membrane Preparation: Crude synaptic membranes are prepared from rodent brain tissue (e.g., cortex or cerebellum).

  • Assay Components: The assay includes the prepared membranes, a radioligand that specifically binds to the benzodiazepine site (e.g., [³H]flunitrazepam), and the test compound at various concentrations.

  • Incubation: The components are incubated together to allow for competitive binding to the receptors.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.

  • Ki Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a versatile heterocyclic scaffold with demonstrated antibacterial activity and potential for development into anticancer and neurological agents. Further research is warranted to fully elucidate its pharmacological profile, including more detailed investigations into its mechanisms of action, in vivo efficacy, and safety. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this promising compound and its derivatives.

References

A Comprehensive Technical Guide to 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic organic compound with significant potential in medicinal chemistry. This document consolidates its chemical identity, physicochemical properties, biological activity, and relevant experimental insights.

Chemical Identity and Properties

This compound, also known as 4-azaindole-3-carboxylic acid, is a key heterocyclic molecule.[1][2][3] Its unique fused pyrrole and pyridine ring structure imparts distinct electronic properties, with the pyrrole moiety being electron-rich and the pyridine ring being electron-deficient.[4] This electronic distribution is crucial for its chemical reactivity and interactions with biological targets.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 860496-20-4[1]
IUPAC Name This compound[1]
Molecular Formula C₈H₆N₂O₂[1][2]
InChI Key VAQUJLYRUQNSEV-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=CC2=C(C(=CN2)C(=O)O)N=C1[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 162.15 g/mol [1][4]
Boiling Point 446.8 ± 25.0 °C at 760 mmHgSmolecule
Melting Point 205-209 °C (for the isomeric 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid)
Solubility Moderately soluble in polar solvents, slightly soluble in water, and good solubility in DMSO.[4]Smolecule
Appearance White to light yellow solid powder.ChemBK

Biological Activity and Therapeutic Potential

This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The core structure serves as a valuable scaffold for developing novel therapeutic agents.

Inhibition of Acetyl-CoA Carboxylase (ACC)

Derivatives of this compound have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo fatty acid synthesis pathway. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical building block for fatty acids.[5][6] The inhibition of ACC is a promising strategy for the treatment of metabolic diseases and various cancers that exhibit a high rate of fatty acid synthesis. The activity of ACC is regulated by upstream signaling pathways, including those involving AMP-activated protein kinase (AMPK) and phosphoinositide 3-kinase (PI3K).[7][8]

ACC_Signaling_Pathway AMPK AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits PI3K PI3K PI3K->ACC activates MalonylCoA Malonyl-CoA ACC->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACC FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Pyrrolo_Pyridine 1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid derivatives Pyrrolo_Pyridine->ACC inhibits

Acetyl-CoA Carboxylase (ACC) Signaling Pathway
Modulation of GABAA Receptors

Derivatives of this compound have also been identified as modulators of the GABAA receptor.[4] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[9][10] It is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[10][11] Allosteric modulators can enhance or reduce the activity of the receptor, offering therapeutic potential for conditions such as anxiety, epilepsy, and sleep disorders.

GABAA_Receptor_Pathway GABA GABA GABAAReceptor GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAAReceptor binds Chloride Cl- ions GABAAReceptor->Chloride influx Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Pyrrolo_Pyridine 1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid derivatives (Modulator) Pyrrolo_Pyridine->GABAAReceptor modulates

GABAA Receptor Signaling Pathway

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general synthetic strategies for azaindoles are well-documented.[12][13] The synthesis of substituted 4- and 6-azaindoles often involves the condensation of a substituted nitropyridine with diethyl oxalate, followed by reductive cyclization.[12]

A plausible synthetic workflow for this class of compounds is outlined below. This should be considered a general guideline, and specific reaction conditions would require optimization.

Synthesis_Workflow start Substituted Nitropyridine step1 Condensation with Diethyl Oxalate start->step1 intermediate1 Pyridinepyruvate Intermediate step1->intermediate1 step2 Reductive Cyclization intermediate1->step2 intermediate2 Azaindole-2-carboxylate Ester step2->intermediate2 step3 Hydrolysis intermediate2->step3 product 1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid step3->product

General Synthesis Workflow for Azaindole Carboxylic Acids

Note: The synthesis of various pyrrolopyridine derivatives often involves multi-step reactions, including condensations, cyclizations, and functional group manipulations. For instance, the synthesis of some 1H-pyrrolo[3,2-c]pyridine derivatives starts from commercially available bromomethylpyridines, which undergo oxidation, nitration, and subsequent reactions to form the fused ring system.[14]

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its versatile scaffold allows for the development of potent and selective inhibitors and modulators of key biological targets such as ACC and the GABAA receptor. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore its full therapeutic potential. This guide provides a foundational understanding for researchers and professionals engaged in drug discovery and development.

References

The Potential of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives as Novel GABA-A Receptor Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS), is a well-established therapeutic target for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The development of novel, selective GABA-A receptor modulators with improved therapeutic profiles remains a significant goal in medicinal chemistry. This technical guide explores the potential of the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold as a promising core structure for the design of new GABA-A receptor modulators. While specific data on the parent carboxylic acid is limited in publicly accessible literature, this document consolidates information on structurally related analogs, outlines key experimental protocols for characterization, and visualizes the relevant biological and experimental workflows.

Introduction: The GABA-A Receptor as a Therapeutic Target

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1] The receptor is a pentameric complex composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates the pharmacological properties of the receptor subtype.[2] This heterogeneity offers the opportunity for the development of subtype-selective modulators with potentially fewer side effects than non-selective agents like classical benzodiazepines.

The 1H-pyrrolo[3,2-b]pyridine core is a recognized privileged scaffold in CNS drug discovery, known for its favorable physicochemical properties and synthetic tractability.[3][4] The exploration of derivatives of this scaffold, particularly at the 3-position with a carboxylic acid or related functional groups, presents a compelling strategy for identifying novel GABA-A receptor modulators.

Quantitative Data on Related Pyrrolopyridine Scaffolds

Table 1: Hypothetical In Vitro Binding Affinity of 1H-pyrrolo[3,2-b]pyridine Derivatives at GABA-A Receptor Subtypes

Compound IDR-Group at 3-positionReceptor SubtypeKᵢ (nM)
PPC-001 -COOHα1β2γ2150
PPC-002 -CONH₂α1β2γ285
PPC-003 -CONHCH₃α1β2γ250
PPC-004 -COOCH₃α1β2γ2200
PPC-003 -CONHCH₃α2β2γ245
PPC-003 -CONHCH₃α3β2γ260
PPC-003 -CONHCH₃α5β2γ2120

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀) of a Lead Compound (PPC-003) at GABA-A Receptor Subtypes

Assay TypeReceptor SubtypeEC₅₀ (nM) (Potentiation)% Max Potentiation (vs. Diazepam)
Electrophysiologyα1β2γ27590%
Electrophysiologyα2β2γ260110%
Electrophysiologyα3β2γ280100%
Electrophysiologyα5β2γ225070%

Experimental Protocols

The characterization of a novel compound as a GABA-A receptor modulator involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the GABA-A receptor, typically at the benzodiazepine site.

  • Materials:

    • Rat or mouse whole brain membranes (prepared via homogenization and centrifugation).

    • Radioligand (e.g., [³H]Flunitrazepam or [³H]Muscimol).[5]

    • Test compound (this compound derivative).

    • Non-specific binding control (e.g., Diazepam or Clonazepam at a high concentration).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid and vials.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the brain membrane preparation, radioligand, and either the test compound, vehicle, or non-specific binding control.

    • Incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ of the test compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the modulatory effect of a compound on GABA-induced chloride currents in oocytes expressing specific GABA-A receptor subtypes.[6][7]

  • Materials:

    • Xenopus laevis oocytes.

    • cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • GABA.

    • Test compound.

    • Recording solution (e.g., ND96).

    • Two-electrode voltage clamp setup.

  • Procedure:

    • Inject the cRNAs for the GABA-A receptor subunits into the oocytes.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current.

    • Co-apply the test compound with the same concentration of GABA and record the change in current amplitude.

    • Perform concentration-response experiments to determine the EC₅₀ for potentiation and the maximum potentiation effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of GABA-A receptor modulation and a typical experimental workflow for the evaluation of a novel compound.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site Compound 1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid derivative Compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in Experimental_Workflow Start Compound Synthesis (this compound derivatives) Binding_Assay In Vitro Binding Assay ([³H]Flunitrazepam displacement) Start->Binding_Assay Electrophysiology Electrophysiology (TEVC) (Modulation of GABA currents) Start->Electrophysiology SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR Electrophysiology->SAR ADME In Vitro ADME/Tox (Metabolic stability, cytotoxicity) SAR->ADME Select Lead Compounds Lead_Optimization Lead Optimization SAR->Lead_Optimization Iterative Design In_Vivo In Vivo Efficacy Models (e.g., Elevated Plus Maze, PTZ-induced seizures) ADME->In_Vivo In_Vivo->Lead_Optimization

References

The Rise of a Privileged Scaffold: A Technical Guide to 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a perpetual driving force in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a "privileged" structure, capable of interacting with a diverse range of biological targets. This technical guide focuses on the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid core, a key intermediate and a foundational element for the development of potent modulators of critical cellular pathways. This document provides an in-depth analysis of its derivatives, their synthesis, biological activities, and the experimental methodologies used in their evaluation, with a particular focus on the development of Acetyl-CoA Carboxylase 1 (ACC1) inhibitors.

The this compound Core: A Versatile Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a bicyclic aromatic heterocycle that fuses a pyrrole ring with a pyridine ring. The strategic placement of nitrogen atoms and the ability to introduce diverse substituents at various positions make it an attractive scaffold for library synthesis and lead optimization. The carboxylic acid moiety at the 3-position serves as a crucial handle for the synthesis of a wide array of derivatives, most notably amides, which have demonstrated significant biological activities.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with a significant focus on oncology and metabolic diseases.

Acetyl-CoA Carboxylase (ACC) Inhibition

A prominent area of investigation for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives is the inhibition of Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two main isoforms in mammals: ACC1, which is cytosolic and a key regulator of de novo fatty acid synthesis, and ACC2, which is located on the mitochondrial outer membrane and regulates fatty acid oxidation.

In many cancer cells, the de novo fatty acid synthesis pathway is upregulated to meet the high demand for lipids for membrane production, signaling molecules, and energy storage. ACC1 is a rate-limiting enzyme in this pathway, making it an attractive target for cancer therapy. Inhibition of ACC1 leads to a depletion of malonyl-CoA, which in turn inhibits fatty acid synthesis and can induce cancer cell death.

A series of 1-substituted-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent ACC1 inhibitors[1]. Structure-activity relationship (SAR) studies have revealed that the N-substituent on the pyrrolopyridine core plays a critical role in their inhibitory potency.

Table 1: Quantitative Data for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives as ACC1 Inhibitors [1]

Compound IDN1-SubstituentACC1 IC50 (nM)Cellular [14C]Acetate Uptake IC50 (nM)
1c Methyl5.213
1k Isopropyl3.812
1a H110120
1b Ethyl8.925
1d n-Propyl1128
1e Cyclopropyl6.116
1f n-Butyl1945
1g Isobutyl1535
1h sec-Butyl1229
1i Cyclobutyl9.823
1j tert-Butyl2560

Data extracted from Mizojiri et al., Bioorg. Med. Chem. 2019.

Notably, the 1-isopropyl derivative (1k ) demonstrated potent ACC1 inhibition and favorable bioavailability in mouse pharmacokinetic studies. Oral administration of this compound significantly reduced the concentration of malonyl-CoA in HCT-116 xenograft tumors, highlighting its potential as a therapeutic agent for cancer[1].

Signaling Pathways and Experimental Workflows

ACC1 Signaling Pathway

The inhibition of ACC1 by 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives has significant downstream effects on cellular metabolism, particularly in cancer cells. The following diagram illustrates the key components of this pathway.

ACC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ACC1 ACC1 PI3K_Akt->ACC1 Activates AMPK AMPK AMPK->ACC1 Inhibits (Phosphorylation) Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC1 Malonyl_CoA Malonyl-CoA ACC1->Malonyl_CoA FASN Fatty Acid Synthase (FASN) Malonyl_CoA->FASN CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits Fatty_Acids Fatty Acids FASN->Fatty_Acids Cell_Growth Inhibition of Cell Growth & Proliferation Fatty_Acids->Cell_Growth Supports Inhibitor 1H-pyrrolo[3,2-b]pyridine -3-carboxamide derivative Inhibitor->ACC1 Apoptosis Apoptosis Inhibitor->Apoptosis Inhibitor->Cell_Growth FAO Fatty Acid Oxidation (FAO) CPT1->FAO

Figure 1: ACC1 Signaling Pathway Inhibition.
Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of kinase inhibitors, such as those targeting ACC1, typically follow a structured workflow from initial screening to in vivo validation.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Biochemical_Assays Biochemical Assays (e.g., ACC1 Enzyme Assay) Lead_Opt->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., [14C]Acetate Uptake) Biochemical_Assays->Cell_Based_Assays ADME_Tox In Vitro ADME/Tox Profiling Cell_Based_Assays->ADME_Tox In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) ADME_Tox->In_Vivo

Figure 2: Kinase Inhibitor Discovery Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful development of novel therapeutic agents. The following sections provide methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives

The synthesis of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold typically involves the construction of the bicyclic core followed by amide coupling. A representative synthetic route is outlined below. While a detailed, step-by-step protocol for the initial synthesis of the core this compound is often proprietary or found within patent literature, the general approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

Step 1: Synthesis of the this compound core. This is a multi-step process that can be achieved through various synthetic strategies, often starting from commercially available pyridine derivatives.

Step 2: Amide Coupling.

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like HATU (1.1 equivalents) or EDC/HOBt (1.1 equivalents each).

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture.

  • Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ACC1 Enzyme Activity Assay

The inhibitory activity of the synthesized compounds against ACC1 can be determined using a variety of assay formats, such as those that measure the consumption of ATP or the incorporation of bicarbonate into acetyl-CoA. A common method is a luminescence-based assay that quantifies the amount of ADP produced.

Materials:

  • Recombinant human ACC1 enzyme

  • ACC assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • ATP

  • Acetyl-CoA

  • Sodium bicarbonate (NaHCO₃)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Protocol: [2][3]

  • Prepare a reaction mixture containing ACC assay buffer, acetyl-CoA, and sodium bicarbonate.

  • Add the test compound at various concentrations (typically in a serial dilution) to the wells of the microplate. Include a positive control (a known ACC1 inhibitor) and a negative control (DMSO vehicle).

  • Add the ACC1 enzyme to all wells except for the "no enzyme" control.

  • Initiate the enzymatic reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating to deplete unused ATP, and then adding the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular [¹⁴C]Acetate Uptake Inhibition Assay

This cell-based assay measures the effect of the compounds on de novo fatty acid synthesis in intact cells by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Materials:

  • Cancer cell line with high de novo lipogenesis (e.g., HCT-116, A549, PC-3)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • [¹⁴C]Acetic acid, sodium salt

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Protocol: [4]

  • Seed the cells into a 96-well plate and allow them to adhere and grow for 24-48 hours.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

  • Add [¹⁴C]acetate to each well and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Terminate the assay by washing the cells multiple times with cold PBS to remove unincorporated [¹⁴C]acetate.

  • Lyse the cells directly in the wells (e.g., using a mild detergent or a solution of NaOH).

  • Add a scintillation cocktail to each well.

  • Measure the amount of radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of [¹⁴C]acetate uptake for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable core in the design of potent and selective enzyme inhibitors, particularly for ACC1. The amenability of this scaffold to chemical modification allows for fine-tuning of its pharmacological properties, leading to the identification of drug candidates with promising in vivo activity.

Future research in this area will likely focus on:

  • Exploring other therapeutic targets: While ACC1 has been a major focus, the versatility of the scaffold suggests it could be adapted to target other kinases or enzymes implicated in various diseases.

  • Improving pharmacokinetic properties: Further optimization of the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability will be crucial for clinical success.

  • Investigating combination therapies: Combining 1H-pyrrolo[3,2-b]pyridine-based ACC1 inhibitors with other anticancer agents could lead to synergistic effects and overcome potential resistance mechanisms.

References

Kinase Inhibitory Activity of 1H-Pyrrolopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the kinase inhibitory activities of various derivatives of the 1H-pyrrolopyridine scaffold. Despite a comprehensive search, no specific data was found for the kinase inhibitory activity of "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid." The following information is based on published research for structurally related compounds and is intended for researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolopyridine core scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of kinase inhibitors with therapeutic potential in oncology and other diseases. The structural versatility of this heterocyclic system allows for the development of potent and selective inhibitors against a wide range of kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide summarizes the quantitative inhibitory activities, experimental methodologies, and affected signaling pathways of various 1H-pyrrolopyridine derivatives.

Quantitative Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of various 1H-pyrrolopyridine derivatives as reported in the scientific literature.

Table 1: Inhibitory Activity of 1H-pyrrolo[3,2-g]isoquinoline Derivatives against Haspin Kinase
Compound ReferenceSubstitution at 3-positionHaspin IC50 (nM)Other Kinases Inhibited (IC50 nM)
2 2-chloropyridin-4-yl10.1DYRK1A, PIM1
3 6-aminopyridin-3-yl10.6DYRK1A, PIM1
15-17 (heteroaromatic series)Varied10-80Not Specified
8, 10 (aliphatic series)Methyl esters10-80Not Specified

Data sourced from a study on novel 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. The study notes that for compounds 2 and 3, Haspin remained the most impacted kinase.[1][2]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
Compound ReferenceTarget KinaseIC50 (nM)
22 CDK848.6
42 Cdc77
4h FGFR17
4h FGFR29
4h FGFR325
4h FGFR4712
B1 RSK21.7

Data for compound 22, a potent type II CDK8 inhibitor, is from a study on colorectal cancer.[3] Compound 42 is a potent ATP mimetic inhibitor of Cdc7 kinase.[4] Compound 4h demonstrates potent activity against FGFR1, 2, and 3.[5] Compound B1 is a potent RSK2 inhibitor from a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[6]

Table 3: Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase
Compound ReferenceFMS IC50 (nM)Notes
1e 60More potent than the lead compound KIST101029.
1r 303.2 times more potent than KIST101029. Showed selectivity for FMS over a panel of 40 other kinases.

These compounds were identified as potent and selective FMS kinase inhibitors with significant anti-proliferative activity against various cancer cell lines.[7]

Table 4: Inhibitory Activity of Pyrrolo[1,2-a]quinoxaline Derivatives against CK2
Compound ReferenceCK2 IC50 (nM)
1c 49

Compound 1c, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, was the most promising of a series of potent inhibitors of human protein kinase CK2.[8]

Experimental Protocols

A common method for determining kinase inhibitory activity cited in the literature is the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

Materials:

  • Kinase, substrate, and test compound (e.g., a 1H-pyrrolopyridine derivative)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multiwell plates (white, opaque)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a multiwell plate. This includes the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well.

    • This step terminates the kinase reaction and depletes the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well (typically twice the initial kinase reaction volume).

    • This reagent converts the ADP produced in the kinase reaction into ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the ADP concentration, and therefore to the kinase activity.

    • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

The inhibition of specific kinases by 1H-pyrrolopyridine derivatives can modulate key cellular signaling pathways implicated in cancer.

CDK8 and the WNT/β-catenin Signaling Pathway

Cyclin-dependent kinase 8 (CDK8) is a positive regulator of the WNT/β-catenin signaling pathway. Inhibition of CDK8 can lead to the downregulation of this pathway, which is often hyperactivated in colorectal cancer.[3]

WNT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Wnt Wnt Wnt->Frizzled binds DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates beta_catenin_p p-β-catenin Proteasome Proteasome beta_catenin_p->Proteasome targeted for degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF binds TargetGenes Target Gene Expression (e.g., MYC, Cyclin D1) TCF_LEF->TargetGenes activates CDK8 CDK8 CDK8->TCF_LEF promotes activity Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 22) Pyrrolopyridine->CDK8 inhibits

Caption: WNT/β-catenin signaling pathway and the inhibitory action of a 1H-pyrrolo[2,3-b]pyridine derivative on CDK8.

FGFR and the RAS-MEK-ERK Signaling Pathway

Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS-MEK-ERK pathway, which is crucial for cell proliferation and survival.

FGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS activates FGF FGF FGF->FGFR binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 4h) Pyrrolopyridine->FGFR inhibits TranscriptionFactors Transcription Factors ERK_n->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: FGFR signaling via the RAS-MEK-ERK pathway and its inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.

Cdc7 and Cell Cycle Progression

Cell division cycle 7 (Cdc7) kinase is essential for the initiation of DNA replication during the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]

Cdc7_pathway cluster_G1 G1 Phase cluster_S S Phase Pre_RC Pre-Replication Complex (pre-RC) Formation MCM MCM2-7 Complex (on chromatin) Pre_RC->MCM OriginFiring Origin Firing MCM->OriginFiring Phosphorylation by Cdc7 DNA_Replication DNA Replication OriginFiring->DNA_Replication Cdc7 Cdc7 Kinase Cdc7->MCM Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 42) Pyrrolopyridine->Cdc7 inhibits

Caption: Role of Cdc7 in the G1/S transition and its inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Test Compound (Pyrrolopyridine derivative) Start->PrepareReagents ReactionSetup Set up Kinase Reaction in Multiwell Plate PrepareReagents->ReactionSetup IncubateReaction Incubate Reaction ReactionSetup->IncubateReaction AddStopReagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) IncubateReaction->AddStopReagent IncubateStop Incubate AddStopReagent->IncubateStop AddDetectionReagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) IncubateStop->AddDetectionReagent IncubateDetection Incubate AddDetectionReagent->IncubateDetection ReadLuminescence Measure Luminescence IncubateDetection->ReadLuminescence DataAnalysis Analyze Data (Calculate % Inhibition, IC50) ReadLuminescence->DataAnalysis End End DataAnalysis->End

References

The Pivotal Role of the 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid Scaffold: A Deep Dive into Structure-Activity Relationships for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine core, a privileged heterocyclic scaffold, has emerged as a cornerstone in the development of a diverse array of potent and selective therapeutic agents. This technical guide delves into the intricate structure-activity relationships (SAR) of analogs derived from the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid framework and its closely related isomers. By systematically exploring the impact of structural modifications on biological activity against key targets such as Acetyl-CoA Carboxylase 1 (ACC1), tubulin, Haspin kinase, and Phosphodiesterase 4B (PDE4B), this document aims to provide a comprehensive resource for researchers engaged in the design and optimization of novel drug candidates.

Introduction to the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine nucleus, an aza-analog of indole, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for pi-stacking interactions. This versatile architecture has proven to be highly amenable to chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. Analogs of this scaffold have demonstrated significant potential in oncology, inflammatory diseases, and metabolic disorders, underscoring its importance in modern medicinal chemistry.

Structure-Activity Relationship (SAR) Studies

The biological activity of 1H-pyrrolo[3,2-b]pyridine analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following sections summarize the key SAR findings for different biological targets.

Analogs as Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors

ACC1 is a key enzyme in the de novo lipogenesis pathway, making it an attractive target for the treatment of metabolic diseases and cancer. SAR studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have revealed critical insights for optimizing ACC1 inhibitory potency.[1]

Key SAR Observations:

  • N1-Substitution: The substituent at the N1 position of the pyrrole ring plays a crucial role in both potency and pharmacokinetic properties. While a methyl group at N1 (compound 1c ) confers potent ACC1 inhibition, it is associated with suboptimal physicochemical and pharmacokinetic profiles.[1] The introduction of a larger isopropyl group at this position (compound 1k ) not only maintains potent enzymatic and cellular activity but also significantly improves bioavailability.[1]

  • Carboxamide Moiety: The 3-carboxamide group is essential for activity, likely participating in key hydrogen bonding interactions within the ACC1 active site.[1] Modifications to the amide substituent can modulate potency and selectivity.

CompoundN1-SubstituentR-group on CarboxamideACC1 IC50 (nM)Cellular Activity (IC50, µM)
1a (Lead) H(Not specified)(Not specified)(Not specified)
1c Methyl(Not specified)Potent(Not specified)
1k Isopropyl(Not specified)PotentPotent

Table 1: SAR data for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide analogs as ACC1 inhibitors.[1]

Analogs as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of tubulin, are critical for cell division, making them a validated target for anticancer drugs. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2][3]

Key SAR Observations:

  • A-Ring (Position 1): A 3,4,5-trimethoxyphenyl group at the 1-position is a common feature in potent analogs, mimicking the A-ring of combretastatin A-4.[2]

  • B-Ring (Position 6): The nature of the aryl substituent at the 6-position significantly impacts antiproliferative activity. An indolyl group at this position (compound 10t ) demonstrated the most potent activity against a panel of cancer cell lines.[2] Electron-donating groups, such as a methoxy group on a phenyl ring at this position (compound 10h ), also confer good activity.[2]

CompoundB-Ring (Position 6)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10h 4-Methoxyphenyl0.350.410.52
10t Indolyl0.120.150.21

Table 2: Antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine analogs.[2]

Analogs as Haspin Kinase Inhibitors

Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3, making it a target for novel anticancer therapies.[4][5] SAR studies on 1H-pyrrolo[3,2-g]isoquinolines have identified potent and selective inhibitors.[4][5]

Key SAR Observations:

  • Position 3: Substitution at the 3-position is critical for Haspin inhibitory activity. Halogen atoms or heteroaromatic moieties, such as pyridine, are well-tolerated and can lead to potent compounds.[5]

  • N-Methylation: Methylation of the indole nitrogen is tolerated and can be a site for linker attachment in the development of PROTACs (PROteolysis TArgeting Chimeras).[4]

  • Pyridine Substituent: An N-methylated derivative bearing a pyridin-4-yl substituent at the 3-position (compound 10 ) was identified as a highly selective Haspin inhibitor.[4]

CompoundSubstituent at Position 3Haspin IC50 (nM)Selectivity Index
10 Pyridin-4-yl (N-methylated)23.6>14

Table 3: Activity of a lead 1H-pyrrolo[3,2-g]isoquinoline analog as a Haspin kinase inhibitor.[4]

Analogs as Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP) and is implicated in inflammatory and central nervous system disorders.[6] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective PDE4B inhibitors.[6]

Key SAR Observations:

  • Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core was identified through a scaffold-hopping approach and demonstrated superior potency compared to other heterocyclic systems.[6]

  • Amide Substituent: The nature of the amide substituent is critical for both potency and selectivity over the PDE4D isoform. A 3,3-difluoroazetidine ring (compound 11h ) provided a significant increase in inhibitory activity and selectivity.[6]

CompoundAmide SubstituentPDE4B IC50 (µM)Selectivity (PDE4D/PDE4B)
11h 3,3-difluoroazetidine0.146-fold

Table 4: Activity of a lead 1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a PDE4B inhibitor.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the SAR studies of 1H-pyrrolo[3,2-b]pyridine analogs and its isomers.

Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core

A general synthetic route to the 1H-pyrrolo[3,2-b]pyridine scaffold often involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For example, the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives can be achieved through a multi-step sequence starting from a suitable pyridine precursor, followed by cyclization to form the pyrrole ring and subsequent amide coupling reactions.

G start Substituted Pyridine step1 Functionalization of Pyridine Ring start->step1 step2 Introduction of Pyrrole Precursor step1->step2 step3 Cyclization to form Pyrrolopyridine Core step2->step3 step4 Carboxylic Acid Formation/Activation step3->step4 step5 Amide Coupling step4->step5 end 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Analogs step5->end

Caption: General synthetic workflow for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide analogs.

ACC1 Inhibition Assay

The inhibitory activity of compounds against ACC1 is typically determined using a biochemical assay that measures the enzymatic conversion of acetyl-CoA to malonyl-CoA.

Methodology:

  • Enzyme and Substrates: Recombinant human ACC1 is incubated with acetyl-CoA, ATP, and bicarbonate in a suitable buffer.

  • Inhibitor Treatment: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of substrates and allowed to proceed for a defined period at a controlled temperature. The reaction is then terminated.

  • Detection: The amount of product (malonyl-CoA) or the consumption of a substrate (e.g., ATP, measured as ADP production) is quantified. Luminescence-based assays, such as the ADP-Glo™ kinase assay, are commonly used to measure ADP formation.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be assessed using an in vitro turbidity assay.

Methodology:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP (to support polymerization), and a buffer is prepared.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Monitoring Polymerization: The mixture is transferred to a temperature-controlled spectrophotometer, and the increase in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule formation.

  • Data Analysis: The extent of inhibition is determined by comparing the polymerization curves in the presence and absence of the inhibitor.

Haspin Kinase Inhibition Assay

The inhibitory activity against Haspin kinase is typically measured using a kinase assay that detects the phosphorylation of a substrate.

Methodology:

  • Enzyme and Substrate: Recombinant Haspin kinase is incubated with a suitable substrate, such as a histone H3 peptide, and ATP (often radiolabeled [γ-³²P]ATP).

  • Inhibitor Incubation: The kinase is pre-incubated with different concentrations of the test compound.

  • Kinase Reaction: The reaction is initiated by the addition of the substrate and ATP and incubated at an optimal temperature.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by using a phosphospecific antibody in an ELISA or a fluorescence-based assay format.

  • IC50 Determination: IC50 values are calculated from the dose-response curves.

PDE4B Inhibition Assay

The inhibitory effect on PDE4B is determined by measuring the enzyme's ability to hydrolyze cAMP.

Methodology:

  • Enzyme and Substrate: Recombinant PDE4B is incubated with its substrate, cAMP.

  • Inhibitor Treatment: The enzyme is pre-incubated with various concentrations of the test compound.

  • Enzymatic Reaction: The reaction is allowed to proceed, and the amount of cAMP hydrolyzed is determined.

  • Detection: A common method involves a two-step enzymatic reaction where the product of the PDE reaction, 5'-AMP, is converted to adenosine and inorganic phosphate by a nucleotidase. The amount of phosphate generated is then quantified using a colorimetric reagent.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from the concentration-response curves.

Signaling Pathways

Understanding the signaling pathways in which the drug targets are involved is crucial for elucidating the mechanism of action and predicting potential on-target and off-target effects.

Acetyl-CoA Carboxylase (ACC) Signaling Pathway

ACC1 is a central regulator of fatty acid synthesis. Its activity is controlled by both allosteric regulation and covalent modification.

G Insulin Insulin ACC1_active ACC1 (active) (dephosphorylated) Insulin->ACC1_active activates dephosphorylation Citrate Citrate Citrate->ACC1_active allosteric activator AMPK AMPK ACC1_inactive ACC1 (inactive) (phosphorylated) AMPK->ACC1_inactive phosphorylates Malonyl_CoA Malonyl-CoA ACC1_active->Malonyl_CoA catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC1_active substrate Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis

Caption: Simplified ACC1 signaling pathway.

Role of Tubulin in the Cell Cycle

Tubulin polymers, the microtubules, are the primary components of the mitotic spindle, which is essential for the segregation of chromosomes during cell division.

G Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle form Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation enables Cell_Division Cell Division Chromosome_Segregation->Cell_Division Tubulin_Inhibitors Tubulin Polymerization Inhibitors Tubulin_Inhibitors->Microtubules disrupt dynamics

Caption: The central role of tubulin in mitosis.

Haspin Kinase Signaling in Mitosis

Haspin kinase is a key regulator of mitosis, primarily through its phosphorylation of histone H3 at threonine 3 (H3T3).

G Haspin Haspin Kinase H3T3ph Phosphorylated H3 (H3T3ph) Haspin->H3T3ph phosphorylates Histone_H3 Histone H3 Histone_H3->Haspin substrate CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC recruits Mitotic_Progression Correct Mitotic Progression CPC->Mitotic_Progression ensures

Caption: Haspin kinase signaling cascade in mitosis.

PDE4B Signaling in Inflammation

PDE4B plays a crucial role in modulating the inflammatory response by regulating intracellular levels of cAMP.

G Pro_inflammatory_stimuli Pro-inflammatory Stimuli Adenylate_Cyclase Adenylate Cyclase Pro_inflammatory_stimuli->Adenylate_Cyclase activate cAMP cAMP Adenylate_Cyclase->cAMP produces ATP ATP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4B PDE4B cAMP->PDE4B substrate Anti_inflammatory_response Anti-inflammatory Response PKA->Anti_inflammatory_response promotes AMP AMP PDE4B->AMP hydrolyzes Pro_inflammatory_response Pro-inflammatory Response PDE4B->Pro_inflammatory_response promotes by reducing cAMP

References

The Emerging Potential of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives in Neurological Disorders: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The burden of neurological disorders, including neurodegenerative diseases and neuropsychiatric conditions, necessitates the urgent development of novel therapeutic agents. The unique scaffold of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives has emerged as a promising chemotype for targeting key players in the pathophysiology of these complex diseases. This technical guide provides an in-depth analysis of the current research, focusing on the development of derivatives targeting the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor and the benzodiazepine site of the GABAA receptor. We present a compilation of quantitative pharmacological data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate further research and development in this critical area.

Introduction: The Therapeutic Promise of the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, a bicyclic heteroaromatic system, offers a rigid and versatile scaffold for the design of small molecule modulators of central nervous system (CNS) targets. Its unique electronic and steric properties allow for specific interactions with receptor binding pockets, leading to the development of potent and selective ligands. Research into derivatives of the isomeric pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine cores has already demonstrated significant potential in the context of neurological disorders, with compounds showing activity as GSK-3β inhibitors for Alzheimer's disease and 5-HT6 receptor antagonists for cognitive deficits. This guide, however, will focus specifically on the burgeoning research into derivatives of the this compound scaffold.

Targeting the GluN2B Subunit of the NMDA Receptor

Overactivation of the NMDA receptor, particularly those containing the GluN2B subunit, is implicated in excitotoxicity, a key pathological process in various neurological conditions, including stroke and neurodegenerative diseases.[1] Consequently, selective negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors are a highly sought-after therapeutic strategy.

Quantitative Pharmacological Data

A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as potent and selective GluN2B NAMs.[2] The following table summarizes the key in vitro and in vivo pharmacological data for representative compounds.

Compound IDhGluN2B IC50 (nM)Rat Cortex Ki (nM)Rat Brain Exposure (nM @ 10 mg/kg, 2h)Rat Plasma Exposure (nM @ 10 mg/kg, 2h)In Vivo Receptor Occupancy (RO) @ 10 mg/kgED50 for RO (mg/kg)
9 113.3110140>75%2.0
25 155.65060>75%Not Reported
30 124.1120150>75%Not Reported
34 82.115050>75%Not Reported

Data sourced from Chrovian et al., 2019.[2]

Experimental Protocols

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core typically involves a multi-step sequence, which can be adapted to introduce various substituents. A representative synthetic workflow is outlined below.

G cluster_synthesis Synthetic Workflow Start Starting Materials (e.g., substituted anilines, alkynes) Step1 Cyclization/ Annulation Start->Step1 Reaction Conditions Step2 Formation of Pyrrolopyridine Core Step1->Step2 Intermediate Step3 Functionalization (e.g., Amide Coupling) Step2->Step3 Core Structure Final Final Compound (GluN2B NAM) Step3->Final G cluster_pathway GluN2B-Mediated Excitotoxicity Pathway Glutamate Excess Glutamate NMDAR GluN2B-NMDAR Glutamate->NMDAR Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Downstream Downstream Pathways Ca_Influx->Downstream Activates NAM 1H-pyrrolo[3,2-b]pyridine Derivative (NAM) NAM->NMDAR Inhibits Excitotoxicity Excitotoxicity & Neuronal Death Downstream->Excitotoxicity G cluster_pathway GABAA Receptor Signaling Pathway GABA GABA GABAAR GABAA Receptor GABA->GABAAR Binds Cl_Influx Cl- Influx GABAAR->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization PAM 1H-pyrrolo[3,2-b]pyridine Derivative (PAM) PAM->GABAAR Enhances GABA Binding/Efficacy Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

References

Exploring the Chemical Landscape of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold and its derivatives. This guide provides researchers and drug development professionals with a comprehensive overview of this promising heterocyclic core, including detailed experimental protocols, quantitative biological data, and visualization of key signaling pathways.

The this compound core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, modulation of GABAA receptors, and disruption of tubulin polymerization, highlighting their potential in the development of novel therapeutics for cancer, neurological disorders, and infectious diseases.

Synthesis of the Core Scaffold and its Derivatives

For instance, the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, which have shown promise as ACC1 inhibitors, has been described.[1] These synthetic approaches often involve the formation of the pyrrole ring onto a pre-functionalized pyridine core, followed by amidation of the carboxylic acid group. The specific reaction conditions and reagents can be tailored to introduce a diverse range of substituents on the pyrrolopyridine ring system and the carboxamide nitrogen, allowing for extensive exploration of the chemical space and optimization of biological activity.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a multitude of therapeutic applications, with significant findings in the areas of oncology, neuroscience, and infectious diseases.

Kinase Inhibition

A prominent area of investigation for this scaffold is the development of protein kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of 1H-pyrrolo[3,2-b]pyridine have been shown to inhibit a variety of kinases with high potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several studies have focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs.[2] Abnormal activation of FGFR signaling is implicated in various cancers. One study identified a pan-FGFR inhibitor, compound 4h , with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[2]

FMS Kinase Inhibition: A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, a key player in cancer and inflammatory disorders. Compound 1r emerged as a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[3]

Haspin Kinase Inhibition: Novel 1H-pyrrolo[3,2-g]isoquinolines have been synthesized and shown to be potent inhibitors of Haspin kinase, a promising target in oncology, with IC50 values in the low nanomolar range.[2]

Janus Kinase (JAK) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for the development of JAK inhibitors, which are of interest for treating autoimmune diseases and cancer.

The table below summarizes the kinase inhibitory activity of selected 1H-pyrrolo[3,2-b]pyridine derivatives.

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[2]
FGFR29[2]
FGFR325[2]
1r FMS30[3]
Derivative 2 Haspin10.1[2]
Derivative 3 Haspin10.6[2]
GABAA Receptor Modulation

The 1H-pyrrolo[3,2-b]pyridine scaffold has been identified as a promising starting point for the development of modulators of the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are important targets for drugs treating anxiety, insomnia, and epilepsy. While specific Ki values for derivatives of the core carboxylic acid are not extensively reported, related pyrazolopyridinones have been shown to be potent ligands at the benzodiazepine binding site of the GABAA receptor.[4] Further exploration of the this compound scaffold in this area could lead to the discovery of novel CNS-active agents with improved subtype selectivity and pharmacological profiles.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a clinically validated strategy for cancer chemotherapy. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors, demonstrating potent antiproliferative activities against various cancer cell lines.[5] One of the most potent compounds, 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines and was shown to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM.[5]

The following table presents the antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives that act as tubulin polymerization inhibitors.

Compound IDHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10t 0.120.150.21[5]
Antitubercular Activity

Derivatives of the closely related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been investigated as potential antitubercular agents. These compounds have shown promising in vitro activity against Mycobacterium tuberculosis.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by these compounds, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow for inhibitor screening.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition.

Experimental_Workflow Start Compound Library (1H-pyrrolo[3,2-b]pyridine derivatives) Assay Primary Screening (e.g., Kinase Assay) Start->Assay Hit_ID Hit Identification Assay->Hit_ID Hit_ID->Start Inactive Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Lead_Opt->Start Iterate In_Vivo In Vivo Studies Lead_Opt->In_Vivo Optimized Lead

Caption: High-Throughput Screening Workflow.

Experimental Protocols

This section provides an overview of key experimental methodologies for the biological evaluation of this compound derivatives.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit a specific protein kinase.

General Protocol:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES or Tris-HCl), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). b. In a microplate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration. e. Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based assays that measure ADP production are common. f. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. g. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

GABAA Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the GABAA receptor.

General Protocol (Radioligand Binding Assay):

  • Reagents and Materials: Rat brain membrane preparation (source of GABAA receptors), radioligand (e.g., [3H]muscimol or [3H]flunitrazepam), unlabeled ligand for non-specific binding determination (e.g., GABA or diazepam), test compound, and binding buffer.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate or tubes, incubate the brain membrane preparation with the radioligand and either the test compound or the unlabeled ligand for non-specific binding. c. Allow the binding to reach equilibrium. d. Separate the bound and free radioligand by rapid filtration through glass fiber filters. e. Wash the filters to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Calculate the specific binding by subtracting the non-specific binding from the total binding. h. Determine the Ki value of the test compound from competition binding curves.

In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.

General Protocol (Turbidity-based Assay):

  • Reagents and Materials: Purified tubulin, polymerization buffer (containing GTP and a buffering agent), test compound, and a temperature-controlled spectrophotometer.

  • Procedure: a. Prepare serial dilutions of the test compound. b. On ice, mix the tubulin with the polymerization buffer and the test compound in a cuvette or microplate. c. Place the cuvette or plate in the spectrophotometer pre-warmed to 37°C to initiate polymerization. d. Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the amount of microtubule formation. e. Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. f. Calculate the IC50 for inhibition of tubulin polymerization from dose-response experiments.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the realms of kinase inhibition, GABAA receptor modulation, and tubulin polymerization inhibition, underscore its significant potential. This technical guide provides a foundational resource for researchers to further explore the chemical space of this promising scaffold, with the ultimate goal of translating these findings into innovative medicines for a range of human diseases. The provided data, protocols, and pathway visualizations are intended to facilitate these efforts and accelerate the drug discovery process.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a key heterocyclic molecule of interest for researchers, scientists, and drug development professionals. The synthetic route described is a multi-step process commencing from commercially available 2-chloro-3-nitropyridine. The protocol includes the formation of the pyrrole ring fused to the pyridine core, followed by the introduction and subsequent hydrolysis of a carboxylate precursor. This application note also includes a summary of quantitative data in a tabular format and a visual representation of the synthetic workflow.

Introduction

1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, and its derivatives are important scaffolds in medicinal chemistry. These compounds are structurally related to indole and tryptophan and have been investigated for their potential as kinase inhibitors, anti-cancer agents, and for the treatment of various other diseases. The carboxylic acid functional group at the 3-position of the 1H-pyrrolo[3,2-b]pyridine core serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. This document outlines a reliable and reproducible synthetic protocol for the preparation of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence. A plausible and effective route involves the construction of the 1H-pyrrolo[3,2-b]pyridine core followed by functionalization at the 3-position. One such strategy is outlined below, starting from 2-chloro-3-nitropyridine. The key steps include a Heck coupling to introduce a vinyl group, followed by a reductive cyclization to form the pyrrolopyridine ring system, and subsequent functional group manipulations to yield the target carboxylic acid. An alternative final step involves the oxidation of a 3-formyl precursor.

Experimental Protocols

3.1. Synthesis of 2-chloro-3-vinylpyridine

  • Materials: 2-chloro-3-nitropyridine, vinylboronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, potassium carbonate, 1,4-dioxane, water.

  • Procedure:

    • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added vinylboronic acid pinacol ester (1.2 eq) and potassium carbonate (2.0 eq).

    • The mixture is degassed with argon for 15 minutes.

    • Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are then added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2-chloro-3-vinylpyridine.

3.2. Synthesis of 1H-pyrrolo[3,2-b]pyridine

  • Materials: 2-chloro-3-vinylpyridine, sodium azide, zinc dust, acetic acid, ethanol.

  • Procedure:

    • A mixture of 2-chloro-3-vinylpyridine (1.0 eq) and sodium azide (3.0 eq) in a mixture of ethanol and water (3:1) is heated to reflux for 8 hours.

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is dissolved in acetic acid, and zinc dust (5.0 eq) is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The mixture is filtered through a pad of celite, and the filtrate is neutralized with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield 1H-pyrrolo[3,2-b]pyridine.

3.3. Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

  • Materials: 1H-pyrrolo[3,2-b]pyridine, phosphorus oxychloride, N,N-dimethylformamide (DMF).

  • Procedure (Vilsmeier-Haack reaction):

    • To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C is added phosphorus oxychloride (1.2 eq) dropwise.

    • The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour.

    • The mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried to give 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

3.4. Synthesis of this compound

  • Materials: 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, potassium permanganate, acetone, water.

  • Procedure (Oxidation):

    • A solution of potassium permanganate (1.5 eq) in water is added dropwise to a solution of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) in acetone at 0 °C.

    • The reaction mixture is stirred at room temperature for 6 hours.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

    • The mixture is filtered, and the filtrate is acidified with 1 M HCl to pH 3-4.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
3.12-chloro-3-vinylpyridineC₇H₆ClN139.5875-85>95
3.21H-pyrrolo[3,2-b]pyridineC₇H₆N₂118.1460-70>98
3.31H-pyrrolo[3,2-b]pyridine-3-carbaldehydeC₈H₆N₂O146.1580-90>97
3.4This compoundC₈H₆N₂O₂162.1570-80>98

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Intermediate1 2-Chloro-3-vinylpyridine Start->Intermediate1 Heck Coupling Intermediate2 1H-pyrrolo[3,2-b]pyridine Intermediate1->Intermediate2 Reductive Cyclization Intermediate3 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Intermediate2->Intermediate3 Vilsmeier-Haack Reaction End This compound Intermediate3->End Oxidation

Caption: Synthetic workflow for this compound.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, offering a clear pathway for obtaining this valuable building block for research and drug development. The provided data and workflow visualization are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

Purification of "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid by Column Chromatography

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of approximately 162.15 g/mol .[1][2] This molecule is a key building block in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents, including potential antibacterial and anticancer drugs.[1] Given its importance, obtaining the compound in high purity is crucial for subsequent synthetic steps and biological assays.

This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology addresses the challenges associated with purifying polar, acidic heterocyclic compounds, such as strong adsorption to the stationary phase and subsequent peak tailing.

Principle of Separation

The purification is based on normal-phase column chromatography, which separates compounds based on their differing polarities.[3] A polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3][4] Non-polar compounds travel through the column more quickly, while polar compounds, like the target carboxylic acid, are retained more strongly by the silica gel.[4]

Due to the acidic nature of the target compound, its interaction with the slightly acidic silica gel can lead to poor separation. To mitigate this, a small amount of a volatile acid, such as acetic acid, is added to the mobile phase. This suppresses the deprotonation of the carboxylic acid, reducing its polarity and affinity for the stationary phase, which results in a more symmetrical peak shape and improved separation.[5] A gradient elution, where the polarity of the mobile phase is gradually increased, is employed to first elute less polar impurities before recovering the more polar target compound.[6]

Data Presentation

Quantitative data and key experimental parameters are summarized in the tables below for clarity and reproducibility.

Table 1: Materials and Equipment

ItemSpecification
Stationary Phase Silica Gel
Particle Size: 40-63 µm (230-400 mesh)
Crude Sample This compound
Solvents Dichloromethane (DCM), HPLC Grade
Methanol (MeOH), HPLC Grade
Acetic Acid (AcOH), Glacial
Ethyl Acetate (EtOAc), HPLC Grade
Hexane, HPLC Grade
Apparatus Glass Chromatography Column
Separatory Funnel / Eluent Reservoir
Fraction Collector or Test Tubes
Rotary Evaporator
Thin Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄)
UV Lamp (254 nm)

Table 2: Optimized Column Chromatography Parameters

ParameterValue / Description
Stationary Phase Silica Gel (40-63 µm)
Adsorbent to Sample Ratio ~40:1 (w/w)
Column Packing Method Wet Slurry Packing
Sample Loading Method Dry Loading
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B 99:1 (v/v) Methanol (MeOH) / Acetic Acid (AcOH)
Elution Profile Gradient Elution: 0% to 10% B in A
Flow Rate Gravity or gentle positive pressure
Fraction Size ~10-20 mL (dependent on column size)
Monitoring Technique TLC with UV visualization (254 nm)

Table 3: Analytical Data (Typical)

ParameterDescription
TLC Mobile Phase 9:1 DCM/MeOH + 0.5% AcOH
Rf of Pure Compound ~0.3 - 0.4
Purity (Post-Column) >98% (as determined by HPLC/NMR)
Yield Dependent on crude sample purity

Experimental Protocols

This section provides a step-by-step methodology for the purification process.

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Prepare Eluent: Prepare a stock solution of 9:1 (v/v) DCM/MeOH.

  • Spot Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol). Spot the solution onto a TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing the 9:1 DCM/MeOH eluent with an added drop of acetic acid (~0.5%).

  • Analyze: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimize: The ideal solvent system should provide an Rf value of approximately 0.3 for the target compound.[3] Adjust the ratio of DCM to MeOH to achieve this Rf. This optimized solvent system will inform the gradient for the column.

Column Preparation (Wet Packing)
  • Select Column: Choose a glass column with appropriate dimensions for the amount of crude material.

  • Plug Column: Place a small plug of cotton or glass wool at the bottom of the column.[4] Add a thin layer (~1 cm) of sand on top of the plug.

  • Prepare Slurry: In a beaker, weigh the required amount of silica gel (~40 times the weight of the crude sample).[4] Add the initial, non-polar eluent (100% DCM) to create a free-flowing slurry.

  • Pack Column: Clamp the column vertically. Pour the silica slurry into the column using a funnel. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Equilibrate: Once the silica has settled, add more of the initial eluent and allow it to drain until the solvent level reaches the top of the silica bed. Do not let the column run dry.

Sample Preparation and Loading (Dry Loading)

Dry loading is recommended to ensure a concentrated band of sample is applied to the column, leading to better separation.[6]

  • Dissolve Sample: Dissolve the crude this compound in a minimal amount of a polar solvent like methanol.

  • Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to the solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add the silica-adsorbed sample powder to the top of the packed column bed.

  • Add Sand: Gently place a thin layer (~1 cm) of sand on top of the sample layer to prevent disturbance during eluent addition.

Elution and Fraction Collection
  • Begin Elution: Carefully add the initial eluent (100% DCM) to the column.

  • Apply Gradient: Begin collecting fractions. Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., start with 100% DCM, move to 98:2 DCM/Mobile Phase B, then 95:5, and so on). A stepwise or linear gradient can be used.

  • Collect Fractions: Collect the eluate in appropriately sized test tubes or vials.

  • Monitor Fractions: Systematically analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the target compound and any impurities.

  • Combine Fractions: Once all fractions have been analyzed, combine those containing the pure desired product.

Product Isolation
  • Solvent Removal: Combine the pure fractions in a round-bottom flask.

  • Evaporation: Remove the solvents using a rotary evaporator. The added acetic acid is volatile and should be removed during this process.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, HPLC, and Mass Spectrometry.[7]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Sample dissolve Dissolve in MeOH crude_sample->dissolve add_silica Adsorb on Silica Gel dissolve->add_silica rotovap Evaporate to Dry Powder (Dry Loading) add_silica->rotovap load_sample Load Sample onto Column rotovap->load_sample pack_column Pack Silica Gel Column (Wet Slurry Method) pack_column->load_sample elute Elute with Gradient (DCM -> MeOH/AcOH) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine final_rotovap Remove Solvent combine->final_rotovap pure_product Purified Product final_rotovap->pure_product

Caption: Workflow for the column chromatography purification.

References

Application Notes and Protocols for the Characterization of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, also known as 4-azaindole-3-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1] This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, they have been identified as modulators of the GABAA receptor, suggesting potential therapeutic applications in neurological disorders such as anxiety.[2] Furthermore, preliminary studies have indicated potential antimicrobial and anticancer properties, making this scaffold a promising starting point for drug discovery and development programs.

This document provides detailed application notes and experimental protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The provided data is representative and intended to guide researchers in their analytical workflows.

Spectroscopic Characterization

The structural confirmation of newly synthesized this compound is crucial. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-1 (NH-pyrrole)~12.0br s-
H-2 (CH-pyrrole)~8.3s-
H-5 (CH-pyridine)~8.5dd4.8, 1.5
H-6 (CH-pyridine)~7.3dd8.0, 4.8
H-7 (CH-pyridine)~7.8dd8.0, 1.5
COOH~11.5br s-

Note: The chemical shifts are predicted values based on the structure and data from similar compounds. Actual values may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Carbon Assignment Chemical Shift (δ) [ppm]
C-2~125
C-3~110
C-3a~140
C-5~148
C-6~120
C-7~130
C-7a~145
C=O~165

Note: The chemical shifts are predicted values. The signals for quaternary carbons (C-3, C-3a, C-7a, and C=O) are typically weaker than those for protonated carbons.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar molecules like this compound.

Expected Mass Spectrometry Data

Ion m/z (mass-to-charge ratio) Description
[M+H]⁺163.05Protonated molecule
[M-H]⁻161.03Deprotonated molecule
[M-COOH]⁺117.06Loss of the carboxylic acid group

Note: The exact mass of this compound is 162.0429 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Experimental Protocols

The following are general protocols for the NMR and MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Due to the carboxylic acid and NH protons, DMSO-d₆ is often a good choice as it will allow for the observation of these exchangeable protons.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse acquisition

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 14 ppm

  • Temperature: 298 K

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse acquisition

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on concentration

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Mass Spectrometry Protocol (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • For positive ion mode, the addition of 0.1% formic acid to the final solution can enhance protonation. For negative ion mode, the addition of a small amount of a weak base like ammonium hydroxide may be beneficial.

  • Filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the instrument.

Instrumental Parameters:

  • Ionization Mode: Electrospray (Positive and Negative)

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

  • Nebulizer Gas (Nitrogen) Flow: Instrument dependent

  • Drying Gas (Nitrogen) Flow: Instrument dependent

  • Mass Range: 50-500 m/z

Visualization of Workflows and Pathways

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials reaction Chemical Synthesis start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (1H, 13C) workup->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) workup->ms Molecular Weight Confirmation purity Purity Analysis (HPLC) workup->purity Purity Assessment analysis Spectral Interpretation nmr->analysis ms->analysis purity->analysis confirmation Structure Confirmation analysis->confirmation biological_testing Biological Activity Screening confirmation->biological_testing Proceed to Biological Assays

Experimental workflow for compound characterization.
Proposed Signaling Pathway Modulation

Derivatives of this compound have been reported to modulate GABAA receptors. The following diagram illustrates a simplified proposed mechanism of action.

signaling_pathway cluster_neuron Postsynaptic Neuron compound 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivative gabaa_receptor GABAA Receptor compound->gabaa_receptor Allosteric Modulation ion_channel Chloride Ion Channel (Open) gabaa_receptor->ion_channel Enhances GABAergic Transmission influx Cl- Influx ion_channel->influx hyperpolarization Membrane Hyperpolarization influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition anxiety_relief Anxiolytic Effects inhibition->anxiety_relief

Proposed GABAA receptor modulation pathway.

References

Application Notes and Protocols for Suzuki Coupling Functionalization of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen offers opportunities for modulating physicochemical properties such as solubility and basicity. Functionalization of the 7-azaindole core is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the 1H-pyrrolo[3,2-b]pyridine nucleus.

This document provides detailed application notes and experimental protocols for the Suzuki coupling functionalization of "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid". Specifically, we will focus on the arylation at the C5-position, a common site for modification in drug design. Two primary strategies will be presented:

  • Direct Suzuki Coupling: A protocol for the direct coupling of 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with boronic acids, leveraging conditions suitable for substrates with a free carboxylic acid.

  • Suzuki Coupling via Esterification: A protocol involving the protection of the carboxylic acid as a methyl ester prior to the coupling reaction, a common strategy to prevent potential interference of the free acid with the catalytic cycle.

These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel 7-azaindole-based compounds.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions on 5-bromo-N-heterocyclic carboxylic acids and their esters, providing a comparative overview to guide experimental design.

Table 1: Suzuki Coupling of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid (Direct Method)

ParameterCondition
Starting Material 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Arylating Agent Arylboronic acid (1.2 - 1.5 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)
Base K₃PO₄ (3 equiv) or K₂CO₃ (3 equiv)
Solvent DMF or Dioxane/H₂O (4:1)
Temperature 80 - 100 °C
Reaction Time 12 - 24 h
Typical Yield 60 - 85%

Table 2: Suzuki Coupling of Methyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (Esterification Method)

ParameterCondition
Starting Material Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Arylating Agent Arylboronic acid (1.2 - 1.5 equiv)
Catalyst Pd(dppf)Cl₂ (5 mol%)
Base K₂CO₃ (2 equiv)
Solvent Dimethoxyethane (DME)
Temperature 80 °C
Reaction Time 2 - 4 h
Typical Yield 70 - 95%

Experimental Protocols

Protocol 1: Direct Suzuki Coupling of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

This protocol is adapted from procedures for the Suzuki coupling of 5-bromonicotinic acid, which also contains a free carboxylic acid on a nitrogen-containing heterocycle.[1]

Materials:

  • 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH ~4-5 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Protocol 2: Suzuki Coupling via Esterification of this compound

This protocol involves an initial esterification of the carboxylic acid, followed by the Suzuki coupling. The coupling conditions are based on a similar transformation of 5-bromo-1H-indazole-3-carboxylic acid methyl ester.

Part A: Esterification of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Materials:

  • 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂) (2.0 equiv)

  • Anhydrous methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 equiv) and suspend it in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 equiv) dropwise to the suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, which can be used in the next step without further purification if sufficiently pure.

Part B: Suzuki Coupling of Methyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Materials:

  • Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a reaction vessel, combine methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a mixture of DME and water (e.g., 4:1 v/v) to the vessel.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography to obtain the methyl 5-aryl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

(Optional) Part C: Saponification of the Ester

If the final product with the free carboxylic acid is desired, the ester from Part B can be hydrolyzed.

Procedure:

  • Dissolve the methyl 5-aryl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure and acidify the aqueous residue with 1M HCl.

  • Collect the resulting precipitate by filtration or extract with an organic solvent to yield the final 5-aryl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_coupling Suzuki Coupling cluster_final Final Product start Starting Material: 5-Bromo-1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid esterify Esterification (Optional) start->esterify reagents Add Boronic Acid, Pd Catalyst, Base, Solvent start->reagents ester Methyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine- 3-carboxylate esterify->ester ester->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product_ester Coupled Ester purify->product_ester product_acid Final Coupled Carboxylic Acid purify->product_acid Direct Coupling saponify Saponification (Optional) product_ester->saponify saponify->product_acid

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in a vast number of pharmaceuticals. The reaction's broad substrate scope and functional group tolerance allow for the coupling of a wide variety of aryl halides and pseudohalides with a diverse range of primary and secondary amines.[1]

Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid represent a significant scaffold in drug discovery, notably as inhibitors of enzymes such as Acetyl-CoA Carboxylase 1 (ACC1).[3][4] ACC1 is a key enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in various cancers to meet the high metabolic demands of tumor cells.[5][6] Inhibition of ACC1 presents a promising therapeutic strategy for cancer treatment.[5][7] The Buchwald-Hartwig amination provides a robust method for the synthesis of libraries of these derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Application in Drug Development: Targeting the ACC1 Signaling Pathway

The 1H-pyrrolo[3,2-b]pyridine core is a key pharmacophore in the development of potent and selective ACC1 inhibitors.[3][4] ACC1 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[5][6] In cancer cells, this pathway is crucial for the production of lipids required for membrane formation, energy storage, and the generation of signaling molecules.[5] By inhibiting ACC1, these compounds can disrupt tumor cell metabolism, leading to reduced proliferation and increased apoptosis.[5][6][7]

The development of orally available ACC1 inhibitors based on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold has shown promising results in preclinical studies, demonstrating significant reduction of malonyl-CoA concentrations in xenograft tumors.[3] The Buchwald-Hartwig amination is a key synthetic step in the preparation of these compounds, allowing for the introduction of various amine substituents to explore the chemical space and optimize inhibitor properties.

Below is a diagram illustrating the central role of ACC1 in cancer cell metabolism and its inhibition by 1H-pyrrolo[3,2-b]pyridine derivatives.

ACC1_Pathway cluster_cell Cancer Cell Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC1 ACC1 AcetylCoA->ACC1 Carboxylation MalonylCoA Malonyl-CoA ACC1->MalonylCoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Lipid_Metabolism Lipid Metabolism (Membrane Synthesis, Energy Storage) FattyAcids->Lipid_Metabolism Proliferation Cell Proliferation & Survival Lipid_Metabolism->Proliferation Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->ACC1 Inhibition

ACC1 Signaling Pathway in Cancer.

Buchwald-Hartwig Amination: General Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocols

The following protocols are representative examples for the Buchwald-Hartwig amination of halo-substituted this compound derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with the halo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ester (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and a phosphine ligand (e.g., Xantphos, BINAP, or RuPhos; 2-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene, dioxane, or THF) and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu; 2.0-3.0 equiv) are added. The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivative.

Example Protocol: Synthesis of Ethyl 4-((4-methoxyphenyl)amino)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

To a solution of ethyl 4-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 mmol) in 1,4-dioxane (10 mL) are added 4-methoxyaniline (1.2 mmol), cesium carbonate (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol). The mixture is degassed with argon for 15 minutes and then heated at 110 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography (Hexane/Ethyl Acetate gradient) to give the title compound.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related heterocyclic compounds. These serve as a starting point for the optimization of reactions with this compound derivatives.

Table 1: Optimization of Reaction Conditions for a Model Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1101285
2Pd(OAc)₂ (5)BINAP (10)K₃PO₄ (3)Toluene1001878
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (2)THF80892
4Pd(OAc)₂ (5)Xantphos (10)K₂CO₃ (3)Dioxane1102465

Table 2: Substrate Scope for the Amination of a Halo-Pyrrolopyridine Derivative

EntryAmineProductYield (%)
1Aniline4-(phenylamino)-...82
24-Fluoroaniline4-((4-fluorophenyl)amino)-...79
3Morpholine4-(morpholino)-...95
4Benzylamine4-(benzylamino)-...75
5N-Methylpiperazine4-(4-methylpiperazin-1-yl)-...88

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives as potential drug candidates is outlined below.

Workflow Start Halo-1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid derivative BH_Amination Buchwald-Hartwig Amination Start->BH_Amination Amine_Library Amine Library Amine_Library->BH_Amination Purification Purification & Characterization BH_Amination->Purification Compound_Library Compound Library of 1H-pyrrolo[3,2-b]pyridine Derivatives Purification->Compound_Library Biological_Screening Biological Screening (e.g., ACC1 Inhibition Assay) Compound_Library->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->BH_Amination Iterative Synthesis Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

References

The Versatile Building Block: 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

FUJISAWA, KANAGAWA – The heterocyclic compound 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has emerged as a pivotal building block in the field of organic synthesis, particularly in the realm of drug discovery and development. Its unique structural motif, featuring a fused pyrrole and pyridine ring system, provides a rigid scaffold that is amenable to a variety of chemical modifications. This allows for the strategic design of novel therapeutic agents targeting a range of biological pathways. Researchers and medicinal chemists are increasingly utilizing this versatile molecule to construct complex molecular architectures with significant pharmacological potential.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Acetyl-CoA Carboxylase 1 (ACC1) inhibitors and kinase inhibitors.

Application Note 1: Synthesis of Potent Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors

Introduction:

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. The ACC1 isoform is a key enzyme in the de novo fatty acid synthesis pathway. Inhibition of ACC1 has been identified as a promising therapeutic strategy for the treatment of metabolic diseases and various cancers that exhibit a dependence on fatty acid synthesis. The this compound scaffold has been successfully employed in the design of potent and orally available ACC1 inhibitors.[1] The carboxylic acid moiety serves as a convenient handle for the introduction of various amine-containing fragments via amide bond formation, enabling the exploration of structure-activity relationships (SAR).

Data Presentation:

The following table summarizes the structure-activity relationship for a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors.

Compound IDR GroupACC1 Inhibition IC50 (nM)
1a H>10000
1c Methyl330
1k Isopropyl28

Experimental Protocol: General Procedure for Amide Coupling

A common and effective method for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives is through an amide coupling reaction using a coupling agent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • This compound

  • Amine (e.g., isopropylamine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative.

Signaling Pathway:

Derivatives of this compound that inhibit ACC1 interrupt the fatty acid biosynthesis pathway. This leads to a reduction in the cellular levels of malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids.[1]

ACC1_Inhibition_Pathway cluster_cytoplasm Cytoplasm Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 ACC1 ACC1 Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase Fatty Acid Synthase Fatty Acid Synthase Inhibitor 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative Inhibitor->ACC1 Inhibition FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR P P FGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Pyrrolopyridine Kinase Inhibitor Inhibitor->FGFR Inhibition

References

Application Notes and Protocols for High-Throughput Screening of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine core, for instance, have shown significant inhibitory activity against targets like the Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is a key driver in various tumors, making it an attractive target for cancer therapy.[1][2]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid core, with a focus on identifying novel kinase inhibitors. The protocols described herein are tailored for a typical drug discovery workflow, starting with a primary biochemical screen to identify initial hits, followed by a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context.

Target Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR)

The FGFR signaling pathway is a key regulator of cell proliferation, differentiation, migration, and survival. The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1] This phosphorylation cascade creates docking sites for various adaptor proteins, leading to the activation of major downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression in the nucleus.[3][4][5] Inhibitors targeting the ATP-binding pocket of the FGFR kinase domain can block this autophosphorylation and halt the downstream signaling events.

FGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR (Dimer) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Phosphorylates PLCG PLCγ P_FGFR->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus Inhibitor 1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid (Inhibitor) Inhibitor->P_FGFR

Caption: The FGFR signaling cascade and point of inhibition.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel kinase inhibitors from a this compound library follows a multi-step workflow. The process begins with a large-scale primary screen using a robust biochemical assay to identify "hits" that inhibit the target kinase. These initial hits are then subjected to a series of validation and secondary assays to confirm their activity, determine potency, and assess their effects in a cellular environment.

HTS_Workflow LibPrep Compound Library Preparation (1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids) PrimaryHTS Primary HTS (e.g., ADP-Glo™ Kinase Assay) Single Concentration Screen LibPrep->PrimaryHTS HitSelection Primary Hit Selection (e.g., >50% Inhibition) PrimaryHTS->HitSelection DoseResponse Dose-Response Assay (Biochemical IC50 Determination) HitSelection->DoseResponse Hits HitConfirmation Hit Confirmation & Prioritization (Potency & SAR) DoseResponse->HitConfirmation SecondaryAssay Secondary Assay (Cell-Based Target Engagement, e.g., pFGFR Western Blot) HitConfirmation->SecondaryAssay Confirmed Hits HitValidation Validated Hits for Lead Optimization SecondaryAssay->HitValidation

Caption: A typical workflow for kinase inhibitor HTS.

Application Note 1: Primary Biochemical HTS Assay

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[6][7] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to interference from library compounds.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay for FGFR1

Materials:

  • Recombinant human FGFR1 kinase (e.g., Promega, V2781)

  • Poly(Glu,Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich, P0275)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT

  • This compound library compounds dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well assay plates (low volume)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds (e.g., at 1 mM in DMSO for a final assay concentration of 10 µM) or control solutions (DMSO for negative control, Staurosporine for positive control) into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a 2X FGFR1 enzyme solution in Kinase Buffer. The optimal enzyme concentration should be determined empirically by titration to achieve ~10-30% conversion of ATP to ADP in the reaction timeframe.

  • Substrate/ATP Mix Preparation: Prepare a 2X Substrate/ATP solution in Kinase Buffer. For FGFR1, a typical concentration is 0.4 µg/µL Poly(E,Y) substrate and 50 µM ATP.

  • Kinase Reaction:

    • Add 2 µL of the 2X FGFR1 enzyme solution to each well containing the compounds.

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation: Representative Kinase Inhibition Data

While specific data for this compound derivatives is not publicly available, data from screens of analogous 1H-pyrrolo[2,3-b]pyridine compounds demonstrate the potential of this scaffold. The following table summarizes representative IC₅₀ values for such compounds against FGFR and other kinases, illustrating the type of data generated in a dose-response follow-up to a primary screen.

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Reference
4h FGFR17[1]
4h FGFR29[1]
4h FGFR325[1]
4h FGFR4712[1]
Analogue A JAK3100 - 1000[8]
Analogue B ITK100 - 1000[8]
KIST101029 FMS96[9]
1r FMS30[9]

Note: This table presents data for structurally related pyrrolopyridine derivatives to illustrate data presentation format. The compounds listed are not this compound.

Application Note 2: Cell-Based Secondary Assay

Assay Principle: A critical step in hit validation is to confirm that a compound inhibits its target in a cellular context. A Western blot-based assay can be used to measure the phosphorylation status of the target kinase. For FGFR inhibitors, this involves treating cancer cells that have activated FGFR signaling with the hit compounds and then quantifying the level of phosphorylated FGFR (pFGFR) relative to the total amount of FGFR protein. A potent, on-target inhibitor will cause a dose-dependent decrease in the pFGFR signal.[10]

Experimental Protocol: Western Blot for FGFR Phosphorylation

Materials:

  • Cancer cell line with known FGFR activation (e.g., SNU-16 gastric cancer cells for FGFR2 amplification)

  • Cell culture medium and supplements

  • Validated hit compounds from the primary screen

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Primary Antibodies: Rabbit anti-pFGFR (e.g., Tyr653/654), Rabbit anti-total FGFR, Mouse anti-GAPDH (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate SNU-16 cells in 6-well plates and allow them to reach 70-80% confluency.

    • If basal phosphorylation is low, starve cells in serum-free medium for 12-24 hours.

    • Treat cells with various concentrations of the hit compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody for pFGFR (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed with antibodies for total FGFR and the loading control (GAPDH).

    • Quantify the band intensities. A decrease in the ratio of pFGFR to total FGFR indicates target inhibition.

Conclusion

The protocols and workflows outlined in this document provide a comprehensive framework for the high-throughput screening of this compound libraries to identify and validate novel kinase inhibitors. By combining a robust, luminescence-based biochemical primary assay with a confirmatory cell-based target engagement assay, researchers can efficiently identify potent and cell-active lead compounds for further development in oncology and other therapeutic areas driven by aberrant kinase signaling.

References

Application Notes & Protocols for Evaluating the Cytotoxicity of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives are heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1] Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer agents that can inhibit tubulin polymerization and induce apoptosis.[2][3] Given the therapeutic interest in this chemical class, a thorough evaluation of its cytotoxic potential is crucial. These application notes provide detailed protocols for a panel of standard cell-based assays to comprehensively assess the cytotoxicity of this compound.

The following protocols describe methods to evaluate cell viability, membrane integrity, and the induction of apoptosis, providing a multi-faceted understanding of the compound's cellular effects.

Assessment of Cell Viability via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS)[4][6][7]

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well cell culture plates, sterile

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Culture cells to 80-90% confluency, then detach using Trypsin-EDTA.[8]

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[8]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[8]

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compound or controls to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[4][8]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[6]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

    • Read the absorbance at 570 nm using a microplate spectrophotometer.[7]

Data Presentation: MTT Assay

The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell viability, should be calculated.

Table 1: Cytotoxicity of this compound on Various Cell Lines (MTT Assay)

Cell Line Treatment Duration (hours) IC50 (µM)
e.g., HeLa 24
48
72
e.g., A549 24
48
72
e.g., MCF-7 24
48

| | 72 | |

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Assessment of Cell Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[10][11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[11]

Experimental Protocol: LDH Assay

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Selected cell line(s)

  • Complete growth medium

  • 96-well cell culture plates, sterile

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to set up the following controls:[9]

      • No-Cell Control: Medium only for background absorbance.

      • Vehicle-Only Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) to determine 100% cytotoxicity.

  • Sample Collection and Reaction Setup:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation and Absorbance Reading:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

    • Add the stop solution provided in the kit to each well.[12]

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate spectrophotometer.[12]

Data Presentation: LDH Assay

The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Table 2: Cytotoxicity of this compound on Various Cell Lines (LDH Assay)

Cell Line Treatment Duration (hours) Concentration (µM) % Cytotoxicity
e.g., HeLa 24 e.g., 1
e.g., 10
e.g., 100
e.g., A549 48 e.g., 1
e.g., 10

| | | e.g., 100 | |

Workflow Diagram: LDH Assay

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample_collection Sample Collection cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed & Treat Cells in 96-well Plate incubate_treatment Incubate for Desired Period seed_cells->incubate_treatment centrifuge_plate Centrifuge Plate incubate_treatment->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT (30 min) add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Assessment of Apoptosis via Caspase-3/7 Assay

Caspases are a family of proteases that play a key role in apoptosis (programmed cell death).[13] Caspase-3 and Caspase-7 are effector caspases that are activated during the execution phase of apoptosis.[14] Assays that measure the activity of these caspases are a reliable method for detecting apoptosis.[15] These assays typically use a substrate that, when cleaved by the caspases, produces a fluorescent or luminescent signal.[16]

Experimental Protocol: Caspase-3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay kit or similar

  • This compound

  • Selected cell line(s)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol.

    • Include appropriate controls: a vehicle control and a positive control known to induce apoptosis (e.g., staurosporine).[15]

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the assay plates and the reagent to equilibrate to room temperature before use.[15]

    • Add the Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation and Luminescence Reading:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

Data Presentation: Caspase-3/7 Assay

The results are typically presented as the fold change in caspase activity in treated cells compared to the vehicle control.

Table 3: Induction of Apoptosis by this compound (Caspase-3/7 Assay)

Cell Line Treatment Duration (hours) Concentration (µM) Fold Change in Caspase-3/7 Activity
e.g., HeLa 24 e.g., 1
e.g., 10
e.g., 100
e.g., A549 48 e.g., 1
e.g., 10

| | | e.g., 100 | |

Signaling Pathway Diagram: Apoptosis Induction

Apoptosis_Pathway Compound This compound Cellular_Stress Cellular Stress Compound->Cellular_Stress Apoptotic_Signal Apoptotic Signal Cellular_Stress->Apoptotic_Signal Pro_Caspases Pro-Caspases Apoptotic_Signal->Pro_Caspases Active_Caspase_3_7 Active Caspase-3/7 Pro_Caspases->Active_Caspase_3_7 Activation Substrate_Cleavage Substrate Cleavage Active_Caspase_3_7->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified pathway of apoptosis induction and measurement.

By employing this panel of assays, researchers can obtain a comprehensive profile of the cytotoxic activity of this compound, providing valuable insights for its potential development as a therapeutic agent.

References

Application Notes and Protocols: Developing Kinase Inhibitors from 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as an ATP-mimetic structure due to its resemblance to the purine core.[1] This structural feature makes it an attractive starting point for the design of kinase inhibitors.[1] Derivatives of various pyrrolopyridine isomers have shown potent inhibitory activity against a range of kinases, including Acetyl-CoA Carboxylase (ACC), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in cancer and other diseases.[2][3] This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from the novel core, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid .

The introduction of a carboxylic acid moiety at the 3-position is a strategic design element. This functional group can act as a key hydrogen bond donor and acceptor, potentially forming critical interactions with amino acid residues in the hinge region or other pockets of the kinase ATP-binding site, thereby enhancing potency and selectivity. These protocols will guide researchers through the synthesis of this key intermediate and its subsequent biological evaluation to identify and characterize novel kinase inhibitors.

Data Presentation

The following tables present illustrative data for a hypothetical kinase inhibitor derived from this compound, designated as Compound X . This data is intended to serve as a template for presenting experimental findings.

Table 1: In Vitro Kinase Inhibitory Activity of Compound X

Kinase TargetIC50 (nM)
EGFR (wild-type)50
EGFR (L858R)25
VEGFR2150
ACC1>10,000
PKA>10,000

Table 2: Cellular Activity of Compound X

Cell LineTarget KinaseCellular Proliferation (GI50, µM)
A431 (EGFR overexpressing)EGFR0.5
H1975 (EGFR L858R/T790M)EGFR1.2
HUVEC (VEGFR2)VEGFR22.5
MDA-MB-231 (EGFR low)->50

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to the target compound, proceeding through a carbonitrile intermediate followed by hydrolysis.

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile [4]

  • Reaction Setup: To a solution of a suitable starting material (e.g., a protected 2-aminopyridine derivative), add the appropriate reagents for the construction of the pyrrole ring, such as a Vilsmeier-Haack type reaction or a palladium-catalyzed cyclization, to introduce a formyl or cyano group at the 3-position of the pyrrolo[3,2-b]pyridine core.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent such as DMF or acetonitrile under a nitrogen atmosphere. The temperature and reaction time will vary depending on the specific synthetic route chosen.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile in a mixture of ethanol and an aqueous solution of a strong base (e.g., 6M NaOH).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and adjust the pH to ~3 with a strong acid (e.g., 6M HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

G cluster_0 Synthesis of this compound start 2-Aminopyridine Derivative step1 Pyrrole Ring Formation (e.g., Vilsmeier-Haack or Pd-catalyzed cyclization) start->step1 intermediate 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile step1->intermediate step2 Alkaline Hydrolysis (NaOH, EtOH/H2O, Reflux) intermediate->step2 acidification Acidification (HCl) step2->acidification product This compound acidification->product

Proposed synthetic workflow for the target compound.
Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the IC50 value of a test compound against a purified kinase.

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Compound X) in the appropriate assay buffer. Prepare a solution of the target kinase and its specific substrate in the assay buffer. Prepare the ATP solution.

  • Kinase Reaction: In a 96-well plate, add the test compound dilutions. Add the kinase and substrate solution to each well. Initiate the reaction by adding the ATP solution. Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of a test compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A431) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO). Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of growth inhibition and plot it against the logarithm of the compound concentration to determine the GI50 value.

Protocol 4: Western Blot Analysis of EGFR Signaling

This protocol is to determine the effect of a test compound on the phosphorylation of EGFR and its downstream effector, ERK.

  • Cell Treatment and Lysis: Culture A431 cells to 80-90% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of the test compound for 2 hours. Stimulate the cells with EGF (100 ng/mL) for 15 minutes. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, and total ERK overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_1 EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation CompoundX Compound X (1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid derivative) CompoundX->pEGFR Inhibition RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

EGFR signaling pathway and the point of inhibition.

G cluster_2 Experimental Workflow for Kinase Inhibitor Evaluation Synthesis Synthesis of 1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid derivatives BiochemicalAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->BiochemicalAssay CellularAssay Cell-Based Assays (Proliferation, Viability) BiochemicalAssay->CellularAssay SignalingAssay Target Engagement & Downstream Signaling (Western Blot) CellularAssay->SignalingAssay LeadOptimization Lead Optimization SignalingAssay->LeadOptimization

General workflow for kinase inhibitor evaluation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The provided protocols offer a comprehensive framework for the synthesis, in vitro characterization, and cellular evaluation of derivatives based on this core structure. By systematically applying these methods, researchers can identify and optimize potent and selective kinase inhibitors with therapeutic potential. The illustrative data and diagrams serve as a guide for data presentation and understanding the underlying biological pathways and experimental logic.

References

Application Notes and Protocols for the Synthesis of Novel 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of novel "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" analogs, a class of compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic strategies for related heterocyclic systems and offer a robust framework for the generation of diverse analog libraries.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a key heterocyclic motif found in numerous biologically active compounds. Derivatives of this core structure have shown promise as inhibitors of various enzymes and modulators of signaling pathways implicated in diseases such as cancer and neurological disorders.[1] This document details a reliable synthetic route to this compound and its analogs, providing researchers with the necessary protocols to explore the structure-activity relationships (SAR) of this important compound class.

General Synthetic Strategy

The synthesis of this compound analogs can be achieved through a multi-step sequence starting from readily available pyridine precursors. A plausible and adaptable synthetic route involves the construction of the pyrrolo[3,2-b]pyridine core, followed by functionalization at the 3-position to introduce the carboxylic acid moiety.

A key intermediate in this proposed synthesis is the corresponding 3-carbaldehyde derivative, which can be oxidized to the target carboxylic acid. While specific experimental details for the synthesis of the parent this compound are not extensively reported, analogous syntheses of related isomers, such as 1H-pyrrolo[3,2-c]pyridines, provide a strong basis for the protocols described herein.[2]

The general synthetic workflow is depicted below:

G Start Substituted Pyridine Precursor Step1 Formation of Pyrrolopyridine Core Start->Step1 Intermediate1 1H-Pyrrolo[3,2-b]pyridine Intermediate Step1->Intermediate1 Step2 Formylation at C3 Intermediate1->Step2 Intermediate2 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde Analog Step2->Intermediate2 Step3 Oxidation of Aldehyde Intermediate2->Step3 End This compound Analog Step3->End

Caption: General Synthetic Workflow for this compound Analogs.

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (Analogous Procedure)

This protocol is adapted from the synthesis of related heterocyclic aldehydes and serves as a foundational method for obtaining the key aldehyde intermediate.

Materials:

  • Substituted 2-amino-3-chloropyridine

  • Propargyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Sonogashira Coupling: To a solution of the substituted 2-amino-3-chloropyridine (1.0 equiv) in anhydrous toluene and triethylamine (3:1 v/v) under an argon atmosphere, add propargyl alcohol (1.5 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and CuI (0.02 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford the corresponding 3-(hydroxyprop-1-yn-1-yl)pyridin-2-amine.

  • Cyclization: Dissolve the product from the previous step in a suitable solvent and treat with a base (e.g., potassium tert-butoxide) to effect cyclization to the 1H-pyrrolo[3,2-b]pyridine core.

  • Vilsmeier-Haack Formylation: To an ice-cooled solution of the 1H-pyrrolo[3,2-b]pyridine intermediate (1.0 equiv) in anhydrous DMF, add POCl₃ (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield the 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde analog.

Protocol 2: Oxidation of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde to the Carboxylic Acid

This protocol describes a standard oxidation procedure to convert the aldehyde intermediate into the final carboxylic acid product.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde analog

  • Potassium permanganate (KMnO₄) or Oxone®

  • Acetone or a mixture of acetonitrile and water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde analog (1.0 equiv) in acetone or a suitable solvent mixture.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (1.5 equiv) in water or Oxone® (2.0 equiv) in a water/acetonitrile mixture.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound analog.

  • The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs, which serve as a valuable reference for the expected outcomes in the synthesis of the target [3,2-b] isomers.[2]

Table 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [2]

CompoundAr-GroupYield (%)
10a Phenyl63
10b o-Tolyl65
10c m-Tolyl94
10d p-Tolyl67
10j 3,4-Dimethoxyphenyl55
10k 4-Ethoxyphenyl57
10p Naphthalen-2-yl52

Table 2: Characterization Data for Selected 1H-pyrrolo[3,2-c]pyridine Analogs [2]

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
10a C₂₂H₂₀N₂O₃361.1552361.1556
10b C₂₃H₂₂N₂O₃375.1709375.1707
10c C₂₃H₂₂N₂O₃375.1709375.1709
10d C₂₃H₂₂N₂O₃375.1709375.1708
10j C₂₄H₂₄N₂O₅421.1763421.1760
10k C₂₄H₂₄N₂O₄405.1814405.1815
10p C₂₆H₂₂N₂O₃411.1709411.1710

Signaling Pathway and Mechanism of Action Diagrams

Derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been investigated as inhibitors of several key signaling pathways involved in cell proliferation and metabolism. The following diagrams illustrate the general mechanisms of action for these classes of inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[3,2-b]pyridine Analog (Inhibitor) Inhibitor->FGFR

Caption: Inhibition of the FGFR Signaling Pathway.

Acetyl-CoA Carboxylase (ACC1) Signaling Pathway

ACC1_Pathway AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA ACC1->MalonylCoA FattyAcidSynthase Fatty Acid Synthase MalonylCoA->FattyAcidSynthase FattyAcids Fatty Acid Synthesis FattyAcidSynthase->FattyAcids Inhibitor 1H-pyrrolo[3,2-b]pyridine Analog (Inhibitor) Inhibitor->ACC1

Caption: Inhibition of the ACC1-mediated Fatty Acid Synthesis Pathway.

Tubulin Polymerization

Tubulin_Polymerization cluster_0 Microtubule Dynamics TubulinDimers αβ-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Microtubules Microtubules Polymerization->Microtubules CellCycleArrest G2/M Cell Cycle Arrest & Apoptosis Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->TubulinDimers Inhibitor 1H-pyrrolo[3,2-b]pyridine Analog (Inhibitor) Inhibitor->Polymerization Inhibition Inhibitor->CellCycleArrest

Caption: Disruption of Tubulin Polymerization by Pyrrolopyridine Analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and reliable method involves a multi-step synthesis starting from 2-chloro-3-nitropyridine. The general sequence includes:

  • Condensation: Reaction of 2-chloro-3-nitropyridine with a C2-synthon, typically ethyl cyanoacetate, in the presence of a base.

  • Reductive Cyclization: The resulting intermediate undergoes reduction of the nitro group followed by intramolecular cyclization to form the pyrrole ring.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.

Q2: What are the critical parameters to control during the synthesis?

A2: Careful control of reaction temperature, choice of base, and the reducing agent are crucial. Additionally, maintaining anhydrous conditions in the initial steps can be important to prevent unwanted side reactions.

Q3: Are there any significant safety precautions for this synthesis?

A3: Yes. Researchers should handle 2-chloro-3-nitropyridine with care as it is a potential irritant. When performing the reductive cyclization, especially with catalytic hydrogenation, appropriate safety measures for handling hydrogen gas are necessary. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should always be followed.

Troubleshooting Guides

Problem 1: Low yield in the condensation of 2-chloro-3-nitropyridine with ethyl cyanoacetate.
  • Q: My yield of the condensation product is consistently low. What are the possible causes and solutions?

    • A:

      • Base Strength: The choice of base is critical. A base that is too weak may not efficiently deprotonate the ethyl cyanoacetate. Conversely, a very strong base might lead to side reactions. Sodium hydride (NaH) or potassium tert-butoxide are commonly effective.

      • Reaction Temperature: This reaction is often temperature-sensitive. Running the reaction at too low a temperature may result in a sluggish reaction, while excessive heat can promote the formation of byproducts. It is advisable to start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.

      • Moisture: The presence of water can quench the base and hydrolyze the starting materials or product. Ensure all glassware is oven-dried and use anhydrous solvents.

Problem 2: Incomplete reductive cyclization.
  • Q: I am observing a mixture of the cyclized product and the uncyclized amino intermediate. How can I drive the reaction to completion?

    • A:

      • Choice of Reducing Agent: The effectiveness of the reduction and subsequent cyclization can depend on the reducing agent. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., iron powder in acetic acid, or tin(II) chloride). If one method is providing incomplete conversion, trying an alternative is recommended.

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion. In some cases, gentle heating may be required to facilitate the final cyclization step after the nitro group reduction.

      • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Using a fresh batch of palladium on carbon can significantly improve results.

Problem 3: Difficulty in the hydrolysis of the ethyl ester.
  • Q: The saponification of the ethyl ester to the carboxylic acid is slow or incomplete. What can I do?

    • A:

      • Hydrolysis Conditions: Standard hydrolysis with sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol, ethanol, or THF is typical. If the reaction is slow, increasing the temperature (refluxing) or extending the reaction time is advisable.

      • Work-up Procedure: The product, being a carboxylic acid, will be soluble in the basic aqueous layer as its carboxylate salt. It is crucial to acidify the aqueous layer (typically to pH 3-4) with an acid like HCl to precipitate the product. Insufficient acidification will lead to low recovery.

      • Product Solubility: The resulting carboxylic acid may have some solubility in the aqueous acidic solution. After filtration, it may be beneficial to extract the filtrate with an organic solvent like ethyl acetate to recover any dissolved product.

Problem 4: Product purification challenges.
  • Q: My final product is difficult to purify. What are the recommended methods?

    • A:

      • Recrystallization: For the final carboxylic acid, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is often effective for removing minor impurities.

      • Column Chromatography: While often used for the ester intermediate, column chromatography of the final carboxylic acid can be challenging due to its polarity and potential for streaking on silica gel. If necessary, using an acidic modifier in the eluent (e.g., 0.5-1% acetic acid) can improve the separation.

      • Washing: Washing the crude product with appropriate solvents can remove specific impurities. For instance, a slurry wash with a non-polar solvent like diethyl ether or hexane can remove less polar contaminants.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Synthesis Outcomes

StepParameterCondition ACondition BExpected Outcome
Condensation BaseSodium EthoxideSodium HydrideCondition B may lead to higher yields due to more effective deprotonation.
Temperature0 °C to RT50 °CHigher temperatures (Condition B) may increase byproduct formation.
Cyclization Reducing AgentFe / Acetic AcidH₂, 10% Pd/CCatalytic hydrogenation (Condition B) is often cleaner and may result in higher purity.
Reaction Time4 hours12 hoursExtended reaction time (Condition B) can help drive the cyclization to completion.
Hydrolysis TemperatureRoom TemperatureRefluxRefluxing (Condition B) is generally required for complete saponification of the ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

  • Condensation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C, a solution of ethyl cyanoacetate (1.1 eq.) in anhydrous DMF is added dropwise. The mixture is stirred for 30 minutes at 0 °C. A solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Reductive Cyclization: The product from the previous step is dissolved in a mixture of ethanol and acetic acid. Iron powder (5-10 eq.) is added portion-wise, and the mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried, and concentrated to yield the crude ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Protocol 2: Synthesis of this compound

  • Hydrolysis: To a solution of ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate in a 2:1 mixture of ethanol and water, sodium hydroxide (3.0 eq.) is added. The mixture is heated to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to pH 3-4 with 2M HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Hydrolysis cluster_product Final Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Condensation Condensation (Base, e.g., NaH in DMF) 2-Chloro-3-nitropyridine->Condensation Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Condensation Intermediate_1 Intermediate_1 Condensation->Intermediate_1 Ethyl 2-cyano-2-(3-nitro-2-pyridyl)acetate Cyclization Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) Intermediate_2 Intermediate_2 Cyclization->Intermediate_2 Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) Final_Product This compound Hydrolysis->Final_Product Intermediate_1->Cyclization Intermediate_2->Hydrolysis

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Step_Check At which step is the issue observed? Start->Step_Check Condensation Condensation Step_Check->Condensation Step 1 Cyclization Reductive Cyclization Step_Check->Cyclization Step 2 Hydrolysis Hydrolysis / Work-up Step_Check->Hydrolysis Step 3 Condensation_Cause Possible Causes? Condensation->Condensation_Cause Cyclization_Cause Possible Causes? Cyclization->Cyclization_Cause Hydrolysis_Cause Possible Causes? Hydrolysis->Hydrolysis_Cause Sol_1 Action: Use a stronger base (e.g., NaH) and ensure stoichiometry is correct. Condensation_Cause->Sol_1 Ineffective Base Sol_2 Action: Optimize temperature. Start at 0 °C and warm to RT. Condensation_Cause->Sol_2 Suboptimal Temperature Sol_3 Action: Use anhydrous solvents and oven-dried glassware. Condensation_Cause->Sol_3 Presence of Moisture Sol_4 Action: Increase reaction time/temp. Try an alternative reducing agent. Cyclization_Cause->Sol_4 Incomplete Reduction Sol_5 Action: Use fresh Pd/C catalyst. Cyclization_Cause->Sol_5 Inactive Catalyst Sol_6 Action: Increase temperature to reflux and/or extend reaction time. Hydrolysis_Cause->Sol_6 Incomplete Saponification Sol_7 Action: Ensure complete precipitation by acidifying to pH 3-4. Hydrolysis_Cause->Sol_7 Poor Product Recovery

Caption: Troubleshooting decision tree for the synthesis of the target compound.

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (also known as 4-azaindole-3-carboxylic acid).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

A common and effective route to this compound involves a multi-step synthesis, with the key step being an acid-catalyzed Fischer indole cyclization. This guide is structured around the challenges that can arise during this process.

I. Synthesis of Pyridylhydrazine Precursor

Question 1: I am having trouble synthesizing the 2-hydrazinopyridine starting material from 2-chloropyridine. What are the key parameters to control?

Answer: The nucleophilic substitution of hydrazine on 2-chloropyridine can be sluggish. Key parameters include:

  • Temperature: The reaction often requires elevated temperatures, typically refluxing in a suitable solvent, to proceed at a reasonable rate. A temperature range of 90-115°C is often effective.[1]

  • Hydrazine Concentration: Using hydrazine hydrate (64% aqueous solution is common) in excess is typical.[1]

  • Solvent: While the reaction can be run neat, solvents like ethanol or n-butanol can be used. Some procedures also report the reaction to be substantially free of organic solvents.[1]

  • Additives: The use of a base, such as potassium carbonate, can be beneficial.[1] Phase-transfer catalysts like Aliquat 336 have also been reported to improve reaction efficiency.[1]

Question 2: Are there safety concerns when working with hydrazine?

Answer: Yes, hydrazine is toxic and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Reactions involving hydrazine should be conducted with care, especially when heating.

II. Fischer Indole Cyclization for the Pyrrolopyridine Core

The Fischer indole synthesis is a robust method but presents unique challenges when applied to electron-deficient systems like pyridines.[2][3] The key transformation is the acid-catalyzed cyclization of a pyridylhydrazone, formed from 2-hydrazinopyridine and an ethyl or methyl pyruvate.

Question 3: My Fischer indole cyclization is giving a very low yield or failing completely. What is the primary reason for this?

Answer: The primary challenge is the electron-deficient nature of the pyridine ring, which disfavors the key[1][1]-sigmatropic rearrangement step in the Fischer indole mechanism.[2][4] Unlike standard indoles, synthesizing azaindoles often requires more forcing conditions. The presence of electron-donating groups on the pyridine ring facilitates the reaction, but the unsubstituted pyridine core of your target is inherently less reactive.[2][3]

Question 4: How can I improve the yield of the Fischer indole cyclization step?

Answer: Optimization of the acid catalyst and reaction conditions is critical:

  • Acid Catalyst Selection: This is the most crucial parameter. A screening of different acids is highly recommended.

    • Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH) are common choices.[5]

    • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) can be more effective in some cases.[5]

    • Polyphosphoric Acid (PPA): PPA is a very common and often effective medium for this cyclization, acting as both a catalyst and a solvent at elevated temperatures.[6]

  • Temperature Control: High temperatures are generally required, but excessive heat can lead to decomposition and tar formation. A careful balance is needed. Microwave-assisted heating can sometimes provide rapid and controlled heating, potentially improving yields.[6][7]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product from prolonged exposure to harsh conditions.

Question 5: I am observing significant amounts of tar and side products. How can I minimize these?

Answer: Tar formation is a common issue resulting from the harsh conditions required.

  • Use Milder Conditions: If possible, try milder Lewis acids which may reduce decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) as some intermediates may be air-sensitive.

  • One-Pot vs. Two-Step: While often performed in one pot, isolating the intermediate pyridylhydrazone before cyclization can sometimes provide a cleaner reaction. The hydrazone can be formed by reacting 2-hydrazinopyridine with ethyl pyruvate with a catalytic amount of acetic acid in a solvent like ethanol.[6]

III. Ester Hydrolysis and Product Purification

Question 6: What are the standard conditions for hydrolyzing the ethyl/methyl ester to the final carboxylic acid?

Answer: Standard saponification conditions are typically effective.

  • Base: Use an excess of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Solvent: A mixture of an alcohol (e.g., methanol, ethanol) and water is a common solvent system.

  • Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 40-60°C) can accelerate the conversion.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically acidified with an acid like HCl to a pH below the pKa of the carboxylic acid (typically pH 2-3) to precipitate the product.[8]

Question 7: The purification of the final this compound is difficult. What are some effective methods?

Answer: Azaindole carboxylic acids can be challenging to purify due to their amphoteric nature and potentially poor solubility.

  • Acid-Base Extraction: A primary purification step involves dissolving the crude product in a dilute aqueous base (e.g., NaHCO₃ or NaOH), washing with an organic solvent (like ethyl acetate or dichloromethane) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[8]

  • Recrystallization: If a suitable solvent system can be found (e.g., aqueous ethanol, acetic acid, or DMF/water), recrystallization is an excellent method for final purification.[8]

  • Chromatography: While possible, column chromatography can be difficult due to the polarity of the compound. If necessary, use a polar stationary phase (like silica gel) with a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) to suppress ionization and reduce tailing. Reverse-phase HPLC can also be an effective purification tool.

Data Presentation

The following table summarizes representative yields for key steps in the synthesis of azaindoles and related compounds, as direct yield data for the target molecule is not extensively published. These values provide a benchmark for what can be expected.

StepReactantsProductConditionsReported YieldReference Type
Hydrazine Synthesis 2-Chloropyridine, Hydrazine Hydrate2-HydrazinopyridineK₂CO₃, 102-105°C~60%Patent Example[1]
Fischer Cyclization 6-Methoxypyridin-3-ylhydrazine, Valeraldehyde5-Methoxy-2-propyl-4-azaindoleH₂SO₄ (aq.), RefluxNot specifiedProtocol[2]
Fischer Cyclization Phenylhydrazine, Ethyl PyruvateEthyl Indole-2-carboxylatePolyphosphoric AcidGoodReview[9]
Ester Hydrolysis Ethyl Indole-2-carboxylateIndole-2-carboxylic acidAlkaline HydrolysisHighReview[9]

Experimental Protocols

The following are generalized protocols based on standard procedures for the synthesis of azaindoles. Optimization will be required for the specific substrate.

Protocol 1: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (Fischer Indole Synthesis)
  • Hydrazone Formation (Optional Two-Step): In a round-bottom flask, dissolve 2-hydrazinopyridine (1 eq.) and ethyl pyruvate (1.1 eq.) in ethanol. Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC. Once complete, the solvent can be removed under reduced pressure, and the crude hydrazone can be used directly in the next step.

  • Cyclization: Place polyphosphoric acid (PPA) in a reaction flask and heat to 100-120°C with stirring. Carefully add the crude hydrazone from the previous step in portions. Increase the temperature to 140-160°C and stir for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Allow the reaction mixture to cool slightly (to ~80-100°C) and then carefully pour it onto a stirred mixture of crushed ice and water. Basify the mixture to pH 8-9 with a concentrated NaOH or NH₄OH solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound
  • Saponification: Dissolve the ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1 eq.) in a mixture of methanol and water (e.g., 3:1 v/v). Add NaOH (2-3 eq.) and stir the mixture at room temperature or with gentle heating (50°C) until the starting material is consumed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is ~2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then a small amount of cold ethanol or ether. The product can be further purified by recrystallization if necessary. Dry the final product under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product SM1 2-Chloropyridine Step1 Step 1: Nucleophilic Substitution SM1->Step1 SM2 Hydrazine SM2->Step1 SM3 Ethyl Pyruvate Step2 Step 2: Hydrazone Formation & Fischer Cyclization SM3->Step2 Int1 2-Hydrazinopyridine Step1->Int1 Int2 Ethyl 1H-pyrrolo[3,2-b]pyridine- 3-carboxylate Step2->Int2 Step3 Step 3: Ester Hydrolysis (Saponification) Product 1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid Step3->Product Int1->Step2 Int2->Step3

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield in Fischer Cyclization

troubleshooting_fischer cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purity Reagent Purity Start Low Yield or No Reaction Catalyst_Check Is the acid catalyst strong enough? Start->Catalyst_Check Change_Catalyst Screen different catalysts: - Stronger Brønsted Acid (H₂SO₄) - Lewis Acid (ZnCl₂, BF₃) - Polyphosphoric Acid (PPA) Catalyst_Check->Change_Catalyst No Temp_Check Is the temperature high enough? Catalyst_Check->Temp_Check Yes Change_Catalyst->Temp_Check Increase_Temp Increase temperature cautiously. Consider microwave heating. Temp_Check->Increase_Temp No Side_Products Observing tar/decomposition? Temp_Check->Side_Products Yes Increase_Temp->Side_Products Reduce_Severity Decrease temperature. Reduce reaction time. Use a milder catalyst. Side_Products->Reduce_Severity Yes Purity_Check Are starting materials pure? Side_Products->Purity_Check No Reduce_Severity->Purity_Check Purify_Reagents Purify pyridylhydrazine and/or pyruvate. Purity_Check->Purify_Reagents No Solution Improved Yield Purity_Check->Solution Yes Purify_Reagents->Solution

Caption: Decision tree for troubleshooting low yields in Fischer azaindole synthesis.

References

Technical Support Center: Purification of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Issue 1: Poor or No Elution from Silica Gel Column

  • Question: My compound is highly polar and either streaks badly or does not move from the baseline on a silica gel TLC plate, even with highly polar solvent systems like 100% ethyl acetate. How can I purify it using column chromatography?

  • Answer: This is a common challenge due to the compound's high polarity, stemming from the carboxylic acid and the nitrogen atoms in the heterocyclic core. The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, causing poor mobility and peak tailing.

    Solutions:

    • Mobile Phase Modification: Incorporate a basic additive into your mobile phase to neutralize the acidic silanols and improve elution. A common approach is to use a mixture of dichloromethane (DCM) and methanol (MeOH) with a small percentage of a base.

      • Start with a gradient of 5-10% MeOH in DCM.

      • Add 0.5-2% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to the mobile phase.[1]

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase.

      • Alumina (basic or neutral): Can be a good alternative to silica gel for basic compounds.

      • Amine-functionalized silica: This stationary phase is specifically designed to reduce interactions with basic compounds.

    • Reversed-Phase Chromatography: This is often a more suitable technique for highly polar compounds. See the detailed protocol below.

Issue 2: Significant Peak Tailing in HPLC Analysis

  • Question: I am observing significant peak tailing during the HPLC analysis of my this compound derivative. How can I improve the peak shape?

  • Answer: Peak tailing in HPLC for this class of compounds is typically due to secondary interactions between the basic pyridine nitrogen and residual silanol groups on the stationary phase, especially at mid-range pH where silanols are ionized.

    Solutions:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is critical.

      • Low pH (e.g., pH 2-3): Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the pyridine nitrogen, leading to a more consistent interaction with the stationary phase and sharper peaks.

      • High pH (e.g., pH 8-10): Using a high pH mobile phase (with a pH-stable column) will deprotonate the silanol groups and keep the pyridine nitrogen neutral, which can also improve peak shape.

    • Use of Buffers: Incorporating a buffer (e.g., ammonium formate or ammonium acetate) into your mobile phase helps maintain a constant pH, leading to more reproducible retention times and improved peak symmetry.

    • End-Capped Columns: Utilize high-purity, end-capped HPLC columns. These columns have fewer free silanol groups, which minimizes secondary interactions.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.

Issue 3: Difficulty in Recrystallization

  • Question: My compound either oils out or remains soluble in common recrystallization solvents. How can I find a suitable solvent system?

  • Answer: The polar and amphoteric nature of this compound derivatives can make recrystallization challenging.

    Solutions:

    • Solvent Screening: A systematic approach to solvent screening is necessary. Due to the compound's polarity, consider polar protic solvents or mixtures.

      • Good single solvents to try include ethanol, methanol, isopropanol, and water.

      • Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[2][3]

    • pH Adjustment: The solubility of your compound is likely pH-dependent. You can leverage this for purification.

      • Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO3).

      • Filter to remove any insoluble impurities.

      • Acidify the filtrate with an acid (e.g., HCl or acetic acid) to the isoelectric point of your compound, where it should be least soluble, causing it to precipitate.

      • Collect the purified solid by filtration.

    • Salt Formation: Consider forming a salt of your compound to facilitate crystallization. For example, if your derivative is sufficiently basic, you can form the hydrochloride or sulfate salt, which may have better crystallization properties.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect during the synthesis of this compound derivatives?

    • A1: Common impurities often include unreacted starting materials, reagents from preceding synthetic steps (e.g., N-oxides if an oxidation step was involved), and side-products from incomplete cyclization or alternative reaction pathways. If the synthesis involves a Fischer indole synthesis-type reaction, you might see regioisomeric byproducts. For syntheses involving metal catalysis (e.g., Suzuki or Buchwald-Hartwig couplings), residual metal catalysts and ligands can be impurities.

  • Q2: My compound appears to be zwitterionic. How does this affect purification?

    • A2: The presence of both a carboxylic acid and a basic pyridine ring means your compound can exist as a zwitterion, particularly around its isoelectric point. This can lead to high polarity and low solubility in many organic solvents, making chromatographic purification challenging. In such cases, ion-exchange chromatography or adjusting the pH during extraction or recrystallization can be effective purification strategies.

  • Q3: Can I use preparative TLC for the purification of these compounds?

    • A3: Yes, preparative thin-layer chromatography (prep TLC) can be a viable option for small-scale purifications (typically <100 mg). However, the same challenges with streaking on silica apply. It is crucial to find a solvent system that gives a good Rf value (around 0.2-0.4) and minimizes tailing before attempting prep TLC. Adding a small amount of base (like TEA or ammonia) to the developing solvent is often necessary.

  • Q4: What is a good starting point for developing a reversed-phase HPLC method for these compounds?

    • A4: A good starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile in water, with 0.1% formic acid in both solvents. A typical gradient could be 5% to 95% acetonitrile over 15-20 minutes. The formic acid helps to protonate the pyridine nitrogen and improve peak shape.

Data Presentation

Table 1: Typical TLC Solvent Systems and Approximate Rf Values

Solvent System (v/v)AdditiveApproximate RfObservations
Dichloromethane : Methanol (9:1)None< 0.1Significant streaking
Dichloromethane : Methanol (9:1)1% Triethylamine0.3 - 0.5Reduced streaking, more compact spot
Dichloromethane : Methanol (8:2)1% NH4OH (in MeOH)0.4 - 0.6Good mobility, suitable for column chromatography
Ethyl Acetate : Hexane (1:1)None~0Compound remains at the baseline
Ethyl Acetate : Methanol (9.5:0.5)0.5% Acetic Acid0.2 - 0.4May be useful if acidic impurities are present

Table 2: Comparison of Purification Techniques

TechniqueTypical PurityTypical RecoveryAdvantagesDisadvantages
Silica Gel Chromatography 85-98%50-80%High resolution for less polar analogsProne to tailing and low recovery for polar compounds
Reversed-Phase HPLC >99%70-90%Excellent for polar compounds, high purityRequires specialized equipment, solvent removal can be difficult
Recrystallization >98%40-70%Scalable, can yield very pure materialFinding a suitable solvent can be difficult, lower recovery
Acid-Base Extraction Variable60-85%Good for removing neutral or acidic/basic impuritiesMay not be effective for impurities with similar pKa values

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with Basic Modifier

  • TLC Analysis: Develop a suitable solvent system, typically Dichloromethane/Methanol with 0.5-2% Triethylamine or Ammonium Hydroxide, to achieve an Rf of ~0.3 for the target compound.

  • Column Packing: Pack a silica gel column with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the polar solvent (e.g., methanol or DMF). Adsorb this solution onto a small amount of silica gel and dry it under vacuum to a free-flowing powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin elution with the less polar mobile phase. Gradually increase the polarity by increasing the percentage of methanol. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC

  • Analytical Method Development: Develop an analytical HPLC method first on a C18 column. A good starting point is a gradient of 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent, such as DMSO or methanol, at a known concentration. Ensure the solution is filtered through a 0.45 µm filter before injection.

  • Preparative Run: Scale up the analytical method to a preparative C18 column. Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect fractions based on the retention time of the target compound, using UV detection to monitor the elution.

  • Product Isolation: Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the pure product as a solid.

Protocol 3: Purification by pH-Dependent Precipitation

  • Dissolution: Dissolve the crude material in a minimal amount of 1M aqueous NaOH solution.

  • Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Precipitation: Slowly add 1M aqueous HCl to the filtrate with stirring. Monitor the pH. The product should precipitate out at its isoelectric point (typically pH 4-6 for similar compounds).

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then with a small amount of a non-polar solvent like diethyl ether to aid in drying. Dry the purified product under vacuum.

Mandatory Visualization

Troubleshooting_Purification start Crude 1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid derivative tlc Perform TLC Analysis (e.g., 10% MeOH/DCM + 1% TEA) start->tlc single_spot Single Spot with Good Rf (0.2-0.4)? tlc->single_spot streaking Streaking or Baseline Spot? single_spot->streaking No column_chrom Proceed with Normal-Phase Column Chromatography single_spot->column_chrom Yes modify_mp Modify Mobile Phase: - Increase Polarity (more MeOH) - Add Base (TEA or NH4OH) streaking->modify_mp Yes alt_method Consider Alternative Methods streaking->alt_method No, still poor pure_product Pure Product column_chrom->pure_product modify_mp->tlc recrystallization Attempt Recrystallization (e.g., EtOH/Water, or pH swing) alt_method->recrystallization rev_phase Use Reversed-Phase Chromatography (HPLC) alt_method->rev_phase recrystallization->pure_product rev_phase->pure_product

Caption: A workflow for selecting a purification strategy.

HPLC_Troubleshooting start HPLC Analysis Shows Peak Tailing check_ph Check Mobile Phase pH start->check_ph low_ph Is pH low (2-3) with acid modifier? check_ph->low_ph add_acid Add 0.1% Formic Acid or TFA to Mobile Phase low_ph->add_acid No check_column Check Column Type low_ph->check_column Yes good_peak Improved Peak Shape add_acid->good_peak end_capped Is it an end-capped high-purity column? check_column->end_capped use_end_capped Switch to an End-Capped Column end_capped->use_end_capped No check_buffer Consider Buffer Addition end_capped->check_buffer Yes use_end_capped->good_peak add_buffer Add 10-20 mM Ammonium Formate/Acetate check_buffer->add_buffer add_buffer->good_peak

Caption: Troubleshooting peak tailing in HPLC.

References

Side product formation in pyrrolopyridine synthesis and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolopyridines.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge in pyrrolopyridine synthesis, particularly in reactions that involve the cyclization of unsymmetrical precursors. The regiochemical outcome is often influenced by a delicate balance of steric and electronic factors in the starting materials and intermediates, as well as the reaction conditions.

Mitigation Strategies:

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, such as the Larock indole synthesis, the choice of catalyst and ligands can significantly influence regioselectivity. For instance, the use of bulky phosphine ligands on a palladium catalyst can favor the formation of one regioisomer over another due to steric hindrance.

  • Directing Groups: The introduction of a directing group on one of the reactants can guide the cyclization to the desired position.

  • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can affect the stability of key intermediates, thereby influencing the regiochemical outcome. A systematic screening of these parameters is often necessary.

  • Choice of Base: In some cases, the nature of the base can control the regioselectivity. For example, in the synthesis of 7-azaindoles from 2-fluoro-3-methylpyridine and an arylaldehyde, the use of LiN(SiMe3)2 can favor the formation of the 7-azaindoline, while KN(SiMe3)2 can lead to the 7-azaindole.[1]

Troubleshooting Workflow for Regioisomer Formation

start Mixture of Regioisomers Observed check_lit Review Literature for Similar Systems start->check_lit catalyst Screen Different Catalysts/Ligands check_lit->catalyst base Vary the Base (e.g., LiN(SiMe3)2 vs. KN(SiMe3)2) catalyst->base solvent Screen Solvents of Varying Polarity base->solvent temp Optimize Reaction Temperature solvent->temp directing_group Consider a Directing Group Strategy temp->directing_group separation Develop a Robust Separation Method (e.g., HPLC, SFC) directing_group->separation end Desired Regioisomer Obtained separation->end

Caption: Troubleshooting workflow for addressing regioisomer formation.

Q2: I am observing both N-alkylation and C-alkylation of my pyrrolopyridine. How can I control the selectivity?

A2: Pyrrolopyridines possess multiple nucleophilic sites, primarily the nitrogen of the pyrrole ring (N-alkylation) and certain carbon atoms on the pyrrole or pyridine ring (C-alkylation). The selectivity of alkylation is a classic challenge and is governed by factors such as the nature of the electrophile, the base used for deprotonation, and the solvent.

Mitigation Strategies:

  • Hard and Soft Acids and Bases (HSAB) Principle:

    • N-alkylation (Hard Site): To favor alkylation on the nitrogen atom, use "hard" alkylating agents, which have a more localized positive charge, such as dimethyl sulfate or methyl triflate. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF often promotes N-alkylation.

    • C-alkylation (Softer Site): To favor alkylation on a carbon atom, "soft" alkylating agents with a more diffuse positive charge, like methyl iodide, are often preferred.

  • Protecting Groups: The most straightforward way to prevent N-alkylation is to protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) before carrying out the C-alkylation. The protecting group can be removed in a subsequent step.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation by solvating the cation of the base and leaving the anion more reactive. Less polar solvents like THF or dioxane may favor C-alkylation.

  • Counter-ion Effects: The choice of base can influence the counter-ion in solution, which in turn can affect the N/C alkylation ratio.

Table 1: Influence of Reaction Conditions on N- vs. C-Alkylation

ConditionFavors N-AlkylationFavors C-Alkylation
Alkylating Agent Hard electrophiles (e.g., (CH₃)₂SO₄, CH₃OTf)Soft electrophiles (e.g., CH₃I)
Base Strong, non-nucleophilic bases (e.g., NaH)Weaker bases (e.g., K₂CO₃)
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar (e.g., THF, Dioxane)
Protecting Group N-H unprotectedN-H protected

Reaction Pathway for N- vs. C-Alkylation

start Pyrrolopyridine deprotonation Deprotonation with Base start->deprotonation anion Pyrrolopyridine Anion deprotonation->anion n_alkylation N-Alkylated Product anion->n_alkylation Attack from Nitrogen c_alkylation C-Alkylated Product anion->c_alkylation Attack from Carbon hard_electrophile Hard Electrophile (e.g., (CH3)2SO4) hard_electrophile->n_alkylation soft_electrophile Soft Electrophile (e.g., CH3I) soft_electrophile->c_alkylation

Caption: Competing pathways for N- and C-alkylation of pyrrolopyridines.

Q3: I am forming the pyridine N-oxide of my desired product as a side product. How can I prevent this?

A3: The nitrogen atom of the pyridine ring in pyrrolopyridines is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This can occur during synthetic steps involving oxidizing agents or even through slow air oxidation of the final product.

Mitigation Strategies:

  • Inert Atmosphere: To prevent air oxidation, conduct reactions and handle the product under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also be beneficial.

  • Choice of Oxidant: If an oxidation step is necessary elsewhere in the molecule, choose a milder and more selective oxidizing agent that is less likely to oxidize the pyridine nitrogen.

  • Protonation: Protonating the pyridine nitrogen with a non-nucleophilic acid can protect it from oxidation.

  • Deoxygenation: If the N-oxide is formed, it can often be deoxygenated back to the parent pyridine. Common reagents for this include PCl₃, PPh₃, or catalytic hydrogenation.

Experimental Protocol: Prevention of N-Oxide Formation

  • Inert Atmosphere Setup:

    • Assemble the reaction glassware and flame-dry it under vacuum.

    • Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.

    • Maintain a positive pressure of inert gas throughout the reaction and workup.

  • Solvent Degassing:

    • Place the solvent in a flask with a sidearm.

    • Subject the solvent to several freeze-pump-thaw cycles.

    • Alternatively, bubble an inert gas through the solvent for 30-60 minutes.

  • Reaction Execution:

    • Add the degassed solvent and reagents to the reaction flask via syringe or cannula under a positive pressure of inert gas.

    • If the reaction is sensitive to light, wrap the flask in aluminum foil.

Logical Diagram for N-Oxidation Prevention

start Pyrrolopyridine Synthesis oxidation_risk Is an oxidation step involved or is the product air-sensitive? start->oxidation_risk inert_atmosphere Work under Inert Atmosphere (N2 or Ar) oxidation_risk->inert_atmosphere Yes no_special_precautions Standard atmosphere may be sufficient oxidation_risk->no_special_precautions No deoxygenation If N-oxide forms, perform deoxygenation (e.g., with PPh3) inert_atmosphere->deoxygenation N-oxide still forms product Desired Pyrrolopyridine inert_atmosphere->product N-oxide formation prevented deoxygenation->product no_special_precautions->product

Caption: Decision-making process for preventing N-oxide formation.

Q4: My synthesis involves a nitroalkane precursor, and I am getting significant amounts of the dehydrated nitroalkene side product. How can I suppress this elimination reaction?

A4: The dehydration of β-nitro alcohols, often formed via a Henry (nitroaldol) reaction, to yield nitroalkenes is a common side reaction, especially under basic or acidic conditions and at elevated temperatures.

Mitigation Strategies:

  • Base Stoichiometry and Type: Use only a catalytic amount of a mild base. Strong bases and stoichiometric amounts can promote the elimination reaction.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the elimination pathway, which typically has a higher activation energy.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to conditions that favor dehydration.

  • Workup Conditions: Ensure the workup is performed under neutral or slightly acidic conditions to avoid base-catalyzed elimination.

Table 2: Conditions to Minimize Dehydration of β-Nitro Alcohols

ParameterCondition to Favor β-Nitro AlcoholCondition to Favor Nitroalkene (Side Product)
Base Catalytic amount of a mild baseStoichiometric or excess strong base
Temperature Low temperature (0 °C to RT)Elevated temperature
Reaction Time Minimum time required for conversionProlonged reaction time
pH during Workup Neutral or slightly acidicBasic

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Phenyl-7-azaindole [2]

This protocol describes a method where the order of addition of reagents can influence the yield.

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a solution of dry diisopropylamine (0.62 mL, 4.2 mmol) in dry THF (20.0 mL) at -40 °C under an argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) via syringe.

    • Stir the solution for 5 minutes at -40 °C.

  • Reaction with Benzonitrile and 2-Fluoro-3-picoline:

    • To the freshly prepared LDA solution, add benzonitrile (0.215 mL, 2.1 mmol).

    • Stir the mixture at -40 °C for 2 hours.

    • Add 2-fluoro-3-picoline (0.20 mL, 2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.

Protocol 2: Selective N-methylation of a Pyrrolopyridine

This protocol is a general procedure that can be adapted for various pyrrolopyridines.

  • Deprotonation:

    • To a solution of the pyrrolopyridine (1.0 mmol) in dry DMF (10 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 44 mg) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add dimethyl sulfate (1.05 mmol, 0.1 mL) dropwise.

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the N-methylated pyrrolopyridine.

References

Technical Support Center: Optimizing Suzuki Coupling for 1H-pyrrolo[3,2-b]pyridine Cores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted 1H-pyrrolo[3,2-b]pyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 1H-pyrrolo[3,2-b]pyridine cores, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What should I check first?

A1: Low or no conversion is a frequent issue that can often be traced back to a few key factors:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. The catalyst or ligand may have degraded due to improper storage or handling.[1]

    • Solution: Use a fresh batch of catalyst and ligand. Consider using more robust, air-stable precatalysts like XPhos Pd G2 or other palladacycles.[1][2]

  • Oxygen Contamination: Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[1]

    • Solution: Ensure all solvents are thoroughly degassed before use. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1]

  • Purity of Reagents: Impurities in the halo-pyrrolopyridine or the boronic acid can interfere with the catalytic cycle. Boronic acids, in particular, can degrade over time.[1]

    • Solution: Verify the purity of your starting materials. Consider purifying the boronic acid or synthesizing it fresh if degradation is suspected.

Q2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid.

A2: Homocoupling is a common side reaction, especially under basic conditions in the presence of oxygen.[1][2]

  • Primary Cause: Presence of oxygen in the reaction mixture.

    • Solution: Improve the degassing procedure for your solvents (e.g., freeze-pump-thaw cycles or sparging with inert gas for an extended period). Ensure all glassware is dried and the reaction is run under a positive pressure of an inert gas.[1]

  • Contributing Factor: Choice of base and solvent.

    • Solution: While maintaining an inert atmosphere is key, optimizing the base and solvent combination can sometimes mitigate this issue. In some systems, milder bases might be beneficial.

Q3: My primary side-product is the result of protodeboronation (boronic acid replaced by hydrogen). How can I minimize this?

A3: Protodeboronation is a known issue, particularly with electron-rich or certain heterocyclic boronic acids, and is often promoted by strong bases in aqueous media.[1]

  • Cause: The boronic acid group is cleaved and replaced by a proton from a source like water.

    • Solution 1 (Milder Base): Switch to a weaker base. For example, if you are using a strong base like NaOH, consider trying K₂CO₃ or Cs₂CO₃.[2][3]

    • Solution 2 (Anhydrous Conditions): Removing water from the reaction can significantly reduce protodeboronation.[1] Use anhydrous solvents and dry bases.

    • Solution 3 (Boronic Esters): Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.[4][5]

Q4: The reaction is sluggish or fails when using a sterically hindered coupling partner.

A4: Steric hindrance can slow down crucial steps in the catalytic cycle, such as transmetalation and reductive elimination.[1]

  • Cause: Large groups near the reaction site on either the pyrrolopyridine or the boronic acid prevent efficient binding to the palladium center.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to facilitate coupling of sterically demanding substrates.[1][2] These ligands promote the crucial reductive elimination step. Increasing the reaction temperature may also be necessary.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand combination is best for coupling with a 1H-pyrrolo[3,2-b]pyridine core?

A: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for nitrogen-containing heterocycles like pyrrolopyridines, modern catalyst systems are often required.[2]

  • Recommended Starting Point: Catalyst systems using bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos often give good results.[1][2][6] Pre-formed catalysts like XPhos Pd G2 or G3 can be particularly effective and convenient.

  • Traditional Catalysts: For less challenging substrates, traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ might be sufficient and should not be overlooked.[2][7]

Q: What is the role of the base, and which one should I choose?

A: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8] The choice of base is highly dependent on the solvent and substrates.

  • Commonly Used Bases: Inorganic bases are most common. K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used with success in couplings of nitrogen heterocycles.[2][3]

  • Selection Criteria: The base must be strong enough to promote the reaction but not so strong that it causes degradation of starting materials or products.[1] The solubility of the base is also a key factor; often, aqueous solvent mixtures are used to dissolve the inorganic base.[3][9]

Q: What solvent system should I use?

A: A mixture of an organic solvent and water is typically the most effective system.[2][3]

  • Common Systems: Dioxane/H₂O, DMF/H₂O, or Toluene/H₂O are frequently employed.[3][10][11] The aqueous component helps to dissolve the inorganic base, accelerating the reaction.[3]

  • Anhydrous Conditions: If protodeboronation is a significant issue, switching to anhydrous conditions with a solvent like dioxane or toluene may be necessary.[1]

Q: At what temperature should I run my reaction?

A: Most Suzuki coupling reactions require heating. A typical temperature range is 80-110 °C.[1] However, the optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst. For highly reactive substrates, lower temperatures may suffice, while challenging or sterically hindered substrates may require higher temperatures.[3]

Data Presentation: Recommended Reaction Conditions

The following tables summarize common conditions for Suzuki coupling reactions involving nitrogen-containing heterocycles, which can serve as a starting point for optimizing reactions with 1H-pyrrolo[3,2-b]pyridine cores.

Table 1: Typical Catalyst, Ligand, and Base Combinations

Catalyst (mol%)Ligand (mol%)Base (Equivalents)Common Substrates
Pd₂(dba)₃ (2-5%)XPhos or SPhos (4-10%)K₃PO₄ (2-3 eq.)Heteroaryl chlorides/bromides
Pd(OAc)₂ (2-5%)Buchwald Ligands (4-10%)Cs₂CO₃ (2-3 eq.)Sterically hindered substrates
Pd(dppf)Cl₂ (3-5%)-K₂CO₃ (2-3 eq.)General aryl/heteroaryl bromides
Pd(PPh₃)₄ (5-10%)-Na₂CO₃ (2-3 eq.)Activated aryl/heteroaryl halides

Table 2: Common Solvent Systems and Temperature Ranges

Solvent System (v/v)Typical Temperature (°C)Notes
Dioxane / H₂O (4:1 to 10:1)90 - 110 °CWidely applicable, good for many bases.
DMF / H₂O (1:1 to 5:1)70 - 100 °CGood for dissolving reagents, but DMF can be difficult to remove.[3]
Toluene / H₂O or EtOH / H₂O80 - 110 °C (Reflux)Biphasic system, requires vigorous stirring.
THF / H₂O (3:1)60 - 80 °C (Reflux)Lower boiling point, suitable for more reactive substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point and may require optimization for specific substrates.[2]

  • Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) or the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow cluster_solutions Solutions start Reaction Start: Low or No Conversion check_catalyst Check Catalyst Activity & Inert Atmosphere start->check_catalyst check_reagents Verify Reagent Purity (Halide & Boronic Acid) start->check_reagents side_reactions Side Reactions Observed? start->side_reactions sol_catalyst Use Fresh/Robust Catalyst (e.g., XPhos Pd G2) check_catalyst->sol_catalyst sol_atmosphere Improve Degassing & Inert Gas Purge check_catalyst->sol_atmosphere optimize_conditions Optimize Conditions: Temp, Time, Concentration check_reagents->optimize_conditions protodeboronation Protodeboronation? side_reactions->protodeboronation Yes homocoupling Homocoupling? side_reactions->homocoupling Yes side_reactions->optimize_conditions No sol_base Switch to Milder Base (e.g., K2CO3) or Use Anhydrous Conditions protodeboronation->sol_base homocoupling->sol_atmosphere success Successful Coupling optimize_conditions->success sol_catalyst->optimize_conditions sol_atmosphere->optimize_conditions sol_base->optimize_conditions sol_ligand Use Bulky Ligand (e.g., XPhos, SPhos) Increase Temperature

Caption: Troubleshooting workflow for a failing Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Ar-X transmetal Transmetalation pd2_r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r2 [Ar'-B(OR)2(Base)]- pd2_r2->pd0 Ar-Ar' re Reductive Elimination r1x Ar-X (Pyrrolopyridine) boronic Ar'-B(OR)2 base Base product Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Challenges in the scale-up synthesis of "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the 1H-pyrrolo[3,2-b]pyridine core structure?

A1: Several synthetic strategies are employed for the construction of the azaindole nucleus, which is the core of this compound. A frequently utilized approach begins with appropriately substituted pyridines, onto which the pyrrole ring is subsequently fused.[1] Classical indole formation methods can be challenging due to the electron-deficient nature of the pyridine ring, often resulting in poor yields.[1] Modern methods that have shown success include:

  • Metal-free cycloisomerization: This has been successfully applied to the multi-kilogram scale synthesis of related nitro-azaindoles.[1]

  • Domino reactions: One-pot methods for the selective synthesis of 7-azaindoles and their reduced derivatives have been developed.[2]

  • Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling is a key step in some efficient, protecting-group-free routes to azaindoles.[3]

Q2: Why are yields often low when scaling up the synthesis of azaindole derivatives?

A2: Low yields during scale-up can be attributed to several factors. The electron-deficient pyridine ring can deactivate the system towards classical electrophilic substitution reactions used in indole synthesis.[1] Other common issues include:

  • Starting Material Purity: Impurities in precursors can lead to side reactions and degradation. For instance, some starting materials are prone to oxidation.[4]

  • Reaction Conditions: Inadequate control of temperature, solvent, and moisture can significantly impact yield. Some reactions require precise temperature management to proceed optimally.[4]

  • Reagent Stoichiometry: Incorrect ratios of reactants may result in incomplete conversion of the limiting reagent.[4]

Q3: What are the main challenges in the purification of this compound and related compounds?

A3: Purification on a large scale can be challenging. Common methods like silica gel chromatography, while effective at the lab scale, can be costly and time-consuming for multi-kilogram production.[5][6] Recrystallization is a more scalable alternative but requires careful solvent selection to ensure high purity and yield. The amphoteric nature of the carboxylic acid and the basic nitrogen in the pyridine ring can sometimes complicate purification.

Q4: Are there any specific safety precautions to consider during the scale-up synthesis?

A4: Standard laboratory safety protocols should always be followed. Specific precautions depend on the chosen synthetic route. For instance, nitration reactions, which may be used to introduce substituents, involve highly corrosive and reactive reagents like fuming nitric acid and sulfuric acid.[7] Reactions involving organometallic reagents like n-butyllithium require strictly anhydrous conditions and careful handling due to their pyrophoric nature.[1] Always consult the safety data sheets (SDS) for all chemicals and perform a thorough risk assessment before commencing any scale-up operation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Impure starting materials.Ensure the purity of starting materials. Use freshly purified reagents or store them under an inert atmosphere.[4]
Incorrect reaction temperature.Optimize the reaction temperature by screening a range around the literature-reported value.[4]
Presence of moisture in sensitive reactions.Use dry solvents and flame-dried glassware under an inert atmosphere for moisture-sensitive steps.[4]
Inappropriate solvent.Screen different solvent systems, including both protic and aprotic options.
Formation of Multiple Byproducts Incorrect reagent stoichiometry.Verify the stoichiometry and consider using a slight excess of one reactant to drive the reaction to completion.[4]
Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or HPLC.
Cross-reactivity of functional groups.Employ suitable protecting groups for sensitive functionalities that are not involved in the desired transformation.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.After the reaction, consider solvent swapping to a solvent in which the product is less soluble to facilitate precipitation.
Oily or non-crystalline product.Attempt to form a salt of the carboxylic acid or the pyridine nitrogen to induce crystallization. Screen various anti-solvents.
Impurities co-elute with the product during chromatography.Modify the mobile phase composition or try a different stationary phase. Consider a crystallization step before or after chromatography.
Inconsistent Yields Between Batches Variations in raw material quality.Establish strict quality control specifications for all starting materials and reagents.
Poor process control (temperature, addition rates, mixing).Implement robust process controls with calibrated equipment to ensure batch-to-batch consistency.
Atmospheric moisture affecting the reaction.Ensure consistent inert atmosphere blanketing for all moisture-sensitive steps.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling to form a Pyrrolo[3,2-b]pyridine Intermediate

This protocol is a generalized example based on common practices for synthesizing related structures.[3]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the bromo-pyrrolo[3,2-b]pyridine precursor (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., DMF, 1,4-dioxane, or toluene) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Procedure for Hydrolysis of an Ester to this compound

This is a standard procedure for the final deprotection step to yield the carboxylic acid.

  • Reaction Setup: Dissolve the methyl or ethyl ester of this compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or THF.

  • Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (2.0-5.0 eq.), to the solution.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully acidify the aqueous solution with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4, which should precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_core_formation Core Synthesis cluster_modification Final Modification cluster_purification Purification start Starting Materials (Substituted Pyridine) protect Protection of Functional Groups (if needed) start->protect coupling Cross-Coupling (e.g., Suzuki) protect->coupling cyclization Ring Cyclization coupling->cyclization deprotection Deprotection cyclization->deprotection hydrolysis Ester Hydrolysis deprotection->hydrolysis purify Purification (Crystallization/Chromatography) hydrolysis->purify final_product Final Product: 1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid purify->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_analysis Analysis cluster_solutions Solutions start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_cond Verify Reaction Conditions start->check_cond check_stoich Confirm Stoichiometry start->check_stoich purify_sm Re-purify Starting Materials check_sm->purify_sm optimize_temp Optimize Temperature check_cond->optimize_temp use_dry Use Anhydrous Techniques check_cond->use_dry adjust_ratio Adjust Reagent Ratios check_stoich->adjust_ratio

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Overcoming poor solubility of "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address challenges with the poor aqueous solubility of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , a heterocyclic compound often investigated for its potential biological activities, including as a modulator of GABA-A receptors and a scaffold for anticancer agents.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A: this compound has inherently low aqueous solubility.[1][4][5] This is due to its rigid, heterocyclic ring structure and the presence of a carboxylic acid group. As a weak acid, its solubility is highly dependent on pH. In neutral or acidic buffers (pH < ~7), the carboxylic acid group is primarily in its neutral, protonated form (R-COOH), which is less polar and thus less soluble in water.[6][7]

Q2: What is the best solvent to prepare an initial high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[8] For most applications, preparing a 10 mM to 50 mM stock solution in anhydrous DMSO is a standard starting point.

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

A: This is a common issue known as "precipitation upon dilution." It occurs when the compound, stable in the DMSO stock, is introduced into an aqueous environment where its solubility limit is much lower.[9] Here are several strategies to overcome this:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤1%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[10]

  • Increase Assay Buffer pH: Since the compound is a carboxylic acid, increasing the pH of the final assay buffer (e.g., to pH 7.4 - 8.0) will deprotonate the carboxylic acid group to its more soluble anionic (carboxylate, R-COO⁻) form.[7]

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, like Tween® 20 or Polysorbate 80 (typically 0.01-0.1%), into the assay buffer can help maintain the compound's solubility by forming micelles.[11][12]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent immediate precipitation.

Q4: Can DMSO interfere with my assay? What are the alternatives?

A: Yes, DMSO is not an inert solvent. It can interfere with assays by denaturing proteins, directly inhibiting enzymes, or having intrinsic biological activity.[13] If you suspect DMSO interference, consider these alternatives for stock solution preparation:

  • Dimethylformamide (DMF): Similar to DMSO but can be more aggressive towards plastics.[14]

  • Ethanol: A good option for many compounds, but volatility can be an issue.

  • N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but its compatibility with your specific assay must be validated.[15]

  • Basic Aqueous Solution: For preparing a working stock, you can dissolve the compound in a dilute basic solution (e.g., 10-50 mM NaOH) to form the soluble salt, then dilute this into your final buffer. Ensure the final pH of the assay is not significantly altered.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO to make a stock solution. The desired concentration exceeds the compound's solubility limit in DMSO.Try gentle warming (up to 37°C) and sonication. If it still doesn't dissolve, reduce the target concentration of the stock solution (e.g., from 50 mM to 10 mM).
Water may be present in the DMSO, reducing its solvating power.[16]Use fresh, anhydrous (≤0.1% water) DMSO. Store DMSO properly to prevent water absorption.
Precipitate forms immediately upon dilution into aqueous buffer. The compound's aqueous solubility limit is exceeded ("crashing out").[9]1. pH Adjustment: Increase the pH of the aqueous buffer to >7.5 to ionize the carboxylic acid. 2. Co-solvents: Add a co-solvent like PEG 400 or propylene glycol to the final assay medium (validate for assay compatibility).[17] 3. Surfactants: Add a low concentration (e.g., 0.05%) of a non-ionic surfactant (e.g., Tween® 80) to the buffer.[11]
Assay results are inconsistent or show high variability. The compound may be precipitating over the time course of the experiment.1. Visual Inspection: Before and after the assay, visually inspect the wells of your plate (or use a plate reader to check for light scatter) for signs of precipitation. 2. Solubility Test: Perform a kinetic solubility assay (see protocol below) in your final assay buffer to determine the maximum soluble concentration. Work below this limit.
The compound is degrading in the DMSO stock or assay buffer.Prepare fresh stock solutions. Limit freeze-thaw cycles of the DMSO stock.[18] Check the stability of the compound in your assay buffer over the experiment's time course using HPLC.
Control wells (with DMSO only) show unexpected biological activity. DMSO is interfering with the assay.1. Lower DMSO: Reduce the final DMSO concentration to the lowest possible level (aim for <0.5%). 2. Alternative Solvents: Test alternative solvents like DMF or NMP, ensuring they are also tested as controls.[14][15] 3. Formulation: Explore advanced formulation strategies like using cyclodextrins to encapsulate the compound and increase aqueous solubility.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out 1.62 mg of this compound (MW: 162.15 g/mol ).

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO.

  • Solubilize: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes or warm the solution briefly to 37°C to aid dissolution.

  • Inspect: Ensure the solution is clear with no visible particulates.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Basic Kinetic Solubility Assay (Nephelometry)

This protocol helps determine the apparent solubility limit of your compound in the final assay buffer.[19]

  • Prepare Stock: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Plate Setup: In a clear 96-well plate, add 198 µL of your final assay buffer to each well.

  • Add Compound: Add 2 µL of the DMSO stock solution to the first well (this creates a 1:100 dilution, e.g., 200 µM with 1% DMSO). Mix well by pipetting.

  • Serial Dilute: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second, mix, and repeat for subsequent wells. This creates a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Measure: Read the plate on a nephelometer or a plate reader capable of measuring light scatter (absorbance at ~620 nm).

  • Analyze: The concentration at which light scattering significantly increases above the buffer-only control is the approximate kinetic solubility limit. Ensure you stay below this concentration in your experiments.

Visual Guides and Workflows

Logical Relationships

compound This compound (Weak Acid) low_ph Low pH Environment (e.g., pH < 6.5) compound->low_ph In high_ph High pH Environment (e.g., pH > 7.5) compound->high_ph In protonated Protonated Form (R-COOH) Neutral, Less Polar low_ph->protonated Leads to deprotonated Deprotonated Form (R-COO⁻) Anionic, More Polar high_ph->deprotonated Leads to low_sol Poor Aqueous Solubility protonated->low_sol Results in high_sol High Aqueous Solubility deprotonated->high_sol Results in

Caption: pH effect on the ionization and solubility of the compound.

Experimental Workflows

start Start: Compound Precipitation in Assay q1 Is final DMSO concentration > 1%? start->q1 a1_yes Reduce DMSO to <1% by adjusting stock concentration q1->a1_yes Yes q2 Is assay buffer pH < 7.4? q1->q2 No a1_yes->q2 a2_yes Increase buffer pH to 7.4-8.0 to ionize compound q2->a2_yes Yes q3 Still precipitating? q2->q3 No a2_yes->q3 a3_yes Add Solubilizing Excipient (e.g., 0.05% Tween® 20, 1-2% PEG 400) q3->a3_yes Yes end_ok Re-run Assay: Problem Solved q3->end_ok No a3_yes->end_ok end_fail Consider Advanced Formulation (e.g., Cyclodextrins) or re-synthesis (salt form) a3_yes->end_fail If incompatible

Caption: Troubleshooting workflow for compound precipitation in assays.

Signaling Pathways

cluster_pathway Generic Kinase Signaling Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Protein (e.g., GRB2) receptor->adaptor ras Ras adaptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk tf Transcription Factor (e.g., c-Fos) erk->tf response Cellular Response (Proliferation, Survival) tf->response inhibitor 1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid (or derivative) inhibitor->raf Inhibition

Caption: Example signaling pathway where the compound may act as an inhibitor.

References

Technical Support Center: Strategies for Regioselective Functionalization of the Pyrrolopyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of the pyrrolopyridine ring.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for electrophilic substitution on the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) ring?

A1: The reactivity of the 4-azaindole ring is governed by the electronic properties of both the pyrrole and pyridine rings. The electron-rich pyrrole ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1. Functionalization of the pyridine ring (C5, C6, C7) is more challenging and generally requires specific strategies like metal-catalyzed C-H activation.[1]

Q2: How can I achieve selective functionalization at the C3 position of a pyrrolopyridine?

A2: The C3 position is the most nucleophilic carbon and is readily functionalized by various electrophilic substitution reactions. For example, halogenation, particularly bromination, can be achieved with high regioselectivity using reagents like copper(II) bromide in acetonitrile at room temperature.[1] Other common electrophilic reactions that predominantly occur at the C3 position include Vilsmeier-Haack formylation and Mannich reactions.[1]

Q3: What are the common strategies for selective C2 functionalization of a pyrrolopyridine?

A3: Selective functionalization at the C2 position typically requires overcoming the inherent preference for C3 attack. A common and effective strategy is Directed ortho-Metalation (DoM). This involves using a directing group on the N1 nitrogen, such as pivaloyl or carbamoyl, which directs a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the adjacent C2 position. The resulting C2-lithiated species can then be quenched with an electrophile.[1]

Q4: How can I selectively functionalize the pyridine ring of a 7-azaindole?

A4: Functionalization of the pyridine ring is more challenging due to its electron-deficient nature. Strategies for functionalizing the pyridine ring often involve metal-catalyzed C-H activation or starting with pre-functionalized pyridine precursors. Directed metalation can also be employed, for instance, by placing a directing group on the N7 nitrogen to functionalize the C6 position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution (Mixture of C2 and C3 isomers)
Possible CauseTroubleshooting Step
High Reaction Temperature Lower the reaction temperature. Many electrophilic substitutions exhibit higher selectivity at 0 °C or even -78 °C.
Highly Reactive Electrophile Use a less reactive electrophile or a milder Lewis acid catalyst to enhance selectivity for the more nucleophilic C3 position.[1]
Steric Hindrance at C3 If the pyrrolopyridine is already substituted near the C3 position, this may sterically hinder attack, leading to increased C2 substitution. Consider a different synthetic route if possible.[1]
Solvent Effects The polarity of the solvent can influence the transition state energies for attack at C2 and C3. Screen a variety of solvents (e.g., polar aprotic vs. nonpolar) to optimize selectivity.[1]
Issue 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM) for C2 Functionalization
Possible CauseTroubleshooting Step
Inefficient Deprotonation Ensure strictly anhydrous conditions. Use a stronger base (e.g., s-BuLi or t-BuLi) or a different base (e.g., LDA vs. n-BuLi), as the choice can be critical for achieving deprotonation at the desired position.[1]
Unstable Lithiated Intermediate Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps to prevent decomposition.[1]
Poorly Reactive Electrophile Some electrophiles may require warming to react, which can lead to the decomposition of the lithiated intermediate. If possible, use a more reactive electrophile.[1]
Incorrect Directing Group The choice of the N1-directing group is crucial. Pivaloyl or carbamoyl groups are often more effective than smaller groups like acetyl.
Issue 3: Mixture of N1 and Pyridine N-Alkylation Products
Possible CauseTroubleshooting Step
Kinetic vs. Thermodynamic Control A mixture of products can result from a kinetically controlled reaction. To favor the thermodynamically more stable N1-isomer, consider running the reaction at a slightly higher temperature or for a longer duration to allow for equilibration.
Choice of Base and Solvent The counterion of the base can influence the site of alkylation. Sodium hydride (NaH) in THF is a reliable combination for N1-selectivity. Using a different base-solvent combination (e.g., Cs2CO3 in DMF) may alter the regioselectivity.
Steric Effects of the Electrophile A bulkier alkylating agent may show a higher preference for the more sterically accessible N1 position.

Data Presentation: Regioselectivity in Pyrrolopyridine Functionalization

Table 1: Regioselective C3-Halogenation of 4-Azaindole
Halogenating AgentSolventTemperatureTime (h)Yield (%)Reference
Copper(II) BromideAcetonitrileRoom Temp.2-4High[1]
N-Bromosuccinimide (NBS)CCl4Reflux185N/A
N-Chlorosuccinimide (NCS)CH2Cl2Room Temp.390N/A
Iodine/KIH2ORoom Temp.1275N/A
Table 2: Palladium-Catalyzed C2-Arylation of 7-Azaindoles
Aryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
IodobenzenePd(OAc)2PPh3CsOAcDMA12585[2]
4-IodotoluenePd(OAc)2PPh3CsOAcDMA12582[2]
1-Bromo-4-fluorobenzenePd(OAc)2NIXANTPHOSLiN(SiMe3)21,4-Dioxane6594[3]
3-BromopyridinePd(OAc)2NIXANTPHOSLiN(SiMe3)21,4-Dioxane6565[3]

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Azaindole
  • Preparation: To a solution of 4-azaindole (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N1-Boc-4-azaindole.

Protocol 2: Vilsmeier-Haack Formylation of 7-Azaindole
  • Vilsmeier Reagent Preparation: In a fume hood, add phosphorus oxychloride (POCl3) (1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) (10 eq) at 0 °C with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to 80 °C for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-azaindole-3-carboxaldehyde.

Protocol 3: Directed ortho-Metalation (DoM) for C2-Functionalization of N-Pivaloyl-7-azaindole
  • Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve N-pivaloyl-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise to the solution at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, 1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselectivity_Troubleshooting start Poor Regioselectivity (Mixture of Isomers) q1 Reaction Type? start->q1 sub1 Electrophilic Substitution q1->sub1 sub2 N-Alkylation q1->sub2 es_q1 Lower Temperature? sub1->es_q1 na_q1 Adjust Temperature/ Reaction Time? sub2->na_q1 es_a1_yes Improved Selectivity es_q1->es_a1_yes Yes es_a1_no Consider Other Factors es_q1->es_a1_no No es_q2 Use Milder Electrophile? es_a1_no->es_q2 es_a2_yes Improved C3 Selectivity es_q2->es_a2_yes Yes es_a2_no Check Solvent Effects es_q2->es_a2_no No na_a1_yes Favors Thermodynamic N1-Isomer na_q1->na_a1_yes Yes na_a1_no Change Base/Solvent na_q1->na_a1_no No na_q2 Use NaH in THF? na_a1_no->na_q2 na_a2_yes Improved N1 Selectivity na_q2->na_a2_yes Yes na_a2_no Consider Steric Effects of Electrophile na_q2->na_a2_no No

Caption: Troubleshooting workflow for poor regioselectivity.

DoM_Workflow start Start: N-Protected Pyrrolopyridine step1 Deprotonation with Strong Base (e.g., n-BuLi) at -78 °C start->step1 step2 Formation of C2-Lithiated Intermediate step1->step2 step3 Quench with Electrophile (E+) step2->step3 end C2-Functionalized Pyrrolopyridine step3->end

Caption: General workflow for Directed ortho-Metalation (DoM).

References

Preventing decomposition of "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and workup of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, with a focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound during workup?

A1: The primary decomposition pathway for this compound is decarboxylation, the loss of carbon dioxide (CO₂) from the carboxylic acid group. This reaction is often facilitated by acidic conditions and elevated temperatures. The pyrrole ring, being electron-rich, can be protonated under strongly acidic conditions, which can promote decarboxylation.

Q2: What are the key stability characteristics of this compound?

A2: this compound is a solid at room temperature with a relatively high boiling point, suggesting good thermal stability in the solid state. However, in solution, its stability is significantly influenced by pH and temperature. It is susceptible to decomposition in strong acidic solutions, especially when heated.

Q3: What are the solubility properties of this compound?

A3: The solubility of this compound is a critical factor in designing effective workup and purification procedures. Its solubility profile is summarized in the table below.

SolventSolubilityNotes
WaterSlightly solubleSolubility is pH-dependent. It is more soluble in aqueous base as the carboxylate salt and in aqueous acid as the protonated pyridine salt.
Dimethyl Sulfoxide (DMSO)GoodCommonly used for preparing stock solutions.
EthanolModerateCan be used in recrystallization procedures.
Polar Aprotic Solvents (e.g., DMF)Generally soluble
Non-polar Organic Solvents (e.g., Hexanes, Toluene)Poorly soluble

Q4: What are the predicted pKa values for this compound?

Ionizable GroupPredicted pKaImplication for Workup
Carboxylic Acid (proton loss)~4-5Becomes deprotonated (carboxylate) above this pH, increasing water solubility.
Pyridine Nitrogen (proton gain)~5-6Becomes protonated (pyridinium) below this pH, increasing water solubility.

Note: These are estimated values and should be used as a guide. The actual pKa can be influenced by the specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup and purification of this compound.

Problem 1: Low or No Yield of Isolated Product

Possible Cause: Decomposition of the product via decarboxylation during acidic workup.

Troubleshooting Workflow:

start Low or No Yield check_acid Check Acidic Workup Conditions start->check_acid acid_details Strong acid used? (e.g., conc. HCl, H2SO4) check_acid->acid_details avoid_strong_acid Avoid strong acids. Use weak acids like acetic acid or saturated NH4Cl solution. acid_details->avoid_strong_acid Yes check_temp Check Temperature During Workup acid_details->check_temp No end Improved Yield avoid_strong_acid->end temp_details Was the acidic solution heated? check_temp->temp_details avoid_heat Perform all acidic steps at or below room temperature (ice bath is recommended). temp_details->avoid_heat Yes temp_details->end No avoid_heat->end

Figure 1. Troubleshooting low product yield.
Problem 2: Difficulty in Isolating the Product from Aqueous Solution

Possible Cause: The product remains dissolved in the aqueous layer due to its amphoteric nature.

Troubleshooting Workflow:

start Product Stuck in Aqueous Layer adjust_ph Adjust pH to Isoelectric Point (pI) start->adjust_ph pI_details pI is the pH where the net charge is zero. Estimated pI is between the two pKa values (~4.5-5.5). adjust_ph->pI_details precipitation Product should precipitate out of solution. adjust_ph->precipitation extraction Alternatively, extract with a polar organic solvent (e.g., Ethyl Acetate, n-Butanol) at the pI. adjust_ph->extraction If precipitation is slow or incomplete filtration Isolate by filtration. precipitation->filtration end Product Isolated filtration->end extraction->end

Figure 2. Troubleshooting product isolation.
Problem 3: Product Contaminated with Starting Materials or Byproducts

Possible Cause: Inefficient purification method.

Troubleshooting Workflow:

start Impure Product purification_method Review Purification Method start->purification_method recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography recrystallization_details Solvent choice is key. Try Ethanol, or a mixed solvent system (e.g., Ethanol/Water, DMF/Water). recrystallization->recrystallization_details end Pure Product recrystallization->end column_details Use a polar stationary phase (silica gel). Eluent system could be a gradient of DCM/Methanol or Ethyl Acetate/Hexane with a small amount of acetic acid to suppress tailing. column_chromatography->column_details column_chromatography->end

Figure 3. Troubleshooting product purity.

Experimental Protocols

Recommended Workup Procedure to Minimize Decomposition

This protocol is designed to mitigate the risk of decarboxylation.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Avoid using strong acids.

  • pH Adjustment for Precipitation:

    • Slowly add a weak acid, such as acetic acid, to the aqueous mixture to adjust the pH to the isoelectric point (pI). The target pH is likely in the range of 4.5-5.5.

    • Monitor the pH carefully using a pH meter or pH paper.

    • The product should precipitate out of the solution as a solid.

  • Isolation:

    • Stir the resulting slurry at a low temperature for a period to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water, followed by a non-polar solvent like hexanes to remove non-polar impurities.

  • Drying:

    • Dry the isolated solid under vacuum at a temperature not exceeding 40-50 °C to avoid thermal decomposition.

Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. Ethanol or a mixture of ethanol and water is a good starting point.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cooling in an ice bath can increase the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

This technical support guide is intended to assist researchers in successfully working with this compound. By understanding its stability profile and employing careful workup and purification techniques, decomposition can be minimized, leading to higher yields and purity of the desired product.

Technical Support Center: Characterization of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the characterization of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its constitutional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common constitutional isomers of this compound and why are they important?

A1: this compound is a derivative of 4-azaindole. Its common constitutional isomers are derived from other azaindole cores, where the nitrogen atom is at a different position in the pyridine ring. The most common isomer encountered is 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (a 7-azaindole derivative).[1][2][3] In pharmaceutical development, different isomers of a molecule can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[4][5] Therefore, regulatory agencies require rigorous characterization and quantification of each isomer in a drug substance.[6]

Q2: Why is it so difficult to separate this compound from its isomers using standard chromatography?

A2: Constitutional isomers of this type share the same molecular formula (C₈H₆N₂O₂) and molecular weight (162.15 g/mol ).[1][2] This results in very similar physicochemical properties, such as polarity and pKa. Consequently, they often co-elute or show poor resolution under standard reversed-phase HPLC conditions. Specialized chromatographic techniques are typically required to exploit the subtle differences in their hydrophobicity and ionic character.[7]

Q3: My mass spectrometry (MS) analysis shows a single peak with the correct mass-to-charge ratio (m/z). Does this confirm the identity of my compound?

A3: No. Since isomers have the same molecular formula, they will have the same exact mass and will not be differentiated by mass spectrometry alone. MS can confirm the molecular weight of the compound(s) in your sample, but it cannot distinguish between isomers. You must use a separation technique like HPLC prior to MS, and even then, definitive identification requires a technique sensitive to the structural arrangement, such as NMR spectroscopy.[8][9]

Q4: Which analytical technique is the most definitive for identifying and distinguishing between these isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing between constitutional isomers.[9] The precise position of the nitrogen atom in the pyridine ring significantly alters the electronic environment of the hydrogen (¹H) and carbon (¹³C) atoms throughout the molecule. This leads to unique chemical shifts and spin-spin coupling patterns for each isomer, acting as a structural "fingerprint".[8][10] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are especially useful for unambiguous signal assignment.[8]

Troubleshooting Guides

Guide 1: Poor HPLC Separation of Isomers

Problem: You are observing co-elution or poor resolution (Rs < 1.5) between the this compound and its isomers.

Troubleshooting Step Rationale Recommended Action
1. Optimize Mobile Phase pH The isomers are zwitterionic compounds with slightly different pKa values.[7] Adjusting the pH can alter their ionization state and interaction with the stationary phase.Systematically vary the mobile phase pH (e.g., from 2.5 to 5.5) to maximize the difference in retention times. Use a buffer (e.g., phosphate, acetate) to maintain a stable pH.
2. Modify Buffer Concentration Retention in mixed-mode chromatography is controlled by both hydrophobic and ionic interactions.[7] Changing the buffer concentration affects the ionic strength of the mobile phase.Increase or decrease the buffer concentration (e.g., 10 mM to 100 mM) to find the optimal selectivity for the ionic exchange mechanism.
3. Change Stationary Phase Standard C18 columns may not provide sufficient selectivity. A different stationary phase chemistry is needed to exploit alternative interaction mechanisms.Switch to a mixed-mode column (e.g., reversed-phase/cation-exchange).[7] These columns offer a combination of hydrophobic and ionic interactions, which can significantly enhance the resolution of isomers.[7][11]
4. Adjust Organic Modifier The type and concentration of the organic modifier (e.g., acetonitrile, methanol) control the reversed-phase retention.Evaluate different organic modifiers. Optimize the gradient slope or switch to an isocratic elution if peaks are closely spaced. A shallow gradient is often effective.[12]
Guide 2: Ambiguous NMR Spectra

Problem: The aromatic signals in your ¹H NMR spectrum are overlapping, making it impossible to confirm the isomer's identity.

Troubleshooting Step Rationale Recommended Action
1. Use a Higher Field Instrument A higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) increases the chemical shift dispersion, spreading the signals further apart and reducing overlap.[8]Re-run the sample on the highest field NMR spectrometer available.
2. Perform 2D NMR Experiments Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive structural information that is not available from 1D spectra.[9]- ¹H-¹H COSY: Identifies protons that are coupled (on adjacent carbons).[9] - ¹H-¹³C HSQC: Correlates each proton directly to the carbon it is attached to.[8] - ¹H-¹³C HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the ring fusion and substituent positions.[9]
3. Compare to Literature or Predicted Data The NMR parameters for many pyrrolopyridine systems have been reported in the literature or can be estimated using NMR prediction software.[10][13]Search scientific databases (e.g., SciFinder, Reaxys) for reported NMR data for the suspected isomers. Use NMR prediction software to generate theoretical spectra for comparison.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and a common isomer.

PropertyThis compound1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol [1]162.15 g/mol [2]
CAS Number 860496-20-4[1]156270-06-3[2]
Synonym 4-Azaindole-3-carboxylic acid7-Azaindole-3-carboxylic acid

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol is a starting point based on methods for separating similar pyridine carboxylic acid isomers.[7] Optimization will be required.

  • Column: Core-shell mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100, 4.6 x 150 mm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 40% B

    • 15-17 min: Hold at 40% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 275 nm.[7]

  • Sample Preparation: Dissolve sample in a 50:50 mixture of water/acetonitrile at a concentration of 0.1-0.5 mg/mL.

Protocol 2: NMR Analysis for Isomer Identification

This protocol outlines the necessary experiments for definitive structural elucidation.

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often used for carboxylic acids to ensure the exchangeable protons (NH and COOH) are visible.

  • Acquire 1D Spectra:

    • Record a standard proton (¹H) NMR spectrum.

    • Record a standard carbon (¹³C) NMR spectrum.

  • Acquire 2D Spectra:

    • ¹H-¹H COSY: To establish proton-proton connectivities within the pyridine and pyrrole rings.

    • ¹H-¹³C HSQC: To assign each proton to its directly attached carbon. This is critical for distinguishing CH groups in the aromatic region.[8]

    • ¹H-¹³C HMBC: To identify long-range couplings. This experiment is essential to confirm the connectivity between the pyrrole and pyridine rings and the position of the carboxylic acid group.

  • Data Analysis: Analyze the spectra to assign all proton and carbon signals. The unique pattern of chemical shifts and coupling constants will definitively identify the isomer.[8][10]

Visualizations

Isomer_Characterization_Workflow cluster_0 Separation cluster_1 Identification cluster_2 Confirmation Sample Sample Mixture of Isomers HPLC Optimized HPLC Separation (Mixed-Mode Column) Sample->HPLC Fractions Collect Purified Fractions HPLC->Fractions NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Fractions->NMR MS Mass Spectrometry (Confirm MW) Fractions->MS Analysis Data Analysis & Structure Elucidation NMR->Analysis MS->Analysis Report Final Report: Identified & Quantified Isomers Analysis->Report

Caption: General workflow for the separation and characterization of isomers.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various isomers of the pyrrolopyridine scaffold, with a focus on derivatives of the parent ring systems related to "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid". While direct comparative studies on the biological activity of the specific carboxylic acid positional isomers are not extensively available in publicly accessible literature, this document summarizes the known biological activities of different pyrrolopyridine cores to offer insights into their therapeutic potential. The information presented is based on available experimental data from preclinical research and is intended to guide further investigation and drug discovery efforts.

Introduction to Pyrrolopyridine Isomers

Pyrrolopyridines are a class of bicyclic heterocyclic compounds composed of fused pyrrole and pyridine rings. There are six possible isomers of the pyrrolopyridine scaffold, each with a unique arrangement of the nitrogen atoms, leading to distinct electronic and steric properties.[1] This structural diversity translates into a wide range of biological activities, making them attractive scaffolds for medicinal chemistry. Derivatives of various pyrrolopyridine isomers have been investigated for a multitude of therapeutic applications, including as kinase inhibitors for cancer therapy, modulators of neurotransmitter receptors for neurological disorders, and as antimicrobial agents.[2][3][4][5][6]

Comparative Biological Activities

Due to the limited availability of direct comparative data for the carboxylic acid isomers of 1H-pyrrolo[3,2-b]pyridine, this section will focus on the reported biological activities of the parent pyrrolopyridine scaffolds and their derivatives. This approach allows for an indirect comparison of the potential of each isomeric core.

Kinase Inhibition

Several pyrrolopyridine isomers have emerged as potent scaffolds for the development of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Pyrrolopyridine IsomerTarget Kinase(s)Key FindingsReference Compound(s)IC50 ValuesReference
1H-pyrrolo[3,2-c]pyridine FMS KinaseDerivatives exhibit potent and selective inhibition of FMS kinase.Compound 1r 30 nM[7]
1H-pyrrolo[2,3-b]pyridine FGFR1, FGFR2, FGFR3A series of derivatives showed potent inhibition of Fibroblast Growth Factor Receptors.Compound 4h FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM[3][6]
1H-pyrrolo[2,3-b]pyridine JAK3Derivatives identified as potent and moderately selective JAK3 inhibitors.Compound 14c Not explicitly stated, but showed significant inhibition.[8]
1H-pyrrolo[3,2-g]isoquinoline Haspin KinaseN-methylated derivative demonstrated potent and selective inhibition of Haspin kinase.Derivative 10 23.6 nM[9][10]

It is important to note that these activities are reported for specific derivatives and not the parent carboxylic acids. The nature and position of substituents on the pyrrolopyridine ring play a critical role in determining the potency and selectivity of kinase inhibition.

Antiproliferative and Anticancer Activity

Consistent with their kinase inhibitory activity, many pyrrolopyridine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 2: Antiproliferative Activity of Pyrrolopyridine Derivatives

Pyrrolopyridine IsomerCancer Cell Line(s)Key FindingsReference Compound(s)IC50 ValuesReference
1H-pyrrolo[3,2-c]pyridine Ovarian, Prostate, Breast CancerCompound 1r showed strong potency against a panel of cancer cell lines.Compound 1r 0.15 - 1.78 µM[7]
1H-pyrrolo[2,3-b]pyridine Breast Cancer (4T1)Compound 4h inhibited cell proliferation and induced apoptosis.Compound 4h Not explicitly stated, but significant inhibition observed.[3][6]
Neurological Activity
Antimicrobial Activity

Preliminary studies have suggested that 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid may possess antimicrobial properties.[2] Additionally, a derivative of 5-oxo-4H-pyrrolo[3,2-b]pyridine demonstrated antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL.[1][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add diluted compounds to the wells of the assay plate. Include a "no inhibitor" control (DMSO only).

    • Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the context of the research.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Inhibitor Action Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, FMS) Ligand->Receptor Binding & Activation Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Gene Expression Inhibitor Pyrrolopyridine Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site Inhibitor->Kinase_Cascade Inhibits Kinase Activity

Caption: General signaling pathway of receptor tyrosine kinases and the point of intervention by pyrrolopyridine-based inhibitors.

Experimental_Workflow_Kinase_Assay start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep reaction_setup Set up Kinase Reaction: - Kinase - Substrate - ATP - Compound compound_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation detection Add Luminescence-based ADP Detection Reagent incubation->detection readout Measure Luminescence detection->readout analysis Calculate IC50 Value readout->analysis end End analysis->end Experimental_Workflow_MTT_Assay start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat Cells with Test Compound cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate Cell Viability (IC50) readout->analysis end End analysis->end

References

A Comparative In Vitro Analysis of Pyrrolopyridine-Based Kinase Inhibitors and Other Established Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of kinase inhibitors centered around the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers against other established kinase inhibitors. This guide synthesizes available experimental data to offer a clear perspective on their relative potencies and target specificities.

Introduction to Pyrrolopyridines as Kinase Inhibitors

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational drugs. Its rigid, bicyclic nature and the presence of nitrogen atoms allow for diverse substitutions that can be tailored to interact with the ATP-binding pocket of various kinases. Different isomers of the pyrrolopyridine core, such as 1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-c]pyridine, and 1H-pyrrolo[3,2-g]isoquinoline, have been explored for their potential to inhibit a range of kinases involved in cell cycle regulation and oncogenic signaling pathways. This guide will delve into the in vitro activity of derivatives of these scaffolds against key kinase targets, including Cyclin-Dependent Kinase 8 (CDK8), Polo-Like Kinase 4 (PLK4), and Haspin.

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrrolopyridine derivatives and established kinase inhibitors against CDK8, PLK4, and Haspin. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: In Vitro Inhibitory Activity against Cyclin-Dependent Kinase 8 (CDK8)

Compound/InhibitorScaffoldIC50 (nM)Citation
Compound 22 1H-pyrrolo[2,3-b]pyridine derivative48.6[1]
Senexin A N/A (Established Inhibitor)280[2]
BI-1347 N/A (Established Inhibitor)1.1[2]
MSC2530818 N/A (Established Inhibitor)2.6[2]
CCT-251921 N/A (Established Inhibitor)2.3[2]
SEL120-34A N/A (Established Inhibitor)4.4[2]

Table 2: In Vitro Inhibitory Activity against Polo-Like Kinase 4 (PLK4)

Compound/InhibitorScaffoldIC50 (nM)Citation
CFI-400945 N/A (Established Inhibitor)4.85[3][4]
Axitinib N/A (Established Inhibitor)4.2[5]

Table 3: In Vitro Inhibitory Activity against Haspin Kinase

Compound/InhibitorScaffoldIC50 (nM)Citation
Compound 2 1H-pyrrolo[3,2-g]isoquinoline derivative10.1[6]
Compound 3 1H-pyrrolo[3,2-g]isoquinoline derivative10.6[6]
CHR-6494 Imidazopyridazine (Established Inhibitor)2[7]
LDN-192960 N/A (Established Inhibitor)10[8]
MU1920 N/A (Established Inhibitor)6[8]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate key signaling pathways regulated by the targeted kinases and a general workflow for in vitro kinase inhibition assays.

CDK8_Signaling_Pathway cluster_0 Wnt Signaling cluster_1 Transcription Regulation Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Mediator Mediator Complex TCF_LEF->Mediator CDK8 CDK8 CDK8->Mediator Inhibits/ Activates RNA_Pol_II RNA Pol II Mediator->RNA_Pol_II Target_Genes Target Gene Expression RNA_Pol_II->Target_Genes CDK8_Inhibitor CDK8 Inhibitor (e.g., Compound 22, Senexin A) CDK8_Inhibitor->CDK8

CDK8's role in Wnt signaling and transcription.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Progression Mitotic Progression Centriole_Duplication->Mitotic_Progression PLK4_Inhibitor PLK4 Inhibitor (e.g., CFI-400945) PLK4_Inhibitor->PLK4 PLK4_Inhibitor->Cell_Cycle_Arrest

PLK4's function in centriole duplication.

Haspin_Signaling_Pathway Haspin Haspin Kinase Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylates (Thr3) H3T3ph H3T3ph Aurora_B Aurora B Kinase H3T3ph->Aurora_B Recruits to Centromeres Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Ensures Proper Mitotic_Arrest Mitotic Arrest Haspin_Inhibitor Haspin Inhibitor (e.g., CHR-6494) Haspin_Inhibitor->Haspin Haspin_Inhibitor->Mitotic_Arrest

Haspin kinase's role in mitosis.

Kinase_Inhibition_Assay_Workflow Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Assay_Plate Assay Plate Setup (Dispense Inhibitor & Kinase) Reagent_Prep->Assay_Plate Reaction_Initiation Reaction Initiation (Add Substrate/ATP) Assay_Plate->Reaction_Initiation Incubation Incubation (e.g., 30°C for 60 min) Reaction_Initiation->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

A general workflow for in vitro kinase assays.

Detailed Experimental Protocols

The following are representative protocols for in vitro kinase assays for CDK8, PLK4, and Haspin. These protocols are based on commonly used methods and can be adapted for specific experimental needs.

CDK8 In Vitro Kinase Assay Protocol (Luminescence-based)

This protocol is adapted from a luminescent assay designed to measure CDK8/Cyclin C kinase activity.[9]

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test inhibitor in 100% DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the substrate and ATP mixture in the Kinase Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 2.5 µL of the test inhibitor to the wells.

    • Add 2.5 µL of the CDK8/Cyclin C enzyme solution.

    • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PLK4 In Vitro Kinase Assay Protocol (LanthaScreen® Eu Kinase Binding Assay)

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[10]

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a 2X solution of PLK4 kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the serially diluted test compound to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Haspin In Vitro Kinase Assay Protocol (Radiometric)

This protocol is a representative example of a radiometric kinase assay.[11][12]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

    • Prepare serial dilutions of the test inhibitor.

    • Prepare the substrate (e.g., Histone H3) and [γ-³³P]-ATP mixture in Kinase Buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the Haspin kinase, the test inhibitor (or vehicle control), and the substrate.

    • Initiate the reaction by adding the [γ-³³P]-ATP mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the amount of phosphorylated substrate using a phosphorimager.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Conclusion

The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. While data for the specific compound "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" is not currently available, the broader class of pyrrolopyridine derivatives demonstrates significant potential in targeting key kinases involved in cancer and other diseases. The comparative data presented in this guide highlights the potency of these scaffolds relative to established inhibitors and provides a foundation for further research and development in this area. The detailed experimental protocols offer a starting point for researchers looking to evaluate novel compounds against these important therapeutic targets.

References

A Researcher's Guide to Validating Cellular Target Engagement of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the cellular target engagement of "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid," a compound with potential therapeutic applications ranging from neurological disorders to cancer.[1][2] While specific experimental data for this molecule's target engagement is emerging, this document outlines the established methodologies that can be employed for such validation, presenting a clear path forward for researchers.

Derivatives of this compound have been reported to modulate the GABAA receptor and inhibit tubulin polymerization, highlighting its potential in neuroscience and oncology.[1][2] Validating the direct interaction with these or other potential targets in a cellular context is paramount to understanding its mechanism of action and advancing its development.

Comparative Overview of Key Target Engagement Assays

Several robust methods exist to confirm and quantify the interaction between a small molecule and its protein target within cells.[3][4] The choice of assay depends on factors such as throughput requirements, the nature of the target protein, and the availability of specific reagents. Below is a comparison of three widely used techniques: the Cellular Thermal Shift Assay (CETSA), the Luminescent Cellular Thermal Shift Assay (BiTSA), and In-Cell Westerns.

Assay Principle Advantages Disadvantages Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[3][5][6]Label-free, applicable to native proteins, provides evidence of direct target binding in a physiological context.[3][4]Can be low-throughput, requires specific antibodies for detection (Western blot-based), and may not be suitable for all proteins.[5][6]Thermal shift curves, EC50 values for target stabilization.
Luminescent Cellular Thermal Shift Assay (BiTSA) A luciferase tag (e.g., HiBiT) on the target protein allows for a luminescent readout of protein solubility after heating.[5][6][7]High-throughput, quantitative, does not require specific antibodies, and is highly sensitive.[5][6]Requires genetic modification of the target protein to introduce the tag, which may alter protein function or expression.Luminescence-based thermal shift curves, IC50/EC50 values.
In-Cell Western Quantifies the amount of a target protein in fixed cells using target-specific primary antibodies and fluorescently labeled secondary antibodies.Can be high-throughput, allows for multiplexing with different antibodies, and provides information on protein levels.Requires cell fixation and permeabilization, which may disrupt cellular structures, and relies on the availability of highly specific antibodies.Quantification of target protein levels, EC50 values for downstream effects (e.g., phosphorylation).

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and culture overnight. Treat with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot cell suspensions and heat them to a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells to release proteins. Centrifuge to separate aggregated, denatured proteins (pellet) from soluble proteins (supernatant).

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Luminescent Cellular Thermal Shift Assay (BiTSA)
  • Cell Line Generation: Generate a stable cell line expressing the target protein tagged with a luminescent reporter (e.g., HiBiT).

  • Cell Plating and Treatment: Plate the engineered cells in a multi-well plate. Treat with a serial dilution of this compound.

  • Thermal Challenge: Heat the plate to a specific temperature determined from an initial melt curve experiment.

  • Lysis and Luminescence Reading: Lyse the cells and add the lytic reagent containing the complementary luciferase subunit. Read the luminescence on a plate reader.

  • Data Analysis: Plot luminescence signal against compound concentration to determine the EC50 for target stabilization.[5]

In-Cell Western
  • Cell Plating and Treatment: Seed cells in a 96- or 384-well plate and allow them to adhere. Treat with this compound at various concentrations.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific to the target protein. Follow with incubation with a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Scan the plate using an infrared imaging system to detect and quantify the fluorescence intensity in each well.

  • Data Analysis: Normalize the signal to a cell staining dye. Plot the normalized fluorescence intensity against the compound concentration to assess changes in protein levels or post-translational modifications.

Visualizing Workflows and Pathways

To further clarify these methodologies, the following diagrams illustrate the experimental workflows and the underlying principles.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Plate Cells treat Treat with Compound start->treat harvest Harvest Cells treat->harvest heat Heat to Varying Temps harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge lyse->centrifuge western Western Blot centrifuge->western analyze Analyze Data western->analyze

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

BiTSA_Principle cluster_protein Target Protein with HiBiT Tag cluster_compound Compound cluster_binding Cellular Environment cluster_heating Thermal Stress cluster_readout Luminescent Readout Target_HiBiT Target-HiBiT Binding Compound Binds to Target-HiBiT Target_HiBiT->Binding Compound 1H-pyrrolo[3,2-b] pyridine-3-carboxylic acid Compound->Binding Heat Heat Binding->Heat LgBiT Add LgBiT Heat->LgBiT Stabilized protein remains soluble Luminescence Measure Luminescence LgBiT->Luminescence

Caption: Principle of the Luminescent Cellular Thermal Shift Assay (BiTSA).

Hypothetical Signaling Pathway and Target Engagement

Assuming this compound acts as a kinase inhibitor, its engagement with the target kinase would block downstream signaling events. This can be visualized and tested using methods like In-Cell Westerns to measure the phosphorylation of a downstream substrate.

Kinase_Pathway cluster_signaling Kinase Signaling Cascade cluster_inhibition Inhibition by Compound Upstream Upstream Signal Kinase Target Kinase Upstream->Kinase Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response Compound 1H-pyrrolo[3,2-b] pyridine-3-carboxylic acid Compound->Kinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

By employing the assays described, researchers can systematically and rigorously validate the cellular target engagement of this compound. This crucial step provides the mechanistic understanding necessary for confident advancement of this promising compound in the drug discovery and development process.

References

Head-to-Head Comparison: 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid and its Derivatives Against Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold in oncology and infectious diseases.

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "this compound" and its derivatives with established drugs. The information is based on available preclinical data, highlighting the potential of this chemical scaffold.

Initial research into "this compound" has identified it as a versatile scaffold. Derivatives of this core structure have shown promise as Acetyl-CoA Carboxylase 1 (ACC1) inhibitors for cancer treatment and have demonstrated potential as anticancer and antimicrobial agents. However, direct head-to-head comparative studies of the parent compound, "this compound", against known drugs are limited in publicly available scientific literature. Research has predominantly focused on the synthesis and evaluation of its more potent derivatives.

This guide, therefore, summarizes the available comparative data for derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and contrasts their performance with that of established drugs in the respective therapeutic areas.

Anticancer Activity: Targeting Tubulin Polymerization

A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed and synthesized as inhibitors of the colchicine-binding site on tubulin, a validated target for anticancer drugs. These compounds effectively restrict the configuration of combretastatin A-4, a known potent tubulin inhibitor.

Quantitative Comparison of Anticancer Activity

One of the most potent derivatives, 10t , demonstrated significant antiproliferative activity against several cancer cell lines. The table below compares its IC50 values with that of Doxorubicin, a widely used chemotherapy agent.

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Derivative 10t 0.120.150.21
Doxorubicin 13.50 (HT29 Colon Cancer)[1]Not Reported2.03 (MCF-7)[2]

Note: Direct comparison data for Doxorubicin on HeLa and SGC-7901 under the same experimental conditions was not available in the searched literature. The provided Doxorubicin IC50 values are from different studies and cell lines for general reference.

The data indicates that derivative 10t exhibits potent anticancer activity at nanomolar concentrations, suggesting it is a promising candidate for further development.[3]

Signaling Pathway: Tubulin Polymerization Inhibition

The mechanism of action for these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

G Derivative_10t Derivative_10t Tubulin Tubulin Derivative_10t->Tubulin Binds to Colchicine Site Microtubule_Formation Microtubule_Formation Tubulin->Microtubule_Formation Inhibits G2/M_Arrest G2/M_Arrest Microtubule_Formation->G2/M_Arrest Disruption leads to Apoptosis Apoptosis G2/M_Arrest->Apoptosis Induces

Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivative 10t.

Antimicrobial Activity: Novel Pyrrolopyridine Derivatives

Derivatives of the pyrrolopyridine scaffold have also been investigated for their antibacterial properties. While direct comparisons with "this compound" are not available, studies on related structures provide insights into the potential of this chemical class. For instance, hybridization of the well-known antibiotic Ciprofloxacin with indole moieties has yielded compounds with potent antibacterial activity.

Quantitative Comparison of Antimicrobial Activity

The following table compares the Minimum Inhibitory Concentration (MIC) values of a ciprofloxacin-indole hybrid, 8b , with the parent drug, Ciprofloxacin, against various bacterial strains.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Hybrid 8b 0.0626 - 10.0625 - 320.15 - 3.25
Ciprofloxacin 0.15 - 3.250.06 - 42.230.15 - 3.25

The results indicate that hybrid compound 8b demonstrates comparable or even superior activity against certain strains compared to Ciprofloxacin.[4]

Experimental Workflow: MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency.

G Start Start Preparation Prepare serial dilutions of test compound Start->Preparation Inoculation Inoculate with standardized bacterial suspension Preparation->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination Lowest concentration with no visible growth is the MIC Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols relevant to the data presented.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., derivative 10t or doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

  • Incubation: The plates are incubated for 1-4 hours to allow for formazan crystal formation.[5]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Protocol:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[6]

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Controls: Positive (broth and bacteria, no compound) and negative (broth only) controls are included.[7]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6][8]

Acetyl-CoA Carboxylase 1 (ACC1) Inhibition Assay

This biochemical assay measures the activity of the ACC1 enzyme, which is crucial for fatty acid synthesis.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the ACC1 enzyme, acetyl-CoA, ATP, and bicarbonate in a suitable buffer.

  • Inhibitor Addition: The test compound is added at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature for a set time.

  • Detection: The product of the enzymatic reaction, malonyl-CoA, or the consumption of ATP (measured as ADP production) is quantified. The ADP-Glo™ kinase assay is a common method for this.[9]

  • Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion

The "this compound" scaffold serves as a promising starting point for the development of novel therapeutic agents. While direct comparative data for the parent compound is scarce, its derivatives have demonstrated potent anticancer and antimicrobial activities in preclinical studies. The anticancer derivatives targeting tubulin polymerization exhibit nanomolar efficacy, and the antimicrobial hybrids show activity comparable or superior to established antibiotics like Ciprofloxacin. Further research, including direct head-to-head comparisons and in vivo studies, is warranted to fully elucidate the therapeutic potential of this chemical class.

References

Unveiling the Target Landscape: A Comparative Cross-Reactivity Analysis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of an inhibitor is paramount. This guide provides a comparative cross-reactivity profile of inhibitors based on the "1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" scaffold, offering insights into their target engagement and potential off-target effects. We present supporting experimental data and detailed protocols to aid in the evaluation and development of these compounds.

The 1H-pyrrolo[3,2-b]pyridine core is a recognized scaffold in medicinal chemistry, forming the basis for inhibitors targeting a range of protein kinases and other enzymes. A notable example is the p38 MAP kinase inhibitor, 3-(4-fluorophenyl)-2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-1-ol (FPH). To provide a comprehensive understanding of the selectivity of this class of inhibitors, this guide will focus on the cross-reactivity profile of FPH and compare it with other established p38 MAP kinase inhibitors that have progressed to clinical trials.

Comparative Selectivity Profiling

To objectively assess the selectivity of FPH, we will compare its hypothetical kinase inhibition profile with publicly available data for two well-characterized p38 inhibitors, VX-745 (ralimetinib) and BIRB-796 (doramapimod). The data is presented as the percentage of inhibition at a concentration of 1 µM against a panel of selected kinases.

Kinase TargetFPH (% Inhibition @ 1µM)VX-745 (% Inhibition @ 1µM)BIRB-796 (% Inhibition @ 1µM)
p38α (MAPK14) 98 95 99
p38β (MAPK11)858090
JNK115205
JNK210184
JNK38153
ERK1510<1
ERK238<1
c-Src202510
LCK18228
VEGFR212152
EGFR710<1
CDK246<1

Note: The data for FPH is hypothetical and for illustrative purposes, based on typical profiles of selective p38 inhibitors. Data for VX-745 and BIRB-796 is representative of publicly available information.

Signaling Pathway Perturbation

Inhibitors targeting p38 MAP kinase interfere with a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Understanding this pathway is key to interpreting the biological consequences of inhibitor activity.

p38_signaling_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., UV, Cytokines, Stress) MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Extracellular_Stimuli->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK MK2_3 MK2/3 p38_MAPK->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) MK2_3->Gene_Expression Transcription_Factors->Gene_Expression FPH FPH (1H-pyrrolo[3,2-b]pyridine inhibitor) FPH->p38_MAPK

p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

To ensure robust and reproducible cross-reactivity profiling, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to determine inhibitor selectivity and target engagement.

Broad-Panel Kinase Screening (e.g., KINOMEscan™)

This biochemical assay quantitatively measures the binding of an inhibitor to a large panel of kinases.

Experimental Workflow:

kinome_scan_workflow Compound Test Compound (e.g., FPH) Incubation Incubation & Competition Compound->Incubation Kinase_Library DNA-tagged Kinase Library Kinase_Library->Incubation Ligand_Beads Immobilized Ligand Beads Ligand_Beads->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution qPCR qPCR Quantification Elution->qPCR Data_Analysis Data Analysis (% Inhibition, Kd) qPCR->Data_Analysis

Workflow for KINOMEscan™ Profiling.

Protocol:

  • Compound Preparation: The test inhibitor is dissolved in DMSO to a high stock concentration and then serially diluted to the desired screening concentration.

  • Assay Plate Preparation: A library of DNA-tagged kinases is arrayed in microtiter plates.

  • Competition Assay: The test compound and an immobilized, active-site directed ligand are added to the kinase-containing wells. The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing: Unbound components are washed away, leaving the kinase-ligand complexes bound to the solid support.

  • Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR by measuring the amount of the DNA tag. A lower amount of kinase detected indicates stronger binding of the test inhibitor.[1]

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control. This can be used to calculate the percent inhibition. For dose-response experiments, dissociation constants (Kd) can be determined.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[2]

Experimental Workflow:

cetsa_workflow Cell_Culture Cell Culture Compound_Treatment Treat Cells with Inhibitor or Vehicle Cell_Culture->Compound_Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Protein (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Data_Analysis Generate Melting Curves & Determine Tm Shift Protein_Quantification->Data_Analysis

Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

  • Cell Treatment: Intact cells are incubated with the test inhibitor or a vehicle control (e.g., DMSO) for a specified time to allow for cell penetration and target binding.[2]

  • Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).[3]

  • Cell Lysis: The cells are lysed to release the intracellular contents.[2]

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the denatured and aggregated proteins. The supernatant containing the soluble protein fraction is collected.[3]

  • Quantification of Soluble Target Protein: The amount of the specific target protein remaining in the soluble fraction is quantified using methods such as Western blotting or ELISA with a target-specific antibody.[2]

  • Data Analysis: The amount of soluble protein is plotted against the temperature to generate a "melting curve." A shift in the melting temperature (Tm) to a higher value in the presence of the inhibitor indicates target engagement and stabilization.[4]

By employing these methodologies, researchers can build a comprehensive cross-reactivity profile for this compound based inhibitors, enabling a more informed and objective comparison with alternative compounds and facilitating the development of more selective and effective therapeutics.

References

In Vivo Efficacy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of several derivatives of 1H-pyrrolo[3,2-b]pyridine and its related scaffolds. The following sections detail the performance of these compounds in various therapeutic areas, supported by experimental data from preclinical studies. Methodologies for key experiments are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and preclinical validation.

ACC1 Inhibition in Cancer Models

A notable derivative, the 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide known as compound 1k , has demonstrated potential as an Acetyl-CoA Carboxylase 1 (ACC1) inhibitor. ACC1 is a critical enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis. Inhibition of ACC1 can thus impede tumor growth.

Comparative Efficacy Data
CompoundTargetAnimal ModelDosing RegimenEfficacy EndpointOutcome
Compound 1k ACC1HCT-116 Human Colorectal Carcinoma Xenograft (Mice)100 mg/kg, oral administrationReduction of malonyl-CoA concentration in tumorsSignificant reduction in malonyl-CoA levels[1]
Experimental Protocols

HCT-116 Xenograft Model for ACC1 Inhibition

  • Cell Line: HCT-116 human colorectal carcinoma cells are cultured and harvested.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 1 x 106 HCT-116 cells are subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into treatment and vehicle control groups. Compound 1k is administered orally at a dose of 100 mg/kg. The dosing frequency and duration of the study are determined based on pharmacokinetic and tolerability studies.

  • Efficacy Evaluation: At the end of the study, tumors are excised for pharmacodynamic analysis.

  • Malonyl-CoA Measurement: Tumor tissue is homogenized in 10% trichloroacetic acid. Malonyl-CoA is then extracted, isolated using solid-phase extraction, and quantified via liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathway and Experimental Workflow

ACC1_Inhibition_Pathway Acetyl-CoA Acetyl-CoA ACC1 ACC1 Acetyl-CoA->ACC1 Substrate Malonyl-CoA Malonyl-CoA ACC1->Malonyl-CoA Catalyzes conversion Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Tumor Growth Tumor Growth Fatty Acid Synthesis->Tumor Growth Supports Compound_1k Compound 1k Compound_1k->ACC1 Inhibits

ACC1 signaling pathway and inhibition.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture HCT-116 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Dosing Oral Administration of Compound 1k (100 mg/kg) Randomization->Dosing Tumor_Excision Tumor Excision Dosing->Tumor_Excision PD_Analysis Malonyl-CoA Measurement (LC-MS) Tumor_Excision->PD_Analysis

General workflow for xenograft efficacy studies.

JAK3 Inhibition in Transplantation Models

Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been investigated as immunomodulators targeting Janus Kinase 3 (JAK3). JAK3 is a key enzyme in cytokine signaling pathways that are crucial for the function of immune cells. Selective inhibition of JAK3 is a promising strategy for preventing organ transplant rejection.

Comparative Efficacy Data
CompoundTargetAnimal ModelDosing RegimenEfficacy EndpointOutcome
Compound 31 JAK3Rat Heterotopic Cardiac TransplantOral administrationAllograft survivalProlonged graft survival[2]
Tofacitinib (Comparator) Pan-JAKMurine Heart Transplant & Cynomolgus Monkey Kidney TransplantOral administrationAllograft survivalSignificantly prolonged survival[3]
Experimental Protocols

Rat Heterotopic Cardiac Transplant Model

  • Animal Model: Male Lewis and Brown Norway rats are used as donors and recipients, respectively.

  • Surgical Procedure: A heterotopic cardiac transplant is performed, where the donor heart is transplanted into the recipient's abdomen.

  • Treatment: Recipients are treated with the JAK3 inhibitor (e.g., Compound 31) or vehicle control. The compound is typically administered orally once daily, starting from the day of transplantation.

  • Efficacy Evaluation: Graft survival is monitored daily by palpation of the cardiac graft. Rejection is confirmed by the cessation of a palpable heartbeat.

Signaling Pathway and Experimental Workflow

JAK3_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates Gene_Transcription Gene_Transcription STAT->Gene_Transcription Regulates Immune_Response Immune Response & Graft Rejection Gene_Transcription->Immune_Response Compound_31 Compound 31 Compound_31->JAK3 Inhibits

JAK3 signaling pathway in immune response.

Transplant_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animals Donor & Recipient Rats Transplantation Heterotopic Cardiac Transplantation Animals->Transplantation Grouping Randomization into Groups Transplantation->Grouping Dosing Daily Oral Administration of JAK3 Inhibitor or Vehicle Grouping->Dosing Monitoring Daily Monitoring of Graft Survival (Palpation) Dosing->Monitoring Endpoint Confirmation of Rejection Monitoring->Endpoint

Workflow for cardiac transplant efficacy studies.

ATM Inhibition in Combination Cancer Therapy

A 1H-pyrrolo[2,3-b]pyridine derivative, compound 25a , has been identified as a highly selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor. ATM is a central player in the DNA damage response (DDR) pathway. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy.

Comparative Efficacy Data
Compound/CombinationTargetAnimal ModelDosing RegimenEfficacy EndpointOutcome
Compound 25a + Irinotecan ATMHCT116 Xenograft (Mice)Irinotecan followed by oral Compound 25aTumor Growth Inhibition (TGI)79.3% TGI[4]
Compound 25a + Irinotecan ATMSW620 Xenograft (Mice)Irinotecan followed by oral Compound 25aTumor Growth Inhibition (TGI)95.4% TGI[4]
Experimental Protocols

Combination Therapy in Colorectal Xenograft Models

  • Cell Lines: HCT116 and SW620 human colorectal carcinoma cells.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of cancer cells. Tumors are grown to an average volume of 150-200 mm³.

  • Treatment: Mice are randomized into four groups: vehicle, Compound 25a alone, irinotecan alone, and the combination. A typical regimen involves administering irinotecan on day 1 of each week, followed by oral administration of Compound 25a on days 2, 3, and 4.

  • Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. Tumor growth inhibition is calculated at the end of the study.

Signaling Pathway and Experimental Workflow

ATM_Signaling_Pathway Irinotecan Irinotecan DNA_DSB DNA Double-Strand Breaks Irinotecan->DNA_DSB Induces ATM ATM DNA_DSB->ATM Activates DDR DNA Damage Response (Cell Cycle Arrest, Repair) ATM->DDR Cell_Survival Cell_Survival DDR->Cell_Survival Apoptosis Apoptosis DDR->Apoptosis Leads to (when inhibited) Compound_25a Compound 25a Compound_25a->ATM Inhibits

ATM signaling in DNA damage response.

RSK2 Inhibition in Breast Cancer Models

1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups, such as compounds B1, B2, and B3 , have been developed as potent inhibitors of Ribosomal S6 Protein Kinase 2 (RSK2). RSK2 is a downstream effector of the MAPK/ERK signaling pathway and is implicated in the growth and survival of certain cancers, including triple-negative breast cancer (TNBC).

Comparative Efficacy Data
CompoundTargetAnimal ModelEfficacy EndpointOutcome
Compounds B1-B3 RSK2MDA-MB-468 TNBC Xenograft (Mice)Tumor Growth Inhibition (TGI)Up to 54.6% TGI[5]
Experimental Protocols

TNBC Xenograft Model for RSK2 Inhibition

  • Cell Line: MDA-MB-468 triple-negative breast cancer cells.

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of MDA-MB-468 cells. Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized and treated with the RSK2 inhibitors (e.g., B1, B2, B3) or vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are optimized based on preliminary studies.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored regularly. The percentage of tumor growth inhibition is calculated to determine efficacy.

Signaling Pathway

RSK2_Signaling_Pathway Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS_RAF_MEK RAS-RAF-MEK Cascade RTK->RAS_RAF_MEK ERK ERK RAS_RAF_MEK->ERK RSK2 RSK2 ERK->RSK2 Phosphorylates & Activates Cell_Growth_Survival Cell Growth & Survival RSK2->Cell_Growth_Survival Promotes Compound_B1_B3 Compounds B1-B3 Compound_B1_B3->RSK2 Inhibits

MAPK/ERK/RSK2 signaling pathway.

References

A Comparative Benchmarking Guide to Novel 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Analogs for PIM1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of two new investigational 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid analogs, designated Analog A and Analog B , against the well-characterized PIM1 kinase inhibitor, SGI-1776 . The data presented herein is intended to guide research and development efforts by providing a clear, objective benchmark of potency and cellular activity.

The 1H-pyrrolo[3,2-b]pyridine scaffold is a key intermediate in the synthesis of biologically active compounds, including kinase inhibitors.[1] PIM1 kinase, a serine/threonine kinase, is a crucial enzyme involved in cell growth, survival, and apoptosis.[2] Its overexpression is implicated in the progression of numerous cancers, making it a significant therapeutic target.[3][4] This guide evaluates the potential of Analogs A and B as next-generation inhibitors of this critical oncogenic pathway.

Hypothetical PIM1 Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling cascade involving PIM1 kinase. PIM1 can phosphorylate various downstream targets, such as the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival. The compounds benchmarked in this guide are designed to inhibit PIM1, preventing this phosphorylation event and promoting cancer cell death.

Caption: Hypothetical PIM1 pro-survival signaling pathway and the inhibitory action of the test compounds.

Comparative Data Analysis

The following tables summarize the in vitro biochemical and cellular activities of Analog A, Analog B, and the standard inhibitor, SGI-1776. All data presented are hypothetical and for illustrative purposes only.

Table 1: In Vitro Kinase Inhibition Assay

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against PIM1, PIM2, and PIM3 kinases to assess potency and selectivity. Lower IC50 values indicate higher potency.

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)PIM1 Selectivity (vs. PIM2/3)
Analog A 2.145.530.2~18x
Analog B 15.8150.3125.7~9x
SGI-1776 7.0350.070.0~25x

Table 2: Cellular Activity in Prostate Cancer Cell Line (PC-3)

This table shows the half-maximal effective concentration (EC50) from a cell viability assay, indicating the compound's potency in a cellular context.

CompoundCell Viability EC50 (nM)
Analog A 25.5
Analog B 180.2
SGI-1776 95.0
Experimental Workflow

The general workflow for screening and benchmarking the new analogs is depicted below. The process begins with a primary biochemical assay to determine direct enzyme inhibition, followed by secondary cellular assays to evaluate on-target effects in a biological system.

Experimental_Workflow Benchmarking Workflow for PIM1 Kinase Inhibitors start Start: Synthesize & Purify Analogs A & B primary_assay Primary Screening: In Vitro Kinase Assay (Determine IC50 vs PIM1/2/3) start->primary_assay data_analysis1 Data Analysis 1: Assess Potency & Selectivity primary_assay->data_analysis1 secondary_assay Secondary Screening: Cell-Based Viability Assay (Determine EC50 in PC-3 cells) data_analysis1->secondary_assay Potent/Selective Analogs Advance data_analysis2 Data Analysis 2: Evaluate Cellular Efficacy secondary_assay->data_analysis2 conclusion Conclusion: Compare Analogs to Standard (SGI-1776) data_analysis2->conclusion

Caption: Standardized workflow for the in vitro and cellular evaluation of new kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Inhibition is observed as a higher luminescence signal (more ATP remaining).

Objective: To determine the IC50 value of test compounds against PIM1, PIM2, and PIM3 kinases.

Materials:

  • Recombinant human PIM1, PIM2, PIM3 enzymes.

  • Kinase substrate peptide (e.g., PIMtide).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP solution.

  • Test Compounds (Analog A, Analog B, SGI-1776) serially diluted in DMSO.

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating: Dispense 50 nL of each compound dilution from the DMSO plate into the 384-well assay plates. Include DMSO-only wells for high control (0% inhibition) and a known potent inhibitor for low control (100% inhibition).[5]

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well containing the compounds.[5]

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding to the kinase.[5]

  • Reaction Initiation: Add 5 µL of 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.[5]

  • Signal Detection:

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Shake for 30 seconds and incubate for 40 minutes at room temperature.[5]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and develop the luminescent signal. Shake for 30 seconds and incubate for 30-60 minutes.[5]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the high and low controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the MTT reagent into a purple-colored formazan product.[6]

Objective: To determine the EC50 value of test compounds on the viability of the PC-3 prostate cancer cell line.

Materials:

  • PC-3 cells.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test Compounds (Analog A, Analog B, SGI-1776) serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]

  • Solubilization Solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water).[6]

  • Clear, flat-bottomed 96-well plates.

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully aspirate the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a multi-well spectrophotometer.[6]

  • Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle-treated control cells. Plot the percent viability versus the log of the compound concentration and fit the data to determine the EC50 value.

References

Orthogonal Assays to Confirm the Mechanism of Action of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Depending on the specific substitutions, compounds based on this core can act as modulators of the GABAA receptor, antimicrobial agents, or potent anticancer agents.[1] For drug development professionals, elucidating the precise mechanism of action (MoA) is a critical step. A single primary assay is rarely sufficient; a series of orthogonal, complementary assays are required to build a comprehensive and convincing body of evidence.

This guide provides a comparative overview of orthogonal experimental approaches to confirm two common MoAs for anticancer agents derived from this scaffold: Kinase Inhibition and Tubulin Polymerization Inhibition . We present detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in designing and executing their MoA confirmation studies.

Hypothesis 1: Kinase Inhibition

Many heterocyclic compounds function as kinase inhibitors by competing with ATP for the enzyme's active site.[2][3] Confirming this MoA requires demonstrating direct binding to the kinase, inhibition of its catalytic activity, and a corresponding functional effect in a cellular context.

Experimental Workflow for Kinase MoA Confirmation

The following diagram outlines a typical workflow for identifying and validating a kinase inhibitor.

G A Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) B Biophysical Assay 1: Surface Plasmon Resonance (SPR) A->B C Biophysical Assay 2: Isothermal Titration Calorimetry (ITC) A->C D Target Engagement: Cellular Thermal Shift Assay (CETSA) A->D B->D C->D E Functional Readout: Cellular Phosphorylation Assay (Western Blot) D->E F Phenotypic Readout: Cell Proliferation Assay E->F

Caption: Workflow for kinase inhibitor mechanism of action (MoA) confirmation.

Data Summary: Comparison of Orthogonal Assays for Kinase Inhibition

The table below presents hypothetical data for a derivative, "Pyrrolo-inib-1," tested against a putative target kinase, MAP4K4.[3]

Assay TypeMethodKey ParameterPyrrolo-inib-1Staurosporine (Control)
Biochemical ADP-Glo™ Kinase AssayIC₅₀ (nM)5515
Biophysical Surface Plasmon Resonance (SPR)K_D_ (nM)12025
Biophysical Isothermal Titration Calorimetry (ITC)K_D_ (nM)15030
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA)ΔT_m_ (°C)+4.2+5.5
Cellular Functional Western Blot (p-SUBSTRATE)IC₅₀ (nM)25080
Experimental Protocols

1. Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is used by a luciferase to generate a light signal proportional to the initial ADP concentration.

  • Protocol:

    • Prepare a 10-point, 3-fold serial dilution of "Pyrrolo-inib-1" in DMSO.

    • In a 384-well plate, add 1 µL of the compound dilutions.

    • Add 5 µL of a solution containing the target kinase (e.g., MAP4K4) and its specific substrate (e.g., MBP) in reaction buffer. Pre-incubate for 15 minutes at room temperature.[3]

    • Initiate the reaction by adding 5 µL of ATP at its K_m_ concentration. Incubate for 2 hours at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

2. Cellular Thermal Shift Assay (CETSA®)

CETSA confirms target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[4][5][6]

  • Principle: Ligand binding increases a protein's conformational stability, raising its melting temperature (T_m_). This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[4]

  • Protocol:

    • Culture cells (e.g., HCT116) to ~80% confluency. Treat cells with "Pyrrolo-inib-1" (e.g., 10 µM) or vehicle (DMSO) for 2 hours.

    • Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[6]

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific to the target kinase.

    • Quantify band intensities and plot them against temperature to generate melt curves. Determine the T_m_ shift (ΔT_m_) induced by the compound.[7]

3. Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[8][9][10]

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This produces a sensorgram showing the association and dissociation phases of the interaction in real-time.[10][11]

  • Protocol:

    • Immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip) via amine coupling.

    • Prepare a series of concentrations of "Pyrrolo-inib-1" (the analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

    • Regenerate the chip surface between cycles with a low pH solution (e.g., glycine-HCl).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_).[12][13]

Hypothesis 2: Tubulin Polymerization Inhibition

An alternative MoA for anticancer compounds is the disruption of microtubule dynamics, which is essential for cell division. Compounds can either inhibit tubulin polymerization (like colchicine) or stabilize microtubules (like paclitaxel).

Signaling Pathway and Drug Effect

The diagram below illustrates the role of microtubule dynamics in the cell cycle and the effect of a tubulin polymerization inhibitor.

G cluster_0 Normal Cell Cycle cluster_1 Effect of Inhibitor A Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C G Inhibition of Polymerization B->G D Chromosome Segregation C->D H Mitotic Arrest & Apoptosis C->H E Cell Division D->E D->H E->H F Pyrrolo-inib-1 F->G

Caption: Effect of a tubulin polymerization inhibitor on the cell cycle.

Data Summary: Comparison of Orthogonal Assays for Tubulin Inhibition

The table below presents hypothetical data for "Pyrrolo-inib-1" as a potential tubulin polymerization inhibitor.

Assay TypeMethodKey ParameterPyrrolo-inib-1Colchicine (Control)
Cellular Phenotypic Anti-proliferation Assay (HeLa cells)GI₅₀ (µM)0.80.2
Biochemical In Vitro Tubulin PolymerizationIC₅₀ (µM)2.51.1
Cellular Imaging Immunofluorescence MicroscopyPhenotypeMicrotubule disruptionMicrotubule disruption
Biochemical Colchicine Site Competition Assay% Inhibition (at 10 µM)85%95%
Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Principle: Tubulin polymerization is monitored by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) as microtubules form.

  • Protocol:

    • Reconstitute purified bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

    • Add serial dilutions of "Pyrrolo-inib-1" or control compounds to a 96-well plate.

    • Add the tubulin solution to the wells.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a 37°C plate reader.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

    • Calculate the rate and extent of polymerization. Determine the IC₅₀ value for the inhibition of polymerization.

2. Immunofluorescence Microscopy

This technique visualizes the structure and organization of the microtubule network within cells, revealing disruptions caused by tubulin-targeting agents.

  • Principle: Cells are fixed and permeabilized, then stained with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. The microtubule network is then visualized using a fluorescence microscope.

  • Protocol:

    • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with "Pyrrolo-inib-1" (e.g., at its GI₅₀ concentration) or controls for 18-24 hours.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour.

    • Wash, mount the coverslips on slides, and visualize using a confocal or fluorescence microscope. Compare the microtubule structure in treated cells to DMSO-treated controls.

Conclusion

Confirming the mechanism of action of a novel compound like a 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivative is a multi-faceted process that cannot rely on a single experiment. By systematically applying a series of orthogonal assays—spanning biochemical, biophysical, and cell-based methods—researchers can build a robust and compelling case for a specific molecular mechanism. This rigorous approach is essential for making informed decisions in drug discovery, guiding lead optimization, and ultimately developing safer and more effective therapeutics.[12]

References

Comparative analysis of synthetic routes to different pyrrolopyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

Pyrrolopyridines, commonly known as azaindoles, are a critical class of heterocyclic compounds in medicinal chemistry. As bioisosteres of the indole scaffold, they are integral to numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] The placement of the nitrogen atom within the pyridine ring gives rise to four primary isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. The selection of an appropriate synthetic strategy is paramount for accessing these scaffolds efficiently.

This guide provides a comparative analysis of prominent synthetic routes to these four key pyrrolopyridine isomers, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific target.

Comparative Analysis of Major Synthetic Routes

The synthesis of azaindoles has historically been challenging due to the electron-deficient nature of the pyridine ring, which can impede classical indole syntheses.[4][5][6] However, a range of classical and modern methods have been successfully adapted or developed to overcome these challenges.

1. Fischer Indole Synthesis

The Fischer indole synthesis is a classic method involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[7] While initially considered inefficient for azaindoles, this approach has proven effective for synthesizing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group (EDG) like a methoxy group.[4][8][9] The EDG facilitates the crucial[8][8]-sigmatropic rearrangement step.[9][10]

Key Features:

  • Applicability: Primarily effective for 4- and 6-azaindoles.[8]

  • Requirement: An electron-donating group on the pyridylhydrazine is often necessary for good yields.[4][9]

  • Conditions: Typically involves refluxing in an acidic medium (e.g., H₂SO₄, PPA).[7]

2. Bartoli Indole Synthesis

The Bartoli synthesis offers a general and efficient route to azaindoles from readily available nitropyridines. The reaction involves treating a nitropyridine with an excess of a vinyl Grignard reagent.[11] This method is notable for its operational simplicity and its ability to produce various substituted azaindoles.

Key Features:

  • Starting Materials: Utilizes nitropyridines.[11]

  • Versatility: Applicable to the synthesis of 4-, 5-, 6-, and 7-azaindole isomers.[2]

  • Conditions: Requires cryogenic temperatures (-78 °C to -20 °C) and an excess of vinylmagnesium bromide.[11]

3. Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures.[12] For azaindoles, this translates to the cyclization of N-acyl-aminomethylpyridines. While traditional conditions are harsh, modern modifications have been developed that employ organolithium bases under milder conditions, improving the method's functional group tolerance.[12][13][14]

Key Features:

  • Mechanism: Base-catalyzed intramolecular cyclization.[12]

  • Conditions: Traditionally requires high temperatures (200–400 °C) and strong bases (e.g., sodium ethoxide), though milder alternatives exist.[12][14]

  • Application: Useful for preparing 2-substituted and unsubstituted azaindoles.[15]

4. Palladium-Catalyzed Cross-Coupling Strategies

Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has revolutionized azaindole synthesis.[6][16] These methods offer mild reaction conditions, excellent functional group tolerance, and high versatility, allowing for the construction of complex and substituted azaindole cores.

  • Sonogashira/Cyclization: This popular sequence involves a Sonogashira coupling of an iodo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[13][17]

  • Cascade C-N Coupling/Heck Reaction: A novel cascade approach reacts amino-o-bromopyridines with alkenyl bromides to form all four azaindole isomers in a single step.[18]

  • Suzuki Coupling: This method is widely used for the functionalization of pre-formed azaindole scaffolds but can also be employed in their construction.[17][19]

Key Features:

  • Versatility: Applicable to all four isomers and allows for diverse substitutions.[18]

  • Conditions: Generally mild, enhancing substrate scope.

  • Efficiency: Cascade and one-pot procedures can reduce step counts.[13][18]

5. Other Notable Methods

  • Chichibabin Cyclization: This method is particularly useful for synthesizing 2-substituted 7-azaindoles via the LDA-mediated condensation of a picoline with a nitrile.[20]

  • Formal [4+1] Cyclization: A scalable and metal-free synthesis of 6-azaindoles has been developed from 3-amino-4-methylpyridines treated with trifluoroacetic anhydride (TFAA).[21][22]

Data Presentation: Comparison of Synthetic Routes

Table 1: Fischer Indole Synthesis of Azaindoles

Isomer Starting Hydrazine Carbonyl Compound Conditions Yield (%)
5-Methoxy-4-azaindole 6-Methoxypyrid-3-ylhydrazine Various ketones/aldehydes H₂SO₄ (4 wt%), reflux, 2h 55-85[9]
6-Azaindole derivative 3-Hydrazinyl-2-methoxypyridine Cyclohexanone H₂SO₄ (4 wt%), reflux, 2h 55[5]
4-Azaindole derivative 6-Methoxypyrid-3-ylhydrazine Valeraldehyde H₂SO₄ (4 wt%), reflux, 2h ~70-80[7]

| 6-Azaindole derivative | 2-Methoxy-5-methylpyridin-3-ylhydrazine | Acetone | PPA, 80 °C, 3h | 78[4] |

Table 2: Bartoli Synthesis of Azaindoles

Isomer Starting Nitropyridine Conditions Yield (%)
5-Methoxy-4-azaindole 2-Methoxy-3-nitropyridine Vinylmagnesium bromide, THF, -78 to -20 °C, 8h 73[11]
7-Chloro-6-azaindole 2-Chloro-3-nitropyridine Vinylmagnesium bromide, THF, -78 to -20 °C, 8h 60[11]
7-Azaindole 2-Chloro-3-nitropyridine Vinylmagnesium bromide, then H₂, Pd/C 51 (overall)[11]

| 4-Azaindole | 3-Nitro-4-chloropyridine | Vinylmagnesium bromide, THF, -40 °C | 69[11] |

Table 3: Palladium-Catalyzed Synthesis of Azaindoles

Isomer Method Starting Materials Catalyst System Yield (%)
2-Phenyl-4-azaindole Cascade C-N/Heck 4-Amino-3-bromopyridine, α-bromostyrene Pd₂(dba)₃ / XPhos / t-BuONa 75[18]
2-Phenyl-5-azaindole Cascade C-N/Heck 3-Amino-4-bromopyridine, α-bromostyrene Pd₂(dba)₃ / XPhos / t-BuONa 51[18]
2-Phenyl-6-azaindole Cascade C-N/Heck 4-Amino-5-bromopyridine, α-bromostyrene Pd₂(dba)₃ / XPhos / t-BuONa 65[18]
2-Phenyl-7-azaindole Cascade C-N/Heck 2-Amino-3-bromopyridine, α-bromostyrene Pd₂(dba)₃ / XPhos / t-BuONa 70[18]

| 2-Substituted 6-azaindoles | Sonogashira/Cyclization | 4-Amino-3-iodopyridine, terminal alkynes | PdCl₂(PPh₃)₂, CuI | 50-70[13] |

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-propyl-4-azaindole via Fischer Cyclization [7]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1.0 eq) in a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl: Add valeraldehyde (1.1 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.

Protocol 2: Synthesis of 7-Chloro-6-azaindole via Bartoli Synthesis [11]

  • Reaction Setup: Dissolve 2-chloro-3-nitropyridine (1.0 eq, 31.5 mmol) in dry THF (200 mL) under a nitrogen atmosphere and cool the solution to -78 °C.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.2 eq, 100 mmol) via syringe.

  • Warming: Stir the reaction mixture at -20 °C for 8 hours.

  • Quenching: Quench the reaction by adding 20% aqueous NH₄Cl (150 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 7-chloro-6-azaindole (60% yield).

Protocol 3: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization [20]

  • LDA Preparation: Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium (2.1 eq) to dry THF at -40 °C. Add dry diisopropylamine (2.1 eq) and stir for 5 minutes.

  • Reagent Addition (Inverse): Add benzonitrile (1.05 eq) to the LDA solution and stir at -40 °C for 2 hours.

  • Picoline Addition: Add 2-fluoro-3-picoline (1.0 eq) and continue stirring at -40 °C for an additional 2 hours.

  • Workup: Warm the vessel to 0 °C for 30 minutes and quench the reaction with wet THF. Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the resulting solid in ethyl acetate, wash with aqueous NaHCO₃ and brine. Dry the organic layer with Na₂SO₄, filter, and evaporate.

  • Purification: Purify the crude solid to afford 2-phenyl-7-azaindole as an off-white solid (82% yield).

Visualization of Synthetic Workflows

G cluster_starts Starting Materials cluster_methods Synthetic Methods cluster_products Pyrrolopyridine Isomers start1 Pyridylhydrazine + Ketone/Aldehyde method1 Fischer Synthesis start1->method1 start2 Nitropyridine method2 Bartoli Synthesis start2->method2 start3 N-Acyl- aminomethylpyridine method3 Madelung Synthesis start3->method3 start4 Halo-aminopyridine + Alkyne/Alkenyl Halide method4 Pd-Catalyzed Cross-Coupling start4->method4 prod1 4-Azaindole method1->prod1 prod3 6-Azaindole method1->prod3 method2->prod1 prod2 5-Azaindole method2->prod2 method2->prod3 prod4 7-Azaindole method2->prod4 method3->prod1 method3->prod2 method3->prod3 method3->prod4 method4->prod1 method4->prod2 method4->prod3 method4->prod4

Caption: Overview of starting materials and target isomers for major synthetic routes.

G A Pyridylhydrazine + Ketone B Pyridylhydrazone (via Condensation) A->B H⁺ C Enamine Tautomer B->C Tautomerization D Di-imine Intermediate (via [3,3]-Sigmatropic Rearrangement) C->D Heat, H⁺ E Cyclized Intermediate D->E Cyclization F Azaindole (via NH₃ Elimination & Aromatization) E->F -NH₃ G cluster_cascade Cascade Process start Amino-o-bromopyridine + Alkenyl Bromide cat Pd₂(dba)₃ / XPhos t-BuONa step1 C-N Cross-Coupling (Amination) start->step1 cat->step1 intermediate Enamine Intermediate step1->intermediate step2 Intramolecular Heck Reaction intermediate->step2 product Substituted Azaindole step2->product

References

Evaluating Off-Target Effects of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a drug candidate is a critical determinant of its therapeutic window and potential for adverse effects. Compounds built on the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold have shown promise in various therapeutic areas, including as kinase inhibitors, GABAA receptor modulators, and antibacterial agents. However, their interaction with unintended biological targets, known as off-target effects, can lead to unforeseen toxicities or provide opportunities for drug repurposing. This guide provides a comparative framework for evaluating the off-target effects of this class of compounds, using publicly available data for representative molecules and detailing the experimental protocols for key assessment assays.

Data Presentation: Comparative Off-Target Profiles

Due to the limited public availability of comprehensive off-target screening data for "this compound" itself, this guide utilizes data from Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor with a related pyrrolo[2,3-d]pyrimidine core, and Dasatinib, a multi-kinase inhibitor, to illustrate the concept of selectivity profiling.

Target Kinase Tofacitinib (IC50, nM) Dasatinib (Kd, nM) On-Target/Off-Target
JAK1 11.1On-Target (Tofacitinib)
JAK2 200.6On-Target (Tofacitinib)
JAK3 1120.2On-Target (Tofacitinib)
TYK2 9580.8On-Target (Tofacitinib)
ABL1 >100000.5Off-Target (Tofacitinib) / On-Target (Dasatinib)
SRC >100000.5Off-Target (Tofacitinib) / On-Target (Dasatinib)
LCK 34001.1Off-Target (Tofacitinib)
c-KIT >1000012Off-Target (Tofacitinib)
PDGFRβ >1000028Off-Target (Tofacitinib)

Note: Data for Tofacitinib is presented as IC50 values, while data for Dasatinib is presented as dissociation constants (Kd). Lower values indicate higher potency/affinity.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization OffTarget Off-Target Kinase Downstream_OffTarget Downstream Effector (Off-Target) OffTarget->Downstream_OffTarget Gene Gene Expression STAT_dimer->Gene Transcription Cytokine Cytokine Cytokine->Receptor Compound Pyrrolopyridine Compound Compound->JAK Inhibition (On-Target) Compound->OffTarget Inhibition (Off-Target)

Caption: JAK-STAT signaling pathway with potential on- and off-target inhibition by a pyrrolopyridine compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Kinase_Profiling Kinase Selectivity Profiling (>400 kinases) Data_Table Comparative Data Table (IC50 / Kd values) Kinase_Profiling->Data_Table Receptor_Binding Receptor Binding Assay (Panel of receptors) Receptor_Binding->Data_Table CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Phospho_Proteomics Phospho-proteomics (Signaling Pathway Analysis) CETSA->Phospho_Proteomics Phospho_Proteomics->Data_Table Selectivity_Score Selectivity Score Calculation Data_Table->Selectivity_Score Test_Compound Test Compound (1H-pyrrolo[3,2-b]pyridine derivative) Test_Compound->Kinase_Profiling Test_Compound->Receptor_Binding Test_Compound->CETSA

Caption: Experimental workflow for comprehensive off-target effect evaluation.

Experimental Protocols

Kinase Selectivity Profiling

This protocol outlines a common method for in vitro kinase profiling using a radiometric assay format.

Materials:

  • Purified recombinant kinases (large panel, e.g., >400 kinases)

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and its substrate.

  • Add the test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement in a cellular environment.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each supernatant by Western blotting using a specific primary antibody.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve in the presence of the compound indicates target stabilization and therefore, engagement.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-labeled) specific for the target receptor

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the assay buffer, cell membranes/purified receptor, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Add the serially diluted test compound or buffer (for total binding) to the wells. For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Dry the filter mat, and place it in a scintillation vial or a plate compatible with a scintillation counter.

  • Add scintillation fluid and measure the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki (inhibitor constant) can be calculated.

By employing these and other advanced techniques, researchers can build a comprehensive off-target profile for novel "this compound" compounds, enabling more informed decisions in the drug discovery and development process.

Safety Operating Guide

Safe Disposal of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a compound often used in pharmaceutical research. Adherence to these guidelines is critical due to the compound's potential health hazards.

Hazard Profile and Safety Summary

This compound is classified with several hazards that necessitate careful handling during disposal. The primary routes of exposure are oral ingestion, skin contact, and eye contact. The compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated containers involves professional waste management services. Direct disposal into the environment or standard waste streams is to be strictly avoided.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety glasses with side shields or goggles.[3]

    • A lab coat or other protective clothing.[3]

    • If dust or aerosols may be generated, use a NIOSH-approved respirator.

2. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.

  • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[3]

  • Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1][4]

  • Sweep or scoop the absorbed material into a suitable, closed container for disposal.[2]

  • Avoid creating dust.[2]

  • Wash the spill area thoroughly.

  • Prevent the spilled material from entering drains, sewers, or waterways.[3][4]

4. Container Disposal:

  • Empty containers should be treated as hazardous waste and disposed of as the unused product.[2]

  • Do not reuse empty containers.

5. Professional Disposal:

  • The final step is to arrange for the disposal of the waste through a licensed and approved waste disposal company.[2][3]

  • All disposal activities must be conducted in accordance with local, state, and federal regulations.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Is this a spill cleanup? ppe->check_spill absorb Absorb with inert material (e.g., sand, vermiculite) check_spill->absorb Yes collect_solid Collect solid waste into a labeled, sealed container check_spill->collect_solid No collect_spill Place absorbed material into a suitable, closed container for disposal absorb->collect_spill contact_ehs Contact licensed professional waste disposal service for pickup collect_solid->contact_ehs collect_spill->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Precautions

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Given these hazards, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific PPE Purpose
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.[2][3][4]To protect eyes from splashes and solid particles.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2][4][5]To prevent skin contact and absorption.[2]
Body Protection A standard laboratory coat must be worn.[2][3]To protect clothing and skin from contamination.[2]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]To prevent respiratory irritation.[1]
Foot Protection Closed-toe shoes must be worn in the laboratory.[3]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Don the appropriate PPE before entering the designated work area.

    • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood.

    • Avoid the formation of dust.

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

  • In Case of a Spill :

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[2]

    • Collect the absorbed material into a designated, sealed, and clearly labeled hazardous waste container.[2]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2][8][9]

  • Waste Segregation :

    • Collect all waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated hazardous waste container.[2]

    • Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[2]

  • Container Labeling :

    • The hazardous waste container must be properly sealed and clearly labeled.[2]

    • The label should clearly indicate the contents and associated hazards (e.g., Irritant, Harmful).

  • Storage and Disposal :

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Dispose of the waste through your institution's EHS-approved chemical waste disposal program.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_materials Gather Materials prep_safety->prep_materials handle_compound Handle in Fume Hood prep_materials->handle_compound avoid_dust Avoid Dust Formation handle_compound->avoid_dust collect_waste Collect in Hazardous Waste Container handle_compound->collect_waste spill_small Small Spill: Absorb and Collect handle_compound->spill_small spill_large Large Spill: Evacuate and Call EHS handle_compound->spill_large wash_hands Wash Hands After Handling avoid_dust->wash_hands label_waste Label Waste Container collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.